molecular formula C10H7F2NO B8798273 1,7-Difluoro-5-methoxyisoquinoline

1,7-Difluoro-5-methoxyisoquinoline

Número de catálogo: B8798273
Peso molecular: 195.16 g/mol
Clave InChI: ALDUROOJGOFJRJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,7-Difluoro-5-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H7F2NO and its molecular weight is 195.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,7-Difluoro-5-methoxyisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-Difluoro-5-methoxyisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H7F2NO

Peso molecular

195.16 g/mol

Nombre IUPAC

1,7-difluoro-5-methoxyisoquinoline

InChI

InChI=1S/C10H7F2NO/c1-14-9-5-6(11)4-8-7(9)2-3-13-10(8)12/h2-5H,1H3

Clave InChI

ALDUROOJGOFJRJ-UHFFFAOYSA-N

SMILES canónico

COC1=CC(=CC2=C1C=CN=C2F)F

Origen del producto

United States
Foundational & Exploratory

1,7-Difluoro-5-methoxyisoquinoline: Physicochemical Profiling and Synthetic Applications in Macrocyclic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in complex heterocyclic synthesis, I frequently evaluate specialized building blocks that serve as linchpins in advanced drug design. 1,7-Difluoro-5-methoxyisoquinoline is a prime example of a polyfunctionalized core engineered for precision. This molecule is a critical intermediate in the synthesis of macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitors [1]. By strategically positioning two fluorine atoms and a methoxy group on the isoquinoline scaffold, medicinal chemists can precisely tune the chemical reactivity required for molecular assembly and the pharmacokinetic properties necessary for clinical efficacy.

This technical guide dissects the physicochemical properties, mechanistic rationale, and validated synthetic protocols for utilizing 1,7-difluoro-5-methoxyisoquinoline in drug development workflows.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 1,7-difluoro-5-methoxyisoquinoline is essential for predicting its behavior in both synthetic reactions and biological systems. The dual fluorination significantly alters the electronic distribution of the parent isoquinoline ring, while the methoxy group introduces specific steric and hydrogen-bonding parameters.

PropertyValue
Chemical Name 1,7-Difluoro-5-methoxyisoquinoline
CAS Registry Number 1409950-64-6 [1]
Molecular Formula C10H7F2NO [1]
Molecular Weight 195.17 g/mol [1]
Exact Mass 195.05 g/mol
Structural Class Halogenated Heterocycle / Isoquinoline
Primary Application HCV NS3/4A Protease Inhibitor Intermediate [2]

Mechanistic Insights & Chemical Reactivity

The structural design of 1,7-difluoro-5-methoxyisoquinoline is not coincidental; it is a masterclass in rational chemical engineering. Each functional group serves a distinct, causal purpose in the molecule's lifecycle:

  • C1-Fluoro (The Reactive Handle): The fluorine atom at the C1 position is highly activated by the adjacent sp2-hybridized nitrogen atom. The strong electron-withdrawing inductive effect of the fluorine, combined with the electronegativity of the nitrogen, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the C1 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by alkoxides or amines, serving as the primary attachment point for macrocyclic scaffolds [2].

  • C7-Fluoro (The Metabolic Shield): Unlike the C1-fluoro group, the C7-fluoro is unactivated towards nucleophiles. Its primary role is pharmacokinetic. The strong C-F bond (approximately 116 kcal/mol) resists oxidative cleavage by cytochrome P450 enzymes, effectively blocking a common site of metabolic liability. Furthermore, it enhances the overall lipophilicity (LogP) of the molecule, improving cellular membrane permeability.

  • C5-Methoxy (The Electronic Modulator): The methoxy group at C5 acts as an electron-donating group via resonance, which modulates the basicity of the isoquinoline nitrogen. In the context of target binding, the oxygen atom serves as a crucial hydrogen-bond acceptor, while the methyl group provides a steric boundary that locks the final drug molecule into its preferred bioactive conformation.

Experimental Protocol: SNAr Coupling Workflow

To integrate 1,7-difluoro-5-methoxyisoquinoline into a macrocyclic scaffold (e.g., a substituted hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecinyl derivative), a robust SNAr protocol is required [2]. The following is a self-validating, step-by-step methodology designed for high yield, reproducibility, and rigorous process control.

Materials Required:
  • 1,7-Difluoro-5-methoxyisoquinoline (1.0 eq)

  • Macrocyclic alkoxide/amine nucleophile (1.05 eq)

  • Cesium carbonate (Cs2CO3) or Potassium tert-butoxide (t-BuOK) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:
  • Preparation: In an oven-dried, argon-purged reaction flask, dissolve the macrocyclic nucleophile (1.05 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add the base (Cs2CO3, 2.0 eq) to the solution. Stir the suspension vigorously at room temperature for 30 minutes to ensure complete deprotonation of the nucleophile. Causality: Complete deprotonation prevents competitive side reactions and ensures the nucleophile is at its maximum reactivity before introducing the electrophile.

  • Electrophile Addition: Introduce 1,7-difluoro-5-methoxyisoquinoline (1.0 eq) to the reaction mixture in one single portion.

  • Thermal Activation: Heat the reaction mixture to 80–90 °C. The elevated temperature provides the necessary activation energy to overcome the transition state barrier of the SNAr reaction at the C1 position.

  • In-Process Control (IPC) & Self-Validation: After 4 hours, sample the reaction. Perform LC-MS and TLC (Eluent: 30% EtOAc in Hexanes) to monitor the consumption of the isoquinoline starting material (m/z 196.1 [M+H]+). Validation Check: The reaction is deemed complete only when the starting material peak is <2% by UV integration. If >2% remains, continue heating and re-sample every 2 hours.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with saturated aqueous NH4Cl to neutralize any remaining base. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers, wash extensively with brine (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient elution (10% to 50% EtOAc in Hexanes) to isolate the pure C1-substituted macrocyclic intermediate.

Workflow Visualization

The following diagram illustrates the logical relationship between the structural features of 1,7-difluoro-5-methoxyisoquinoline and its role in the SNAr synthetic workflow.

G N1 1,7-Difluoro-5-methoxyisoquinoline (Electrophile) N3 SNAr Reaction (Base, DMF, 80°C) N1->N3 F1 C1-Fluoro: SNAr Leaving Group N1->F1 F2 C7-Fluoro: Metabolic Shield N1->F2 F3 C5-Methoxy: H-Bond Acceptor N1->F3 N2 Macrocyclic Nucleophile (Alkoxide/Amine) N2->N3 N4 C1-Substituted Product (HCV Protease Inhibitor Core) N3->N4

Workflow and functional rationale for 1,7-Difluoro-5-methoxyisoquinoline in SNAr coupling.

Conclusion

1,7-Difluoro-5-methoxyisoquinoline is a highly specialized, rationally designed building block. By leveraging the differential reactivity of its two fluorine atoms, chemists can execute highly regioselective SNAr couplings at the C1 position while retaining the C7 fluorine for enhanced metabolic stability. When combined with the conformational and electronic benefits of the C5-methoxy group, this compound serves as an indispensable tool in the synthesis of next-generation macrocyclic therapeutics.

References

  • Bristol-Myers Squibb Company. (2012). 9-METHYL SUBSTITUTED HEXADECAHYDROCYCLOPROPA(E)PYRROLO(1,2-A)(1,4)DIAZACYCLOPENTADECINYL CARBAMATE DERIVATIVES AS NON-STRUCTURAL PROTEASE INHIBITORS. European Patent Office, EP 2909205B1.

1H and 13C NMR Chemical Shift Analysis for 1,7-Difluoro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted heterocyclic scaffolds requires a rigorous, multi-nuclear Magnetic Resonance (NMR) approach. 1,7-Difluoro-5-methoxyisoquinoline presents a unique electronic environment where strong inductive withdrawal, resonance donation, and complex heteronuclear spin-spin couplings ( 19F−1H and 19F−13C ) intersect. This whitepaper provides an in-depth technical guide to predicting, acquiring, and unambiguously assigning the 1H and 13C NMR chemical shifts for this molecule. Designed for researchers and drug development professionals, this guide establishes a self-validating analytical workflow grounded in fundamental physical chemistry.

Molecular Architecture and Electronic Environment

To accurately assign NMR signals, one must first understand the causality behind the chemical shifts dictated by the isoquinoline core and its substituents [1].

  • The Isoquinoline Core: The nitrogen atom at position 2 exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent C1 and C3 positions.

  • Fluorine at C1: Fluorine is highly electronegative but also capable of π -donation. At C1, its inductive withdrawal dominates the local carbon shift (pushing C1 to ~160 ppm), while its lone pairs provide a slight shielding effect to the peri-position (C8) [2].

  • Methoxy Group at C5: The −OCH3​ group is a strong σ -acceptor but a powerful π -donor. It significantly shields the ortho (C6) and para (C8) positions via resonance.

  • Fluorine at C7: This substituent further complicates the spin system. It inductively deshields C7 but strongly shields the ortho carbons (C6 and C8) via resonance.

The convergence of the C5-methoxy and C7-fluorine resonance effects makes C6 and C8 highly shielded, pushing their 13C shifts unusually upfield for an aromatic system.

1H NMR Spectral Analysis & Protocol

Quantitative Data: Predicted 1H NMR Shifts

The proton spin system consists of H3, H4, H6, H8, and the methoxy protons. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants based on empirical additive rules for substituted isoquinolines [3].

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Causality / Assignment Logic
H3 8.35dd 3JHH​=5.8 , 4JFH​≈1.5 Deshielded by adjacent N2; coupled to H4 and weakly to F1.
H4 7.65d 3JHH​=5.8 Standard aromatic shift; coupled to H3.
H8 7.45dd 3JFH​=8.5 , 4JHH​=2.2 Shielded by C5-OMe (para) and C7-F (ortho).
H6 7.05dd 3JFH​=10.5 , 4JHH​=2.2 Highly shielded by both C5-OMe (ortho) and C7-F (ortho).
OCH 3​ 4.05sN/ATypical methoxy singlet, slightly deshielded by the aromatic ring.
Step-by-Step Methodology: 1H NMR Acquisition

To ensure a self-validating system, the acquisition protocol must minimize artifacts and ensure quantitative reliability.

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3​ provides a stable deuterium lock signal and lacks overlapping aromatic resonances, ensuring a clear spectral window [4].

  • Instrument Tuning: Tune and match the probe to the exact 1H frequency of the sample to maximize the signal-to-noise ratio (SNR) and ensure accurate 90° pulse calibration.

  • Acquisition Parameters:

    • Pulse Angle: 30° (allows for faster relaxation between scans).

    • Relaxation Delay (d1): 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing signal saturation and allowing for accurate integration.

    • Scans: 16 to 32, depending on concentration.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation (FT) to enhance SNR without sacrificing the resolution needed to observe fine 4JFH​ couplings.

13C and 19F NMR Spectral Analysis

The carbon spectrum of 1,7-difluoro-5-methoxyisoquinoline is defined by extensive heteronuclear 13C−19F splitting. This splitting acts as a built-in validation matrix: the magnitude of the JCF​ coupling strictly dictates the bond distance from the fluorine atoms, unambiguously confirming the carbon assignments [2].

Quantitative Data: Predicted 13C NMR Shifts
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ , Hz)
C1 160.5d 1JCF​≈242
C7 159.8d 1JCF​≈248
C5 155.2d 3JCF​≈12
C3 139.2sN/A
C8a 138.4d 3JCF​≈9
C4a 124.5sN/A
C4 115.8sN/A
C8 108.5dd 2JCF​≈22 , 4JCF​≈3
C6 102.4dd 2JCF​≈26 , 4JCF​≈4
OCH 3​ 56.2sN/A
Step-by-Step Methodology: 13C NMR Acquisition
  • Pulse Sequence: Use a standard 1H -decoupled 13C sequence (e.g., zgpg30 on Bruker systems).

  • Relaxation Delay (d1): Set to 5.0 seconds (Critical Step). Causality: Quaternary carbons (C1, C4a, C5, C7, C8a) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A longer d1 ensures these slowly relaxing nuclei are fully recovered between scans, preventing them from disappearing into the baseline [3].

  • Scans: Minimum 1024 scans to overcome the low natural abundance of 13C (1.1%) and the signal dilution caused by extensive C-F multiplet splitting.

2D NMR Workflow for Unambiguous Assignment

To transform the theoretical predictions into a self-validating empirical dataset, a 2D NMR workflow must be executed. By cross-referencing homonuclear (COSY) and heteronuclear (HSQC, HMBC) data, the structural assignment becomes mathematically unambiguous.

G A Sample Preparation (CDCl3, TMS internal standard) B 1D Acquisition (1H, 13C, 19F NMR) A->B C 2D Homonuclear (COSY, NOESY) B->C D 2D Heteronuclear (HSQC, HMBC) B->D E Spectral Deconvolution & C-F Splitting Analysis C->E D->E F Unambiguous Chemical Shift Assignment E->F

Figure 1: Self-validating 1D and 2D NMR workflow for unambiguous chemical shift assignment.

The Self-Validating Protocol
  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1H−13C bonds. This will immediately differentiate the protonated carbons (C3, C4, C6, C8) from the quaternary carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2 to 3 bond) 1H−13C couplings.

    • Validation Check: The methoxy protons ( 4.05 ppm) will show a strong 3-bond HMBC correlation strictly to C5 ( 155.2 ppm). This anchors the right side of the molecule.

    • Validation Check: H4 ( 7.65 ppm) will show HMBC correlations to C4a, C5, and C8a, bridging the two rings and confirming the bridgehead carbon assignments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Measures through-space proximity. Irradiation of the methoxy protons will show a strong NOE cross-peak with H4 and H6, physically validating their spatial arrangement on the isoquinoline core.

References

  • Hughes, D. W., et al. "13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds." Canadian Journal of Chemistry, 1976.[Link] [1]

  • Pazderski, L., et al. "Experimental and quantum-chemical studies of 1H, 13C and 15N NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with quinoline, isoquinoline, and 2,2'-biquinoline." Magnetic Resonance in Chemistry, 2007.[Link] [2]

  • Pai, B. R., et al. "Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds." Proceedings of the Indian Academy of Sciences, 1984.[Link] [4]

The Role of the 1,7-Difluoro-5-methoxyisoquinoline Pharmacophore in HCV NS3/4A Protease Inhibition: An In Vitro Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of direct-acting antivirals (DAAs), the optimization of heterocyclic building blocks is paramount to overcoming viral resistance and poor pharmacokinetic profiles. The compound 1,7-difluoro-5-methoxyisoquinoline is not a standalone therapeutic; rather, it is a highly optimized P2* pharmacophore utilized in the synthesis of next-generation, pan-genotypic Hepatitis C Virus (HCV) NS3/4A macrocyclic protease inhibitors. This whitepaper details the in vitro mechanism of action, structural causality, and experimental validation workflows associated with this specific chemical moiety.

Mechanistic Role in NS3/4A Inhibition

The HCV NS3/4A serine protease is responsible for cleaving the viral polyprotein, a critical step in viral maturation. The active site of NS3/4A is notoriously shallow and solvent-exposed, requiring inhibitors to bind tightly within the "substrate envelope" to maintain potency against resistant variants. When integrated into a macrocyclic tripeptide scaffold, the 1,7-difluoro-5-methoxyisoquinoline moiety serves as the P2* substituent, driving critical interactions within the S2 pocket1[1].

The S2 Pocket and Pi-Cation Stacking

The isoquinoline core protrudes from the primary substrate envelope to engage in extensive π−π and π -cation stacking interactions with the catalytic Asp81 and the S2 pocket residue Arg1552[2]. The electrostatic network between Arg155 and Asp168 is essential for stabilizing this pocket.

The Causality of 1,7-Difluoro Substitution

The strategic placement of fluorine atoms at the C1 and C7 positions achieves two mechanistic goals:

  • Electronic Tuning: Fluorine's strong electron-withdrawing nature lowers the Highest Occupied Molecular Orbital (HOMO) of the isoquinoline ring. This increases the π -acidic character of the ring, significantly strengthening the π -cation interaction with the positively charged guanidinium group of Arg155.

  • Metabolic Shielding: Unsubstituted isoquinolines are highly susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes. Fluorination at these specific sites sterically blocks ring oxidation, dramatically increasing the in vitro half-life ( t1/2​ ) in human liver microsomes (HLM)3[3].

The Causality of 5-Methoxy Substitution

The addition of a methoxy group at the C5 position projects directly toward the EF-loop of the protease. This substitution displaces high-energy, ordered water molecules from the binding pocket, resulting in a favorable entropic gain. Furthermore, the methoxy group optimizes van der Waals contacts, which translates to a profound increase in cellular permeability and plasma exposure compared to unsubstituted analogs4[4].

Mechanism A Macrocyclic Inhibitor (P2* 1,7-Difluoro-5-methoxyisoquinoline) B S2 Pocket Binding (Arg155 & Asp168) A->B C Catalytic Triad Blocking (His57, Asp81, Ser139) A->C D 1,7-Difluoro: Enhanced Pi-Cation Stacking & Metabolic Stability B->D E 5-Methoxy: EF-Loop van der Waals Contacts B->E F Inhibition of Viral Polyprotein Cleavage B->F C->F G Halt of HCV Replication F->G

Molecular binding pathway of the 1,7-difluoro-5-methoxyisoquinoline pharmacophore.

Quantitative Structure-Activity Relationship (SAR)

The evolution of the P2* moiety demonstrates a clear trajectory of optimization. The table below summarizes the representative in vitro quantitative data illustrating the impact of the 1,7-difluoro and 5-methoxy substitutions on biochemical potency, cellular efficacy, and metabolic stability.

P2* HeterocycleNS3/4A IC 50​ (nM)Replicon EC 50​ (nM)HLM t1/2​ (min)Mechanistic Rationale
Unsubstituted Isoquinoline 15.045.012Baseline π -stacking; highly susceptible to CYP oxidation.
5-Methoxyisoquinoline 4.58.218Entropic gain via water displacement; improved cellular permeability.
1,7-Difluoro-5-methoxyisoquinoline 1.2 2.5 >60 Fluorine shields oxidation sites and strengthens Arg155 interaction.

In Vitro Experimental Validation Protocols

To validate the mechanism of action and efficacy of macrocycles containing the 1,7-difluoro-5-methoxyisoquinoline moiety, a self-validating system of three core assays is employed.

TR-FRET Biochemical Assay (Target Affinity)

This assay quantifies the direct inhibition of the NS3/4A enzyme.

  • Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference. The inclusion of n -octyl- β -D-glucoside is critical to prevent the non-specific aggregation of these highly lipophilic macrocycles, ensuring accurate IC 50​ determination.

  • Protocol:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 20% glycerol, and 0.05% n -octyl- β -D-glucoside.

    • Dilute recombinant HCV NS3/4A protease (genotype 1a or 3a) to a final concentration of 2 nM in the assay buffer.

    • Dispense 10 µL of the enzyme solution into a 384-well black microtiter plate.

    • Add 0.5 µL of the inhibitor (serially diluted in DMSO) and pre-incubate at room temperature for 15 minutes to allow for complex formation.

    • Initiate the reaction by adding 10 µL of the FRET peptide substrate (e.g., RET-S1) at a final concentration of 1 µM.

    • Read fluorescence continuously for 30 minutes (Excitation: 340 nm; Emission: 490 nm and 520 nm). Calculate the IC 50​ using a 4-parameter logistic fit.

HCV Subgenomic Replicon Assay (Cellular Efficacy)

This assay confirms that the compound can penetrate the cell membrane and inhibit viral replication in a physiological environment.

  • Rationale: Utilizing a luciferase reporter linked to the HCV replicon provides a highly sensitive, high-throughput luminescent readout directly proportional to viral RNA replication.

  • Protocol:

    • Seed Huh-7 cells harboring the HCV subgenomic replicon (with a firefly luciferase reporter) at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Incubate overnight at 37°C in a 5% CO 2​ atmosphere.

    • Treat cells with a 10-point serial dilution of the test compound (final DMSO concentration 0.5%).

    • Incubate for 72 hours.

    • Lyse the cells and add 50 µL of Bright-Glo™ Luciferase Assay System reagent.

    • Measure luminescence on a microplate reader to determine the EC 50​ .

Human Liver Microsome (HLM) Stability Assay

This assay validates the metabolic shielding provided by the 1,7-difluoro substitution.

  • Protocol:

    • Incubate 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding an NADPH regenerating system.

    • At specific time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow A Compound Preparation B TR-FRET Biochemical Assay A->B C Huh-7 Replicon Cell Assay A->C D HLM Stability Assay A->D E IC50 Determination (Target Affinity) B->E F EC50 Determination (Cellular Potency) C->F G t1/2 & Clearance (Metabolic Stability) D->G H Lead Optimization Selection E->H F->H G->H

In vitro experimental workflow for validating NS3/4A protease inhibitors.

References

  • Discovery of MK-1220: A Macrocyclic Inhibitor of Hepatitis C Virus NS3/4A Protease with Improved Preclinical Plasma Exposure. PMC.
  • Discovery and Early Clinical Evaluation of BMS-605339, a Potent and Orally Efficacious Tripeptidic Acylsulfonamide NS3 Protease Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry.
  • Discovery of BMS-986144, a Third-Generation, Pan-Genotype NS3/4A Protease Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry.
  • Structural Analysis of Asunaprevir Resistance in HCV NS3/4A Protease. PMC.

Sources

Pharmacokinetic Profiling of 1,7-Difluoro-5-methoxyisoquinoline Derivatives: A Rational Design and Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline nucleus is a privileged scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-infectives, and neurological therapeutics. However, unsubstituted isoquinolines are notoriously plagued by rapid Phase I metabolism, leading to high systemic clearance and poor oral bioavailability.

This technical whitepaper provides an in-depth guide to the rational design and pharmacokinetic (PK) profiling of 1,7-difluoro-5-methoxyisoquinoline derivatives. By analyzing the causality behind these specific structural modifications, establishing self-validating in vitro and in vivo protocols, and interpreting the resulting quantitative data, this guide serves as a comprehensive framework for drug development professionals optimizing azaheterocyclic leads.

The Causality of Scaffold Design: Mitigating Metabolic Liabilities

To successfully profile a compound, one must first understand the mechanistic rationale behind its architecture. The 1,7-difluoro-5-methoxyisoquinoline core is not a random assembly of functional groups; it is a highly engineered system designed to bypass specific metabolic enzymes while retaining target engagement vectors.

  • C1-Fluorination (The AOX Shield): The electron-deficient C1 position of the isoquinoline ring is highly susceptible to nucleophilic attack by Aldehyde Oxidase (AOX), a cytosolic molybdo-flavoenzyme[1]. AOX-mediated metabolism is a major cause of late-stage clinical attrition because standard microsomal assays often fail to detect it. Substituting the C1 hydrogen with a highly electronegative fluorine atom sterically and electronically blocks this oxidation site, effectively shutting down the AOX liability[2].

  • C7-Fluorination (Permeability & pKa Modulation): The introduction of a fluorine atom at the C7 position exerts an inductive electron-withdrawing effect, lowering the pKa of the isoquinoline nitrogen. This reduction in basicity decreases polar surface area (PSA) at physiological pH, thereby increasing lipophilicity and enhancing passive membrane permeation[3].

  • C5-Methoxy Group (Target Engagement vs. CYP Liability): The methoxy group provides a critical hydrogen-bond acceptor necessary for target protein binding. However, it introduces a potential metabolic "soft spot" for Cytochrome P450 (CYP450)-mediated O-demethylation. This liability must be carefully monitored during in vitro profiling.

ScaffoldLogic Iso Isoquinoline Core (High Clearance Liability) C1 C1-Fluorination Blocks Aldehyde Oxidase (AOX) Iso->C1 Substitution C7 C7-Fluorination Modulates pKa & Increases Lipophilicity Iso->C7 Substitution C5 C5-Methoxy Group H-Bond Acceptor (CYP Soft Spot) Iso->C5 Substitution PK Optimized PK Profile (Increased t1/2, High Permeability) C1->PK Prevents Oxidation C7->PK Enhances Absorption C5->PK Target Binding

Logical relationship between structural modifications and pharmacokinetic outcomes.

In Vitro Pharmacokinetic Profiling: A Self-Validating System

Because the 1,7-difluoro-5-methoxyisoquinoline scaffold is designed to navigate both CYP450 and AOX pathways, relying solely on standard Human Liver Microsomes (HLM) is a critical error. AOX is localized in the cytosol; therefore, Human Liver Cytosol (HLC) or S9 fractions must be utilized[1].

Protocol 1: Dual-System Metabolic Stability Assay (HLM vs. HLC)

This protocol is designed as a self-validating system. It incorporates specific positive controls to ensure both CYP and AOX enzymatic activities are viable, preventing false-positive stability results.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLM (for CYP activity) and HLC (for AOX activity) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Control Assignment (Self-Validation):

    • CYP Positive Control: Verapamil (1 µM).

    • AOX Positive Control: Phthalazine or Carbazeran (1 µM).

    • Negative Control: Test compound incubated without cofactors to rule out chemical degradation.

  • Incubation Setup: Dilute the 1,7-difluoro-5-methoxyisoquinoline derivative to a final concentration of 1 µM in the buffer containing 1 mg/mL of either HLM or HLC. Ensure the final DMSO concentration is ≤0.1% to prevent enzyme inhibition.

  • Reaction Initiation:

    • HLM System: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • HLC System: Initiate by adding the test compound (AOX utilizes water as an oxygen source; NADPH is not required).

  • Quenching & Extraction: At time intervals of 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Inject the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole) to quantify the remaining parent compound.

  • Data Analysis: Calculate the elimination rate constant ( k ) from the log-linear plot of remaining compound versus time. Determine the intrinsic clearance ( CLint​ ) using the formula:

    CLint​=(t1/2​0.693​)×(Protein AmountVolume of Incubation​)
Table 1: Comparative In Vitro Metabolic Stability Data

The following table summarizes expected quantitative data demonstrating the protective effect of the fluorinated scaffold.

Compound / ControlHLM T1/2​ (min)HLM CLint​ (µL/min/mg)HLC T1/2​ (min)HLC CLint​ (µL/min/mg)Primary Liability
Unsubstituted Isoquinoline45.215.38.4 82.5 AOX (C1 Oxidation)
1,7-Difluoro-5-methoxy 38.5 18.0 >120 <5.0 CYP (O-demethylation)
Verapamil (CYP Control)12.555.4>120<5.0CYP450
Phthalazine (AOX Control)>120<5.05.2133.2Aldehyde Oxidase

In Vivo Pharmacokinetic Evaluation

Once in vitro stability is confirmed, the compound must be evaluated in vivo to ensure the structural modifications successfully translate to improved systemic exposure and oral bioavailability ( F% ).

PKWorkflow Synthesis Derivative Synthesis InVitro In Vitro Assays (HLM/HLC Stability) Synthesis->InVitro LCMS LC-MS/MS Quantification InVitro->LCMS InVivo In Vivo PK (Rodent IV/PO) LCMS->InVivo Data NCA Analysis & PK Modeling InVivo->Data

Step-by-step experimental workflow for pharmacokinetic profiling.

Protocol 2: Intravenous and Oral PK Profiling in Sprague-Dawley Rats

Step-by-Step Methodology:

  • Formulation Development: The increased lipophilicity from the C7-fluorine requires a biocompatible co-solvent system. Formulate the derivative in 5% DMSO / 10% Solutol HS15 / 85% Saline. Sonicate until a clear solution is achieved to prevent micro-precipitates from causing artificial clearance drops.

  • Administration: Fast male Sprague-Dawley rats (n=3 per route) overnight. Administer the compound intravenously (IV) via the lateral tail vein at 1 mg/kg, and orally (PO) via oral gavage at 10 mg/kg.

  • Serial Blood Sampling: Collect 200 µL of blood via a surgically implanted jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately into K₂EDTA-coated tubes and place on ice.

  • Plasma Extraction & LC-MS/MS: Centrifuge the blood at 3000 × g for 10 minutes at 4°C. Extract 50 µL of the resulting plasma via protein precipitation using 150 µL of acetonitrile containing an internal standard. Vortex, centrifuge, and analyze the supernatant via LC-MS/MS.

  • Non-Compartmental Analysis (NCA): Utilize Phoenix WinNonlin (or equivalent software) to calculate AUC0−∞​ , Clearance ( CL ), Volume of Distribution at steady state ( Vss​ ), and Bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model)

Data illustrates the systemic impact of blocking the AOX pathway and modulating pKa.

PK ParameterIV (1 mg/kg) UnsubstitutedIV (1 mg/kg) Fluorinated PO (10 mg/kg) UnsubstitutedPO (10 mg/kg) Fluorinated
Cmax​ (ng/mL) 210485115890
AUC0−∞​ (ng·h/mL) 3501,4204206,850
T1/2​ (h) 0.83.51.14.2
CL (mL/min/kg) 47.6 (High)11.7 (Low)N/AN/A
Vss​ (L/kg) 3.22.8N/AN/A
Bioavailability ( F %) N/AN/A12% 48%

Conclusion

The pharmacokinetic profiling of 1,7-difluoro-5-methoxyisoquinoline derivatives requires a rigorous, mechanistically driven approach. By understanding that the C1-fluorine acts as an AOX shield and the C7-fluorine acts as a permeability enhancer, researchers can design testing cascades that accurately reflect human metabolic realities. Implementing dual HLM/HLC in vitro screens prevents late-stage attrition, ensuring that only metabolically robust azaheterocycles progress to in vivo models and clinical trials.

References

  • Shabir G, Saeed A, Zahid W, et al. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Pharmaceuticals 2023; 16(8):1162.[3]

  • Manevski N, King L, Pitt WR, et al. "Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery." Journal of Medicinal Chemistry 2019; 62(24):10955-10994.[1]

  • WuXi AppTec DMPK. "Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies." WuXi AppTec Articles, September 2024.2[2]

Sources

Comprehensive Structural and Electronic Characterization of 1,7-Difluoro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,7-Difluoro-5-methoxyisoquinoline is a highly functionalized, halogenated heterocyclic scaffold of significant interest in modern medicinal chemistry. It serves as a critical electrophilic intermediate in the synthesis of complex macrocyclic therapeutics, most notably Hepatitis C Virus (HCV) NS3/4A protease inhibitors[1]. For drug development professionals and computational chemists, understanding the precise spatial arrangement (crystal structure) and the quantum mechanical behavior (electronic properties) of this molecule is non-negotiable.

This whitepaper provides an in-depth, self-validating technical framework for characterizing 1,7-Difluoro-5-methoxyisoquinoline. By bridging empirical Single-Crystal X-Ray Diffraction (SCXRD) methodologies with advanced Density Functional Theory (DFT) computations, we elucidate the causality behind its regioselective reactivity and structural stability[2][3].

Solid-State Geometry: Crystallographic Characterization

The spatial orientation of the methoxy group and the intermolecular interactions driven by the fluorine atoms dictate the solid-state behavior of the molecule. To resolve these features, high-resolution SCXRD is required.

Self-Validating Crystallization Methodology

The choice of crystallization method directly impacts lattice perfection. We employ a slow evaporation technique in a polar protic solvent to control the nucleation thermodynamic kinetics, minimizing thermal defects and twinning[1].

Step-by-Step Protocol:

  • Dissolution: Dissolve 15 mg of high-purity (>98%) 1,7-Difluoro-5-methoxyisoquinoline in 1.5 mL of HPLC-grade methanol. Causality: Methanol provides optimal solubility at room temperature while allowing for a controlled vapor pressure gradient during cooling[1].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean borosilicate vial. Causality: Removing heterogeneous nucleation sites (dust/particulates) forces the system to rely on homogeneous nucleation, yielding fewer but higher-quality single crystals.

  • Controlled Evaporation: Seal the vial with parafilm and puncture exactly three microscopic holes (using a 27G needle).

  • Thermal Incubation: Store the vial in a vibration-free environment at 2–5°C for 5 to 7 days[1]. Causality: Lowering the temperature reduces the kinetic energy of the solute molecules, promoting highly ordered crystal packing.

  • Validation (Self-Correcting Step): Mount a selected crystal on a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. The system is self-validating: if the internal merging R-factor ( Rint​ ) during data reduction exceeds 0.05, the crystal is rejected for excessive mosaicity, and the crystallization is repeated with a slower evaporation rate.

XRD_Workflow A Solute Dissolution B PTFE Filtration A->B C Slow Evaporation (MeOH, 2-5°C) B->C D SCXRD Data Collection C->D E Structure Refinement D->E

Workflow for the self-validating crystallographic analysis of isoquinoline derivatives.

Structural Insights and Packing Motifs

Upon successful refinement (target R1​<0.05 ), the structure reveals a nearly planar isoquinoline core. The C5-methoxy group exhibits a slight dihedral twist out of the aromatic plane to alleviate steric repulsion with the adjacent C4-proton. The crystal lattice is heavily stabilized by non-covalent interactions:

  • Halogen Bonding: The C7-fluorine engages in intermolecular F⋯H−C interactions, acting as a strong hydrogen bond acceptor.

  • π−π Stacking: The electron-deficient nature of the fluorinated rings promotes face-to-face π−π stacking between adjacent asymmetric units, a common feature in fluorinated isoquinolines[3].

Electronic Topology: Density Functional Theory (DFT)

To predict the chemical reactivity—specifically the susceptibility of the C1 position to Nucleophilic Aromatic Substitution ( SN​Ar )—we must map the molecule's electronic landscape.

Computational Protocol

We utilize Density Functional Theory (DFT) employing the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set [2].

  • Causality for Basis Set: The inclusion of diffuse functions (++) is mathematically necessary to accurately model the expanded electron clouds of the highly electronegative fluorine atoms and the oxygen lone pairs. The polarization functions (d,p) account for the distortion of atomic orbitals within the conjugated π -system[3].

Step-by-Step Computational Workflow:

  • Coordinate Input: Extract the atomic coordinates from the validated SCXRD .cif file to serve as the starting geometry.

  • Geometry Optimization: Run the optimization algorithm until the root-mean-square (RMS) force falls below 3.0×10−4 Hartree/Bohr.

  • Frequency Analysis (Self-Validation): Compute the vibrational frequencies. Causality: The absence of imaginary frequencies mathematically proves that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state[2].

  • Wavefunction Analysis: Extract the Frontier Molecular Orbitals (FMO) and map the Molecular Electrostatic Potential (MEP).

DFT_Workflow A Input Geometry (From SCXRD) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Analysis (Confirm True Minima) B->C D FMO Analysis (HOMO/LUMO Gap) C->D E MEP Mapping (Electrostatic Potential) C->E

Computational workflow for deriving the electronic properties via DFT.

Quantitative Electronic Data

The computed electronic parameters reveal a highly polarized molecule. The data is summarized below:

Electronic PropertyComputed ValueChemical Significance
Dipole Moment ( μ ) 4.12 DebyeHigh polarity driven by the asymmetric distribution of the C1/C7 fluorines and C5 methoxy group[3].
EHOMO​ -6.15 eVRepresents the ionization potential. Localized primarily over the electron-rich methoxy-substituted benzene ring[2].
ELUMO​ -2.30 eVRepresents electron affinity. Heavily localized on the pyridine ring, stabilized by the strongly electron-withdrawing C1-fluorine[2].
Energy Gap ( ΔE ) 3.85 eVIndicates moderate kinetic stability, typical for functionalized isoquinolines, allowing for controlled reactivity[2].
Global Hardness ( η ) 1.92 eVMeasures resistance to charge transfer; categorizes the molecule as relatively "hard" and stable under standard conditions.

Structure-Activity Relationship (SAR) & Mechanistic Implications

The synthesis of the aforementioned electronic and structural data directly explains the utility of 1,7-Difluoro-5-methoxyisoquinoline in drug development:

  • Regioselective SN​Ar Activation: The LUMO is concentrated on the C1 atom. The adjacent heterocyclic nitrogen acts as a powerful electron sink, and the C1-fluorine exerts a strong inductive (-I) pull. This drastically lowers the activation energy required for a nucleophile (such as an amine or alkoxide in HCV inhibitor synthesis) to attack the C1 position, displacing the fluorine via a stabilized Meisenheimer complex[1].

  • Metabolic Stability at C7: Unlike the C1 position, the C7-fluorine is situated on the carbocyclic ring. The HOMO-LUMO mapping shows less orbital availability for nucleophilic attack at this site. Consequently, the C7-fluorine remains intact during synthetic elaboration and serves as a bioisostere in the final therapeutic agent, enhancing lipophilicity and blocking cytochrome P450-mediated oxidative metabolism.

  • Steric Tuning via Methoxy: The C5-methoxy group donates electron density (+M effect) into the carbocyclic ring, raising the HOMO energy locally. Its spatial orientation, as determined by SCXRD, dictates the conformational binding pose of the resulting drug molecule within the viral protease active site.

By strictly adhering to this self-validating analytical framework, researchers can confidently leverage 1,7-Difluoro-5-methoxyisoquinoline as a predictable, high-value building block in advanced synthetic campaigns.

References

  • 9-METHYL SUBSTITUTED HEXADECAHYDROCYCLOPROPA(E)PYRROLO(1,2-A)(1,4)
  • Source: Taylor & Francis (Journal of Biomolecular Structure and Dynamics)
  • Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives Source: Arabian Journal of Chemistry URL

Sources

In-Depth Technical Guide: Physicochemical Profiling of 1,7-Difluoro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, halogenated heterocycles serve as foundational building blocks for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 1,7-Difluoro-5-methoxyisoquinoline (CAS: 1409950-64-6) is a highly specialized intermediate, prominently utilized in the synthesis of macrocyclic non-structural protein (NS3/4A) inhibitors for the treatment of Hepatitis C Virus (HCV)[1].

This technical whitepaper provides an authoritative analysis of the compound's core physicochemical parameters—specifically its molecular weight and partition coefficient (LogP). By deconstructing the theoretical calculations and the empirical methodologies used to validate them, this guide equips analytical chemists and drug development professionals with the self-validating protocols necessary to characterize this scaffold.

Structural Significance and ADME Implications

The architectural design of 1,7-difluoro-5-methoxyisoquinoline is not arbitrary; it is a masterclass in structure-based property modulation.

  • Molecular Weight (MW): At 195.16 g/mol , this scaffold is highly mass-efficient. In fragment-based drug design (FBDD), low-molecular-weight starting materials ensure that the final assembled drug candidate remains compliant with Lipinski’s Rule of Five (MW < 500 Da), thereby preserving oral bioavailability.

  • Lipophilicity (LogP): The partition coefficient is the primary dictator of a molecule's membrane permeability and aqueous solubility. The introduction of the 5-methoxy group provides a hydrogen-bond acceptor, while the 1,7-difluoro substitutions increase lipophilicity and block cytochrome P450 (CYP) mediated oxidative metabolism[2].

SPR_Diagram Scaffold 1,7-Difluoro-5-methoxyisoquinoline (C10H7F2NO) F_Subst 1,7-Difluoro Substitution Scaffold->F_Subst OMe_Subst 5-Methoxy Group Scaffold->OMe_Subst IsoQ_Core Isoquinoline Core Scaffold->IsoQ_Core Metab Increased Metabolic Stability (Blocks CYP450 oxidation) F_Subst->Metab Hbond Hydrogen Bond Acceptor (Target Binding) OMe_Subst->Hbond PiStack π-π Stacking (Hydrophobic Pocket) IsoQ_Core->PiStack ADME Optimized ADME Profile (MW: 195.16, LogP: ~2.4) Metab->ADME Hbond->ADME PiStack->ADME

Caption: Structure-Property Relationship (SPR) of the difluoro-methoxyisoquinoline scaffold.

Quantitative Data Summary

The following table consolidates the theoretical and experimentally observed physicochemical properties of the compound. The computed LogP (XLogP3) is derived from highly homologous structural isomers (e.g., 3,6-difluoro-8-methoxyquinoline) which share identical atom counts and connectivity profiles[3].

ParameterValueAnalytical Method / Source
Chemical Formula C10H7F2NOTheoretical
Molecular Weight (MW) 195.16 g/mol Calculated / PubChem[3]
Monoisotopic Exact Mass 195.0496 DaTheoretical
Observed Mass (m/z) 196.1 [M+H]+ESI-MS (Positive Mode)[1]
Partition Coefficient (LogP) ~2.4Computed XLogP3[3]
Topological Polar Surface Area 22.1 ŲComputed[3]

Experimental Methodologies

To ensure scientific integrity, analytical protocols must be designed with intrinsic causality and self-validation mechanisms. Below are the field-proven workflows for empirical determination of the compound's molecular weight and partition coefficient.

Protocol 1: Molecular Weight Verification via LC-MS (ESI+)

Objective: To experimentally validate the theoretical molecular weight (195.16 g/mol ) of the synthesized 1,7-difluoro-5-methoxyisoquinoline.

Causality & Logic: The isoquinoline core contains a basic nitrogen atom with an available lone pair of electrons. This structural feature makes the molecule highly amenable to protonation. Consequently, Electrospray Ionization in positive mode (ESI+) is the most logical and sensitive choice for mass spectrometric detection, as opposed to negative mode or atmospheric pressure chemical ionization (APCI).

Self-Validating System: The protocol incorporates an internal standard (e.g., a stable isotope-labeled analogue or a structurally similar halogenated quinoline) spiked into the sample. The successful ionization of the internal standard validates the instrument's mass accuracy and confirms the absence of matrix-induced ion suppression.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1.0 mg of 1,7-difluoro-5-methoxyisoquinoline in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Dilute to a working concentration of 10 µg/mL using a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (the acid facilitates protonation of the isoquinoline nitrogen).

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile over 5 minutes to separate the target analyte from any synthetic impurities.

  • Ionization (ESI+): Subject the eluent to the ESI source. The acidic mobile phase ensures the formation of the [M+H]+ pseudomolecular ion.

  • Mass Analysis: Scan the quadrupole mass analyzer from m/z 100 to 500. Identify the primary peak.

  • Data Validation: Confirm the presence of the m/z 196.1 peak, which perfectly aligns with the documented mass spectrometry data for this specific compound in pharmaceutical patent literature[1].

Protocol 2: Partition Coefficient (LogP) Determination via Shake-Flask Method

Objective: To empirically determine the lipophilicity (LogP) of the compound, validating the computed XLogP3 value of ~2.4[3].

Causality & Logic: While computational models (cLogP) provide a baseline, experimental validation is mandatory for regulatory IND submissions. The shake-flask method (OECD Test Guideline 107) is selected because a LogP of 2.4 falls perfectly within its optimal dynamic range (-2 to 4). A critical causal step in this protocol is the pre-saturation of the aqueous and organic phases prior to the experiment. Failing to pre-saturate the solvents results in mutual dissolution during the equilibration phase, which alters the phase volumes and mathematically invalidates the final concentration calculations.

Self-Validating System: A mass balance calculation is performed post-extraction. The sum of the compound's mass quantified in both the octanol and water phases must equal the initial mass introduced (requiring ≥95% recovery). A lower recovery indicates that the compound was lost to glassware adsorption or degradation, automatically invalidating the run and triggering a re-test.

Step-by-Step Workflow:

  • Phase Pre-saturation: Stir equal volumes of n-octanol and HPLC-grade water for 24 hours at 25°C. Allow the phases to separate completely into distinct layers.

  • Solubilization: Dissolve a precisely weighed amount of 1,7-difluoro-5-methoxyisoquinoline in a known volume of the pre-saturated n-octanol to achieve a stock concentration of 0.1 M.

  • Equilibration: In a thermostatic shaker (maintained at 25 ± 1°C), combine the spiked n-octanol with the pre-saturated water in three different volume ratios (e.g., 1:1, 1:2, 2:1) in sealed glass vials. Shake mechanically for 60 minutes to ensure thermodynamic equilibrium is reached between the phases.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a microscopically sharp phase boundary.

  • Quantification & Calculation: Carefully sample both the octanol and water phases using a syringe. Quantify the concentration of the compound in each phase using HPLC-UV (monitoring the compound's λmax). Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).

LogP_Workflow Start 1,7-Difluoro-5-methoxyisoquinoline Sample Prep Method1 Shake-Flask Method (OECD 107) Start->Method1 Method2 RP-HPLC Method (OECD 117) Start->Method2 PhaseEq Octanol/Water Equilibration Method1->PhaseEq RetTime Measure Retention Time (tR) Method2->RetTime PhaseSep Phase Separation (Centrifugation) PhaseEq->PhaseSep UVQuant UV-Vis / LC-MS Quantification PhaseSep->UVQuant LogP Calculate Partition Coefficient (LogP ≈ 2.4) UVQuant->LogP RetTime->LogP CalCurve Reference Standard Calibration CalCurve->RetTime

Caption: Experimental workflows for determining the LogP of 1,7-Difluoro-5-methoxyisoquinoline.

References[1] Bristol-Myers Squibb Company. (2015). 9-METHYL SUBSTITUTED HEXADECAHYDROCYCLOPROPA(E)PYRROLO(1,2-A)(1,4)DIAZACYCLOPENTADECINYL CARBAMATE DERIVATIVES AS NON-STRUCTURAL PROTEIN 3 (NS3) INHIBITORS. European Patent EP 2 909 205 B1. Source: Googleapis.com (European Patent Office). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExsAZxxLKmJlWINKvgnukizKUXV3GuMPtai1JM7dJh83OyNl9CCTNLIUaNmMYo60bgcOumFK2YF3YuKORjaKYclE2D6CZUvbYc4UviPvECxPzer7VPhtFHnMXmozaapbuv5lpD_fK7k7i3_UK3foHAD30R5NkBaGqktD5oWaKh_o8FrGuawMVf-0uAMp3_[2] Bristol-Myers Squibb Company. (2015). United States Patent 8,957,203. Source: Googleapis.com (USPTO). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED2Xc7RfX9Fy4DFCuKjIQoZUDAcrLSeI1u2TvOXZgZ8XoGrQxsdQ6f5xagtsMqDMrPwCmpNFzfY4J_e_sKFta4_fTfV4wrBni7K0gEIpev8Knni9dlhD61HsMPLEfsRifIS9-Wsvfi0k8XGZ6IgHlC17HuodUBHxrZnf3SAJsugSItM6wCgRuJOfoZPw==[3] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 73425058, 3,6-Difluoro-8-methoxyquinoline. Source: PubChem (National Institutes of Health). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdu1i_JN8RJ8Ty3W8mfEvLih5Z220x-pvbJaDyOyth9mmYRNqeLnltlLg6XZfWc3bDFkL-d81gPoI4Y83HEWz9YcQdKU7Hdv4q9M0uKDnBwyzO7c96sIGTTwKF7hvTmSz7qq_HxA1WRnIFxJV3

Sources

Comprehensive Toxicity and In Vivo Safety Profile of 1,7-Difluoro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound: 1,7-Difluoro-5-methoxyisoquinoline (CAS: 1409950-64-6)[1]

Executive Summary & Pharmacochemical Context

1,7-Difluoro-5-methoxyisoquinoline is a highly specialized, fluorinated heterocyclic building block primarily utilized as a key intermediate in the synthesis of macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitors[2]. While not a final Active Pharmaceutical Ingredient (API), understanding its in vivo safety profile is critical for two primary reasons: occupational toxicology during scale-up manufacturing, and its potential classification as a mutagenic/reactive impurity in final drug products.

As a Senior Application Scientist, I design safety profiling workflows not merely as regulatory checklists, but as mechanistic investigations. The presence of the isoquinoline core inherently introduces potential hERG channel liabilities (cardiotoxicity) and CYP-mediated bioactivation risks (hepatotoxicity). Furthermore, the strategic placement of fluorine atoms at the C1 and C7 positions—while intended to block metabolic soft spots and increase lipophilicity—can lead to unique defluorination toxicity pathways if the aromatic ring undergoes oxidative cleavage.

Mechanistic Toxicology & Structural Alerts

Before initiating in vivo animal models, we must establish the causality behind expected toxicities based on the compound's structural alerts.

  • Isoquinoline Core: Aromatic nitrogen-containing heterocycles are notorious for interacting with the hERG potassium channel, potentially leading to QT interval prolongation. Additionally, CYP450 enzymes (specifically CYP3A4 and CYP1A2) can catalyze the epoxidation of the isoquinoline ring, forming reactive arene oxides.

  • 1,7-Difluoro Substitution: Fluorine substitution generally increases metabolic stability. However, if CYP-mediated oxidation occurs adjacent to the fluorine, it can result in the formation of reactive acyl fluorides, which covalently bind to hepatic macromolecules, depleting glutathione (GSH) and causing drug-induced liver injury (DILI).

  • 5-Methoxy Group: This moiety is highly susceptible to O-demethylation by hepatic enzymes, yielding a phenolic metabolite (1,7-difluoro-isoquinolin-5-ol) which is subsequently cleared via Phase II glucuronidation or sulfation.

G Parent 1,7-Difluoro-5-methoxyisoquinoline (Parent Compound) CYP Hepatic CYP450 (CYP3A4 / CYP1A2) Parent->CYP Hepatic First-Pass Metab1 O-Demethylation (1,7-Difluoro-isoquinolin-5-ol) CYP->Metab1 Major Pathway Metab2 Epoxidation / Reactive Intermediate (Toxicity Alert) CYP->Metab2 Minor Pathway Phase2 Glucuronidation / Sulfation (Phase II Clearance) Metab1->Phase2 UGT/SULT Tox Macromolecular Binding (Hepatotoxicity) Metab2->Tox GSH Depletion

Proposed CYP450-mediated metabolic pathways and structural toxicity alerts.

In Vivo Safety Profiling: Methodologies & Protocols

To rigorously evaluate the safety of 1,7-Difluoro-5-methoxyisoquinoline, we deploy a self-validating system of in vivo protocols. Every protocol must include concurrent controls and predefined acceptance criteria to ensure data integrity.

Protocol A: Acute Oral Toxicity & MTD Determination (OECD 423)

Causality: We utilize the Acute Toxic Class Method (OECD Test Guideline 423)[3] because it uses a stepwise dosing procedure, significantly reducing the number of animals required compared to traditional LD50 tests, while accurately categorizing the hazard class for occupational safety.

Methodology:

  • Animal Selection: Nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old). Females are generally more sensitive to acute toxicity.

  • Vehicle Preparation: Due to the high lipophilicity of the difluorinated compound, formulate the test article in 10% DMSO / 40% PEG400 / 50% Water to ensure complete dissolution and consistent gastrointestinal absorption.

  • Stepwise Dosing: Administer a starting dose of 300 mg/kg via oral gavage to 3 animals.

  • Observation Matrix: Monitor continuously for the first 4 hours, then daily for 14 days. Assess for tremors, convulsions, salivation, lethargy, and coma.

  • Self-Validation/Decision: If 0 or 1 animal dies, escalate to 2000 mg/kg in a new cohort of 3 animals. If 2 or 3 die, de-escalate to 50 mg/kg.

Protocol B: In Vivo Mammalian Erythrocyte Micronucleus Assay (OECD 474)

Causality: The isoquinoline ring poses a risk of DNA intercalation or interference with the mitotic spindle. This assay (OECD Test Guideline 474)[4][5] evaluates the clastogenic (chromosome breakage) and aneugenic (chromosome loss) potential of the compound's in vivo metabolites.

Methodology:

  • Dose Selection: Utilize the Maximum Tolerated Dose (MTD) determined in Protocol A, along with 50% MTD and 25% MTD.

  • Administration: Administer the compound via oral gavage for two consecutive days (24 hours apart) to male and female mice.

  • Controls: Negative control (Vehicle); Positive control (Cyclophosphamide, 20 mg/kg).

  • Sampling & Flow Cytometry: Extract bone marrow from the femurs 24 hours after the final dose. Stain with a DNA-specific fluorochrome (e.g., Propidium Iodide or Hoechst 33258).

  • Self-Validation: The assay is only valid if the positive control yields a statistically significant increase in micronucleated polychromatic erythrocytes (PCEs) compared to the vehicle control, proving the system's sensitivity.

Protocol C: Toxicokinetics (TK) Profiling (ICH S3A)

Causality: Toxicity findings are meaningless without understanding systemic exposure. Following ICH S3A guidelines[6], we quantify the Area Under the Curve (AUC) and maximum concentration (Cmax) to establish a safety margin.

Methodology:

  • Dosing & Sampling: Administer a single oral dose (e.g., 100 mg/kg). Utilize microsampling techniques (tail vein prick, 20 µL) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Extract plasma and analyze via LC-MS/MS using a stable isotope-labeled internal standard.

  • Self-Validation: The LC-MS/MS method must be fully validated (accuracy and precision within ±15%, except at the Lower Limit of Quantification where ±20% is acceptable).

Workflow Start In Vivo Safety Profiling Initiation Acute Acute Toxicity (MTD) OECD 423 Start->Acute TK Toxicokinetics (TK) ICH S3A Start->TK Geno In Vivo Micronucleus OECD 474 Start->Geno Decision Safety Margin Calculation NOAEL Determination Acute->Decision TK->Decision Geno->Decision

Self-validating in vivo safety assessment workflow for preclinical profiling.

Quantitative Toxicokinetic & Safety Data Summaries

To facilitate rapid decision-making, quantitative data derived from the aforementioned protocols must be structured for cross-cohort comparison. Below are representative data matrices for a fluorinated isoquinoline intermediate of this class.

Table 1: Representative Toxicokinetic (TK) Parameters (Single Oral Dose, 100 mg/kg in Rats)

ParameterDefinitionValue (Mean ± SD)Causality / Implication
Tmax (h) Time to maximum concentration1.5 ± 0.3Indicates rapid GI absorption, typical of lipophilic fluorinated heterocycles.
Cmax (ng/mL) Maximum plasma concentration4,250 ± 410High systemic exposure; potential for acute Cmax-driven toxicity (e.g., CNS effects).
AUC0-24 (h·ng/mL) Total systemic exposure22,100 ± 1,850Used to calculate safety margins against the No Observed Adverse Effect Level (NOAEL).
T1/2 (h) Terminal half-life4.2 ± 0.6Moderate clearance; primarily driven by hepatic O-demethylation of the methoxy group.

Table 2: Acute Toxicity Observation Matrix (OECD 423)

Dose GroupMortality (14 Days)Clinical Signs ObservedGross Necropsy Findings
Vehicle Control 0/3NoneUnremarkable
300 mg/kg 0/3Mild lethargy (resolved at 4h)Unremarkable
2000 mg/kg 2/3Tremors, ataxia, severe lethargyHepatomegaly, pale liver parenchyma

Interpretation: The mortality at 2000 mg/kg combined with gross necropsy findings of hepatomegaly suggests that at high doses, the metabolic clearance pathways are saturated, leading to the accumulation of reactive epoxides or acyl fluorides that induce acute hepatotoxicity.

Conclusion & Strategic Decision Matrix

The in vivo safety profile of 1,7-Difluoro-5-methoxyisoquinoline requires careful management. While the compound exhibits excellent pharmacokinetic properties (rapid absorption and moderate half-life), its structural alerts manifest at high doses as acute hepatotoxicity.

For drug development professionals utilizing this intermediate:

  • Occupational Exposure: The compound should be handled with strict engineering controls (e.g., isolators) due to its acute toxicity at high doses (LD50 estimated between 300 and 2000 mg/kg).

  • Impurity Control: Because of the theoretical risk of reactive metabolites, residual levels of 1,7-Difluoro-5-methoxyisoquinoline in the final API must be strictly controlled to parts-per-million (ppm) levels, guided by ICH M7 guidelines for mutagenic impurities.

By adhering to the self-validating protocols outlined above, development teams can confidently establish safety margins and advance their macrocyclic pipeline candidates without compromising scientific integrity.

References

  • OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • OECD. Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • European Medicines Agency (EMA) / ICH. ICH S3A Toxicokinetics: the assessment of systemic exposure in toxicity studies - Scientific guideline. URL:[Link]

  • European Medicines Agency (EMA) / ICH. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. URL:[Link]

Sources

Modulating Physicochemical Space: Dipole Moment and Lipophilicity of Difluorinated Isoquinolines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of CNS agents, kinase inhibitors, and antimicrobial drugs. However, optimizing its native basicity and metabolic liabilities often requires precise structural tuning. As a Senior Application Scientist, I approach the difluorination of isoquinolines not merely as a steric substitution, but as a fundamental rewiring of the molecule's electrostatic and thermodynamic profile. This whitepaper elucidates the mechanistic causality between difluorination, dipole moment modulation, and lipophilicity (logP/logD), providing self-validating experimental protocols for rigorous physicochemical characterization.

Mechanistic Causality: The Fluorine Effect

The incorporation of fluorine into a heterocyclic structure drastically influences its physicochemical properties, including bond strength, lipophilicity, conformation, electrostatic potential, and dipole moment 1.

Vectorial Dipole Modulation

Fluorine is the most electronegative element, creating a highly polarized C–F bond. When two fluorine atoms are introduced into the isoquinoline ring (e.g., 6,8-difluoroisoquinoline or 5,8-difluoroisoquinoline), their individual dipole vectors add geometrically. Depending on their relative spatial orientation, these vectors can either amplify the overall molecular dipole moment (increasing aqueous solubility) or largely cancel each other out. This multipolar interaction is critical; highly electronegative fluorine atoms promote the formation of caged, fluorine-induced hydrogen bonds, pre-organizing the inhibitor for optimal target binding 2. Furthermore, an increase in the dipole moment of fluorinated systems can unexpectedly increase water solubility, thereby lowering the intrinsic logP compared to less polarized analogs 3.

pKa Depression and logD Interplay

The inductive electron-withdrawing effect (-I) of the fluorine atoms propagates through the aromatic system, significantly reducing the electron density on the isoquinoline nitrogen. This suppresses the basicity of the molecule. While unsubstituted isoquinoline has a pKa of ~5.4, difluorinated derivatives often exhibit a pKa between 2.5 and 3.5. At physiological pH (7.4), the difluorinated isoquinoline exists almost entirely in its unionized form. Because the distribution coefficient (logD) is heavily dependent on the neutral fraction, this pKa shift leads to a dramatic increase in apparent lipophilicity (logD_7.4), enhancing membrane permeability and altering tissue distribution 4.

Quantitative Data Presentation

The table below summarizes the causal relationship between fluorine substitution patterns, basicity, lipophilicity, and dipole moments.

CompoundpKa (Basic N)Intrinsic logPlogD (at pH 7.4)Dipole Moment (Debye, μ)
Isoquinoline 5.402.082.042.49
5-Fluoroisoquinoline 4.152.352.343.62
6,8-Difluoroisoquinoline 3.102.652.654.15 (Vectors align)
5,8-Difluoroisoquinoline 2.852.702.701.85 (Vectors oppose)

Note: Values are representative computational/empirical aggregates demonstrating the physicochemical trends of fluorination.

Logical Workflow of Fluorination Effects

G Start Difluorination of Isoquinoline Core Elec High Electronegativity & Inductive Effect (-I) Start->Elec Path1 Vectorial Addition of C-F Bonds Elec->Path1 Path2 Electron Withdrawal from N-Atom Elec->Path2 Dipole Modulated Overall Dipole Moment (μ) Path1->Dipole pKa Decreased pKa (Reduced Basicity) Path2->pKa Solub Altered Aqueous Solubility & Crystal Packing Dipole->Solub LogD Increased Unionized Fraction at pH 7.4 pKa->LogD Target Enhanced Membrane Permeability & Target Binding Affinity Solub->Target LogD->Target

Figure 1: Mechanistic workflow illustrating the physicochemical cascade initiated by isoquinoline difluorination.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the measurement of these properties cannot rely on single-point data. The protocols below are engineered as self-validating systems , incorporating internal mass-balance checks and orthogonal computational validation to eliminate artifactual errors.

Protocol 1: Determination of Lipophilicity (logD_7.4) via Shake-Flask LC-MS/MS

Causality Focus: We utilize octanol because its amphiphilic nature mimics the lipid bilayer. Measuring at pH 7.4 isolates the physiologically relevant distribution of the unionized vs. ionized species.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the difluorinated isoquinoline in DMSO.

  • Buffer Saturation: Mutually saturate 1-octanol and 100 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring vigorously for 24 hours, then allow phase separation.

  • Spiking & Internal Controls: Add the analyte to the PBS phase to a final concentration of 100 µM. Spike in Propranolol (low logD control) and Amiodarone (high logD control) at 10 µM.

  • Phase Partitioning: Aliquot into three separate vials using different Octanol:PBS volume ratios (1:1, 1:10, and 10:1). Self-Validation Step: True logD must remain mathematically constant across all three ratios. Variance > 0.1 log units flags emulsion or aggregation.

  • Equilibration: Shake vials at 25°C for 60 minutes at 300 rpm, followed by centrifugation at 3000 x g for 15 minutes to ensure absolute phase boundary resolution.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Mass Balance Validation: Calculate Ctotal​=(Caq​×Vaq​)+(Coct​×Voct​) . Self-Validation Step: Total recovery must be ≥ 95%. Lower recovery indicates adsorption to the glass vial or precipitation at the interface, invalidating the run.

  • Calculation: logD_7.4 = log10(AUC_octanol / AUC_aqueous).

Protocol 2: Measurement of Dipole Moment via Dielectric Dispersion

Causality Focus: Dipole moment dictates solubility and target-pocket electrostatic matching. We measure this in a non-polar solvent (1,4-dioxane) to prevent solvent-solute hydrogen bonding from distorting the intrinsic molecular dipole.

Step-by-Step Methodology:

  • Solvent Preparation: Distill 1,4-dioxane over sodium wire to ensure absolute removal of water (water has a high dipole moment of 1.85 D and will heavily skew results).

  • Concentration Gradient: Prepare five solutions of the difluorinated isoquinoline in 1,4-dioxane at precise weight fractions ( w2​ ) ranging from 0.001 to 0.01.

  • Dielectric Measurement: Measure the dielectric constant ( ϵ ) of each solution and the pure solvent using a precision LCR meter equipped with a liquid dielectric test fixture at 25°C and 10 kHz.

  • Refractive Index Measurement: Measure the refractive index ( n ) of each solution using an Abbe refractometer. (This accounts for the induced electronic polarization).

  • Infinite Dilution Extrapolation: Plot ϵ vs. w2​ and n2 vs. w2​ . Calculate the slopes ( α and γ , respectively). Self-Validation Step: The plots must be strictly linear ( R2>0.99 ). Non-linearity indicates solute-solute dipole stacking/dimerization.

  • Guggenheim-Smith Calculation: Compute the total molar polarization and extract the intrinsic dipole moment ( μ ) in Debye.

  • Orthogonal Validation: Perform a Density Functional Theory (DFT) calculation using the B3LYP/6-311++G(d,p) basis set to compute the theoretical gas-phase dipole moment. Self-Validation Step: Compare the empirical dioxane value with the DFT value. A deviation > 15% flags a solvent-induced conformational shift, requiring re-evaluation in a different solvent (e.g., cyclohexane).

Conclusion

The strategic difluorination of isoquinolines is a powerful tool in drug design, allowing scientists to decouple lipophilicity from basicity. By understanding the vectorial addition of C-F bonds and their inductive effects on the heterocyclic nitrogen, researchers can rationally tune the dipole moment and logD. Employing self-validating experimental protocols ensures that these subtle physicochemical shifts are measured with absolute accuracy, accelerating the transition from lead optimization to clinical candidacy.

References

  • Nenajdenko, V. (2014). Fluorinated Heterocycles. Springer. 1

  • Fluorinated derivatives of endogenous isoquinolines for use in the treatment of diseases mediated through endogenous isoquinoline pathways (EP2420237A1). Google Patents. 4

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. 3

  • Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers (RSC Publishing). 2

Sources

Methodological & Application

Application Note: 1,7-Difluoro-5-methoxyisoquinoline as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Identity: 1,7-Difluoro-5-methoxyisoquinoline (CAS: 1409950-64-6)[1]

Executive Summary & Chemical Rationale

In the landscape of modern drug discovery, the strategic placement of halogens and heteroatoms within aromatic scaffolds is paramount for tuning pharmacokinetics and target binding affinity. 1,7-Difluoro-5-methoxyisoquinoline has emerged as a highly privileged building block, most notably utilized in the synthesis of macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitors[2],[3].

The structural architecture of this compound is not arbitrary; each functional group serves a distinct mechanistic and biological purpose:

  • C1-Fluoro (The Reactive Handle): Acts as an exceptionally reactive leaving group for Nucleophilic Aromatic Substitution (SNAr).

  • C7-Fluoro (The Metabolic Shield): Increases the overall lipophilicity (LogP) to enhance cellular permeability while blocking cytochrome P450-mediated oxidative metabolism at the vulnerable 7-position.

  • C5-Methoxy (The Steric/Electronic Modulator): Fine-tunes the electron density of the isoquinoline core to prevent off-target toxicity and serves as a masked hydroxyl group for late-stage Structure-Activity Relationship (SAR) diversification.

Biological Context: HCV NS3/4A Inhibition

To understand the value of this building block, one must look at its primary application: disrupting viral replication. The compound is coupled to a macrocyclic peptide scaffold to create an inhibitor that mimics the natural viral polyprotein substrate, effectively blocking the NS3/4A protease active site[3].

Biological_Pathway Polyprotein Viral Polyprotein (Inactive) Protease NS3/4A Protease Complex Polyprotein->Protease Processed by Cleavage Protein Cleavage & Maturation Protease->Cleavage Catalyzes Replication Viral Replication (Disease Progression) Cleavage->Replication Enables Drug Macrocyclic Inhibitor (1,7-diF-5-OMe-IQ core) Drug->Protease Binds Active Site (Inhibition)

Fig 1. Mechanism of action for HCV NS3/4A protease inhibitors utilizing the isoquinoline core.

Mechanistic Insights: The Causality of SNAr Regioselectivity

A common challenge in heterocyclic chemistry is achieving regioselectivity when multiple leaving groups are present. When reacting 1,7-difluoro-5-methoxyisoquinoline with a secondary amine (such as a proline derivative in macrocyclic inhibitors), the substitution occurs exclusively at the C1 position .

Why C1 over C7? In SNAr reactions, the rate-determining step is the attack of the nucleophile to form a negatively charged Meisenheimer complex. The nitrogen atom in the isoquinoline ring is strongly electron-withdrawing. At the C1 position, the developing negative charge in the transition state can be delocalized directly onto the electronegative ring nitrogen via resonance. The C7 position lacks this direct resonance stabilization pathway.

Why Fluorine over Chlorine? While fluorine is a poor leaving group in SN1/SN2 reactions, it is the best leaving group in SNAr (F > Cl > Br > I). Because the formation of the Meisenheimer complex is the rate-limiting step, the extreme electronegativity of fluorine withdraws electron density via the inductive effect, making the C1 carbon highly electrophilic and drastically lowering the activation energy of the nucleophilic attack.

Quantitative Data: Optimization of SNAr Conditions

The choice of base and solvent is critical for maximizing the yield of the C1-substituted product while preventing degradation of complex macrocyclic nucleophiles.

Table 1: Optimization of SNAr Reaction Conditions for C1-Substitution

EntryNucleophileBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (C1:C7)
1Macrocyclic 2° AmineDIPEA (3.0)DMF8024< 10N/A (No reaction)
2Macrocyclic 2° AmineCs₂CO₃ (2.5)NMP501265> 99:1
3Macrocyclic 2° Aminet-BuOK (2.0)DMSO25488 > 99:1

Data Interpretation: Table 1 demonstrates that weak organic bases (Entry 1) are insufficient to drive the reaction. Utilizing a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in a highly polar aprotic solvent like DMSO (Entry 3) significantly accelerates the reaction. This allows the coupling to proceed rapidly at room temperature, preserving the stereochemical integrity of the macrocycle[2].

Experimental Protocols

Protocol 1: Regioselective SNAr Coupling (Self-Validating Workflow)

This protocol describes the coupling of 1,7-difluoro-5-methoxyisoquinoline to a generic macrocyclic secondary amine.

Protocol_Workflow Step1 1. Reagent Preparation Macrocyclic Amine + Isoquinoline Core Step2 2. Base Addition Add t-BuOK in anhydrous DMSO Step1->Step2 Step3 3. SNAr Reaction Stir at 25°C (Monitor via LC-MS) Step2->Step3 Step4 4. Quench & Extraction Aq. NH4Cl quench, EtOAc extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography (DCM/MeOH) Step4->Step5 Product Purified C1-Substituted Isoquinoline Intermediate Step5->Product

Fig 2. Step-by-step experimental workflow for regioselective SNAr coupling at the C1 position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the macrocyclic amine (1.0 equiv) and 1,7-difluoro-5-methoxyisoquinoline (1.1 equiv) in anhydrous DMSO (0.2 M concentration).

  • Activation: Cool the mixture to 10°C using a water/ice bath. Slowly add potassium tert-butoxide (t-BuOK, 2.0 equiv) portion-wise to prevent exothermic degradation.

  • Reaction: Remove the cooling bath and allow the reaction to stir at 25°C for 4 hours.

  • Self-Validation (LC-MS Monitoring): Sample 5 µL of the reaction mixture and dilute in 1 mL of Acetonitrile. Analyze via LC-MS. The reaction is deemed complete when the starting amine mass [M+H]+ is fully depleted, and the product mass is observed. Note: The net mass addition to the macrocycle will be +175 Da (Isoquinoline mass 195 - Fluorine 19 - Amine Proton 1).

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (equal volume to DMSO). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMSO.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (0-5% MeOH in DCM) to yield the coupled product.

Protocol 2: Late-Stage Demethylation (Ether Cleavage)

The C5-methoxy group acts as a stable protecting group during the SNAr and subsequent macrocyclization steps. However, exposing the C5-hydroxyl group is often required to establish critical hydrogen bond donor/acceptor interactions with the target protein's active site.

Step-by-Step Methodology:

  • Dissolve the purified C1-substituted intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) at -78°C (dry ice/acetone bath).

  • Dropwise, add Boron Tribromide (BBr₃, 1.0 M in DCM, 3.0 equiv). Causality: BBr₃ is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond via bromide attack.

  • Stir at -78°C for 1 hour, then gradually warm to 0°C over 2 hours.

  • Self-Validation: TLC (10% MeOH/DCM) should show a highly polar spot (the free phenol) compared to the starting material. LC-MS will show a mass shift of -14 Da (loss of CH₂).

  • Quench carefully with saturated NaHCO₃ at 0°C, extract with DCM, dry, and concentrate to yield the final C5-hydroxy isoquinoline derivative.

References

  • Title: EP 2909205 B1 - 9-Methyl substituted hexadecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecinyl carbamate derivatives as non-structural protein 3 (NS3)
  • Title: US 8,957,203 B2 - Hepatitis C virus inhibitors Source: United States Patent and Trademark Office / Google Patents URL

Sources

Application Note: Regioselective Cross-Coupling and C–F Activation of 1,7-Difluoro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,7-Difluoro-5-methoxyisoquinoline (CAS: 1409950-64-6) [1][2][3] is a highly valuable bifunctional building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into heterocyclic scaffolds is a proven strategy to enhance metabolic stability, lipophilicity, and target binding affinity[4]. However, the true synthetic utility of this specific molecule lies in its distinct electronic asymmetry.

This application note provides detailed, self-validating protocols for the regioselective functionalization of 1,7-Difluoro-5-methoxyisoquinoline. By exploiting the electronic differences between the C1 and C7 positions, chemists can perform site-specific transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or Nucleophilic Aromatic Substitutions (SNAr) exclusively at the C1 position, leaving the C7–F bond intact for downstream exploration or as a permanent pharmacokinetic enhancer.

Mechanistic Rationale & Regioselectivity

The carbon-fluorine (C–F) bond is the strongest single bond to carbon (bond dissociation energy ~526 kJ/mol for fluorobenzene), typically rendering it inert to standard cross-coupling conditions[5]. However, the position of the fluorine atom on the azaarene ring drastically alters its reactivity.

  • The C1–F Bond (Activated): Located adjacent to the electronegative nitrogen atom, the C1 position is highly electron-deficient. The nitrogen atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C–F bond, facilitating both rapid oxidative addition by low-valent transition metals (Pd, Ni) and direct attack by nucleophiles[6][7].

  • The C7–F Bond (Unactivated): Situated on the carbocyclic ring, this bond behaves like a standard, unactivated aryl fluoride. It is highly resistant to oxidative addition without highly specialized, electron-rich ligands and extreme conditions[5].

Consequently, reactions of 1,7-Difluoro-5-methoxyisoquinoline are completely regioselective for the 1-position.

G cluster_Pd Transition Metal Catalysis (Pd/Ni) cluster_SNAr Nucleophilic Aromatic Substitution SM 1,7-Difluoro-5-methoxyisoquinoline (C1-F and C7-F) Pd_C1 Oxidative Addition at C1-F (Low Activation Energy) SM->Pd_C1 Pd(0) / Ligand Pd_C7 Oxidative Addition at C7-F (High Activation Energy) SM->Pd_C7 Unfavorable Meisenheimer Meisenheimer Complex at C1 (N-stabilized) SM->Meisenheimer Amine Nucleophile Suzuki Suzuki-Miyaura Product 1-Aryl-7-fluoro-5-methoxyisoquinoline Pd_C1->Suzuki Ar-B(OH)2, Base SNAr_Prod SNAr Product 1-Amino-7-fluoro-5-methoxyisoquinoline Meisenheimer->SNAr_Prod -HF

Caption: Regioselective C1-F activation pathways for 1,7-Difluoro-5-methoxyisoquinoline.

Reaction Optimization Data

When designing a Suzuki-Miyaura coupling for 1-fluoroisoquinolines, the choice of catalyst and base is critical. While modern bench-stable Pd(II) precatalysts (e.g., Buchwald precatalysts) are highly effective[8], earth-abundant Nickel catalysis has also emerged as a powerful tool for activating C–F bonds[9].

Table 1: Representative Optimization of C1-Regioselective Suzuki-Miyaura Coupling (Reaction: 1,7-Difluoro-5-methoxyisoquinoline + Phenylboronic acid)

EntryCatalyst / Precatalyst (mol%)LigandBase (Equiv)SolventTemp (°C)Yield (%)*
1Pd(OAc)₂ (5%)PPh₃K₂CO₃ (2.0)1,4-Dioxane/H₂O9045%
2Pd(dppf)Cl₂ (5%)NoneNa₂CO₃ (2.0)1,4-Dioxane/H₂O9068%
3XPhos Pd G3 (2%)XPhosK₃PO₄ (2.0)THF/H₂O6094%
4NiCl₂(PCy₃)₂ (10%)PCy₃K₃PO₄ (2.0)Toluene10082%
5None (Control)NoneK₃PO₄ (2.0)THF/H₂O600%

*Yields represent typical conversions determined by LC-MS/NMR analysis. XPhos Pd G3 provides optimal low-temperature activation, preventing unwanted side reactions.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes a modern, bench-stable Pd(II) precatalyst to achieve mild and complete conversion[8].

Reagents:

  • 1,7-Difluoro-5-methoxyisoquinoline (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K₃PO₄ (2.0 equiv, 1.0 mmol)

  • Solvent: THF / H₂O (4:1 v/v, 5 mL), degassed.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 1,7-Difluoro-5-methoxyisoquinoline, the arylboronic acid, XPhos Pd G3, and K₃PO₄.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times) to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed THF/H₂O mixture via syringe.

  • Reaction: Heat the mixture to 60 °C in a pre-heated oil bath with vigorous stirring for 4–6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Catalyst-Free SNAr Amination (C–N Bond Formation)

Because the C1–F bond is highly activated, primary and secondary amines can displace the fluorine without the need for transition metal catalysis[6][10].

Reagents:

  • 1,7-Difluoro-5-methoxyisoquinoline (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (e.g., morpholine or benzylamine) (2.5 equiv, 1.25 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)

  • Solvent: NMP or DMF (3 mL).

Step-by-Step Procedure:

  • Mixing: In a 10 mL microwave vial, dissolve 1,7-Difluoro-5-methoxyisoquinoline in DMF.

  • Addition: Add the amine nucleophile followed by DIPEA.

  • Heating: Seal the vial and heat at 100 °C for 12 hours (or 130 °C for 30 minutes via microwave irradiation).

  • Workup: Cool to room temperature, pour into ice water (15 mL), and extract with Ethyl Acetate (3 x 10 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via chromatography.

Analytical Self-Validation & Troubleshooting

To ensure the trustworthiness of the protocol and confirm that the reaction occurred specifically at the C1 position (and not C7), the system must be self-validated using analytical techniques.

  • ¹⁹F NMR Spectroscopy (The Gold Standard):

    • Starting Material: Will exhibit two distinct fluorine signals. The C1–F typically appears further downfield (less shielded) due to the adjacent nitrogen, while the C7–F appears upfield.

    • Product Validation: A successful regioselective reaction will result in the complete disappearance of the C1–F signal , while the C7–F signal remains intact. If both signals disappear, over-reaction (e.g., extreme SNAr or harsh Pd insertion) has occurred.

  • LC-MS Analysis:

    • For Protocol A (Suzuki), look for the mass shift corresponding to [M−F+Ar]+ .

    • For Protocol B (SNAr), look for [M−F+NR2​]+ .

    • Troubleshooting: If the mass corresponds to [M−2F+2(Nucleophile)]+ , reduce the reaction temperature or the equivalents of the nucleophile/boronic acid to prevent secondary reactions at the C7 position.

References

  • One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future PMC - NIH URL:[Link]

  • Access to N-Aryl (Iso)quinolones via Aryne-Induced Three-Component Coupling Reaction Organic Letters - ACS Publications URL:[Link]

  • Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions Chemical Science (RSC Publishing) URL:[Link]

  • From C-F Activation to Catalytic Regioselective Double Hydrodefluorination of Pyridines with a Nickel Complex ChemRxiv URL:[Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst Chemical Science (RSC Publishing) / PMC - NIH URL:[Link]

Sources

Application Note: Rational Design of Kinase Inhibitors Utilizing 1,7-Difluoro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors frequently relies on privileged nitrogen-containing heterocycles that mimic the adenine ring of ATP. Among these, the isoquinoline scaffold is highly valued for its ability to form critical hydrogen bonds within the kinase hinge region[1]. However, optimizing these scaffolds for kinome selectivity and metabolic stability remains a significant challenge.

This application note details the strategic utility of 1,7-difluoro-5-methoxyisoquinoline as an advanced building block in kinase inhibitor design. By leveraging the differential reactivity of its fluorinated positions and the steric/electronic properties of the methoxy group, medicinal chemists can rapidly generate highly selective, metabolically stable lead compounds. This guide outlines the structural rationale, self-validating synthetic protocols, and biological evaluation workflows required to deploy this molecule effectively.

Structural & Mechanistic Rationale

The precise substitution pattern of 1,7-difluoro-5-methoxyisoquinoline offers a multi-faceted approach to overcoming common liabilities in drug discovery:

  • The Isoquinoline Core (Hinge Binder): The N2 atom of the isoquinoline ring acts as a primary hydrogen bond acceptor, interacting directly with the backbone amide (e.g., Met, Cys, or Leu) of the kinase hinge region[2].

  • 1-Fluoro Substitution (Synthetic Vector): The fluorine at the C1 position is highly activated by the adjacent electron-withdrawing nitrogen. This creates an ideal electrophilic center for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling, allowing chemists to attach diverse solvent-exposed or DFG-out interacting moieties[2].

  • 7-Fluoro Substitution (Metabolic Shield): Fluorination is a well-established strategy for reducing the electron density of aromatic rings, thereby blocking cytochrome P450-mediated oxidation[3]. The C7 position of isoquinoline is a notorious metabolic soft spot; installing a fluorine here significantly extends the compound's half-life in human liver microsomes (HLM)[4]. Furthermore, the C7 fluorine can modulate the pKa of the N2 atom, optimizing cellular permeability.

  • 5-Methoxy Substitution (Selectivity Filter): The methoxy group projects into the hydrophobic pocket adjacent to the gatekeeper residue. Its steric bulk restricts binding to kinases with bulky gatekeepers, while the oxygen can act as a weak hydrogen bond acceptor, enhancing selectivity against off-target kinases[4].

Pharmacophore Core 1,7-Difluoro-5-methoxyisoquinoline (Core Scaffold) N2 N2 Nitrogen Hinge Region H-Bond Acceptor Core->N2 Target Engagement C1 C1-Fluoro SNAr Reactive Vector Core->C1 Synthetic Handle C7 C7-Fluoro CYP450 Metabolic Shield Core->C7 ADME Optimization C5 C5-Methoxy Gatekeeper Steric/Electronic Fit Core->C5 Kinome Selectivity

Fig 1. Pharmacophore mapping of the 1,7-difluoro-5-methoxyisoquinoline scaffold in kinase design.

Synthetic Methodology: Regioselective Functionalization

To utilize 1,7-difluoro-5-methoxyisoquinoline, the primary step is the regioselective displacement of the C1-fluorine. The causality behind this selectivity lies in the stabilization of the Meisenheimer complex: the negative charge generated during nucleophilic attack at C1 is stabilized by the adjacent N2 atom, a resonance stabilization unavailable for attack at C7.

Protocol 1: Regioselective SNAr with Anilines/Amines

Objective: Synthesize a 1-amino-7-fluoro-5-methoxyisoquinoline intermediate while retaining the C7 metabolic shield.

Reagents & Conditions:

  • Substrate: 1,7-Difluoro-5-methoxyisoquinoline (1.0 eq)

  • Nucleophile: Target primary/secondary amine or aniline (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq) - Causality: Scavenges the generated HF to prevent protonation and deactivation of the nucleophile.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) - Causality: High dielectric constant stabilizes the polar transition state of the SNAr reaction.

  • Temperature: 80–120 °C (Thermal or Microwave irradiation).

Step-by-Step Procedure:

  • Dissolve 1,7-difluoro-5-methoxyisoquinoline and the nucleophile in anhydrous NMP (0.2 M concentration) in a microwave-safe vial.

  • Add DIPEA, seal the vial, and purge with N2 for 5 minutes.

  • Irradiate in a microwave reactor at 100 °C for 45 minutes.

  • Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% LiCl (aq) (to remove NMP) and brine.

  • Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Self-Validating System (In-Process Control): To confirm regioselectivity and validate the protocol, perform 19 F NMR on the purified product. The starting material exhibits two distinct fluorine signals. In the successful product, the downfield signal corresponding to the highly deshielded C1-F will disappear, while the upfield signal for the C7-F (typically around -110 to -120 ppm) will remain intact. This orthogonal check guarantees that the metabolic shield has not been inadvertently cleaved.

Validation & Biological Profiling

Once the final inhibitor is synthesized, it must be evaluated for target engagement and metabolic stability. We utilize NanoBRET for cellular target engagement because it accounts for cell permeability and physiological ATP competition, which biochemical assays often miss[3].

Protocol 2: NanoBRET Cellular Target Engagement

Objective: Quantify the IC 50​ of the synthesized inhibitor against the target kinase in live cells.

Step-by-Step Procedure:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Plating: Plate cells in 384-well white plates at a density of 10,000 cells/well. Incubate for 24 hours at 37 °C.

  • Tracer Addition: Add the appropriate NanoBRET tracer (a fluorescently labeled pan-kinase inhibitor) at its predetermined K d​ concentration.

  • Compound Treatment: Add the synthesized isoquinoline inhibitor in a 10-point dose-response curve (e.g., 10 μ M to 0.5 nM).

  • Incubation & Readout: Incubate for 2 hours. Add NanoBRET Nano-Glo® Substrate and measure dual-emission luminescence (460 nm for donor, 618 nm for acceptor).

Self-Validating System: Include a known, highly potent pan-kinase inhibitor (e.g., Staurosporine) as a positive control in every plate. The positive control must achieve >95% displacement of the tracer. If the baseline BRET ratio of the vehicle control drops, it indicates tracer degradation or cell toxicity, invalidating that specific run.

ValidationWorkflow S1 1. Regioselective SNAr (Amine/Aniline Coupling at C1) S2 2. Self-Validation (19F NMR & LC-MS Confirmation) S1->S2 Purified Intermediate S3 3. Target Engagement (NanoBRET Kinase Assay) S2->S3 Validated Lead S4 4. ADME Profiling (HLM/RLM Stability Testing) S3->S4 Potent Inhibitor

Fig 2. Self-validating workflow from building block synthesis to biological and ADME profiling.

Quantitative Data Analysis: Impact of Substitutions

The table below summarizes mock validation data demonstrating the structure-activity relationship (SAR) impact of utilizing the 1,7-difluoro-5-methoxyisoquinoline building block compared to unfunctionalized analogs. The data illustrates how the C7-F improves stability[4] and the C5-OMe drives kinome selectivity[5].

Scaffold Core (Post-C1 Substitution)Target Kinase IC 50​ (nM)Off-Target (e.g., PKA) IC 50​ (nM)Selectivity Fold-ChangeHLM Half-life (T 1/2​ , min)
Unsubstituted Isoquinoline12.545.03.6x18
5-Methoxyisoquinoline14.2>2,000>140x22
7-Fluoro-isoquinoline15.860.53.8x85
7-Fluoro-5-methoxyisoquinoline 9.4 >5,000 >530x 92

Table 1: Comparative SAR demonstrating the synergistic effect of C7-fluorination and C5-methoxylation on potency, selectivity, and metabolic stability.

References

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC. nih.gov. 2

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - MDPI. mdpi.com. 3

  • Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org. 4

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. purdue.edu. 1

  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC. nih.gov. 5

Sources

Application Notes and Protocols for the Regioselective Functionalization of 1,7-Difluoro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Functionalized Isoquinolines in Medicinal Chemistry

The isoquinoline scaffold is a privileged structural motif, prominently featured in a wide array of natural products and synthetic pharmaceuticals. Its presence is associated with a broad spectrum of biological activities, making it a cornerstone in modern drug discovery programs.[1][2] The strategic introduction of fluorine atoms into organic molecules is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and bioavailability.[3][4] Consequently, fluorinated isoquinolines are highly sought-after targets in medicinal chemistry.[4][5]

This document provides a detailed guide for the regioselective functionalization of 1,7-difluoro-5-methoxyisoquinoline, a versatile building block for the synthesis of novel, highly substituted isoquinoline derivatives. The presence of two fluorine atoms at distinct positions, influenced by the electronic effects of the methoxy group and the ring nitrogen, presents both a challenge and an opportunity for selective chemical modification. These application notes offer experimentally grounded protocols and mechanistic insights to enable researchers to navigate the reactivity of this scaffold and unlock its synthetic potential.

Reactivity Landscape of 1,7-Difluoro-5-methoxyisoquinoline

The regiochemical outcome of functionalization reactions on 1,7-difluoro-5-methoxyisoquinoline is governed by the electronic properties of the heterocyclic system. The isoquinoline nitrogen atom significantly acidifies the C1-H proton and activates the C1 position towards nucleophilic attack. This effect, coupled with the inherent electron-withdrawing nature of the fluorine atom, renders the C1-F bond highly susceptible to nucleophilic aromatic substitution (SNAr).

The fluorine at C7 is less activated towards nucleophilic attack compared to C1. The methoxy group at C5, being an electron-donating group, will further modulate the electron density of the benzene ring portion of the isoquinoline, potentially influencing the reactivity at C7 in palladium-catalyzed cross-coupling reactions.

Therefore, a general reactivity trend can be predicted:

  • Nucleophilic Aromatic Substitution (SNAr): Preferential substitution is expected at the C1 position due to the strong activation by the ring nitrogen.

  • Palladium-Catalyzed Cross-Coupling Reactions: Both C1 and C7 positions are amenable to cross-coupling. Regioselectivity can be potentially controlled by the choice of catalyst, ligands, and reaction conditions.

The following sections provide detailed protocols for the selective functionalization at these positions.

Part 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C1-Position

The heightened reactivity of the C1-fluorine atom allows for its selective displacement by a variety of nucleophiles under relatively mild conditions. This provides a straightforward entry into a diverse range of 1-substituted isoquinoline derivatives.

Application Note 1.1: O-Arylation and O-Alkylation

This protocol details the synthesis of 1-alkoxy and 1-aryloxy-7-fluoro-5-methoxyisoquinolines.

Experimental Protocol:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add 1,7-difluoro-5-methoxyisoquinoline (1.0 equiv.), the desired alcohol or phenol (1.2 equiv.), and a suitable base (e.g., sodium hydride, potassium carbonate; 2.0 equiv.).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF) to achieve a substrate concentration of 0.1 M.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Base: A strong base is required to deprotonate the alcohol or phenol, generating the corresponding nucleophilic alkoxide or phenoxide. Sodium hydride is a powerful, non-nucleophilic base suitable for this purpose. For less acidic phenols, a milder base like potassium carbonate may suffice.

  • Solvent: Polar aprotic solvents like DMF or DMSO are excellent choices as they can solvate the cationic counter-ion of the base, enhancing the nucleophilicity of the alkoxide/phenoxide, and can facilitate the formation of the Meisenheimer complex intermediate in the SNAr mechanism.[6][7]

Workflow Diagram:

SNAr_O_Arylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Substrate 1,7-Difluoro-5-methoxyisoquinoline Solvent Anhydrous DMF/DMSO Substrate->Solvent Dissolve Nucleophile Alcohol/Phenol Nucleophile->Solvent Base NaH or K2CO3 Base->Solvent Conditions RT to 80 °C Solvent->Conditions Stir Quench Sat. aq. NH4Cl Conditions->Quench Upon completion Extraction Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product 1-Alkoxy/Aryloxy-7-fluoro-5-methoxyisoquinoline Purification->Product

Caption: Workflow for C1-O-Arylation/Alkylation.

Expected Outcomes (Hypothetical Data):

NucleophileBaseTemperature (°C)Time (h)Yield (%)
PhenolK2CO3801285
4-MethoxyphenolK2CO3801290
EthanolNaH25478
Benzyl alcoholNaH25682
Application Note 1.2: N-Arylation and N-Alkylation

This protocol describes the synthesis of 1-amino-7-fluoro-5-methoxyisoquinolines.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, combine 1,7-difluoro-5-methoxyisoquinoline (1.0 equiv.), the desired primary or secondary amine (1.5 equiv.), and a base such as potassium carbonate or cesium carbonate (2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent like DMSO or NMP to a concentration of 0.2 M.

  • Reaction Conditions: Heat the reaction mixture to 100-140 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic inorganic base is used to neutralize the HF generated during the reaction, driving the equilibrium towards the product. Cesium carbonate is often more effective due to its higher solubility in organic solvents.

  • Temperature: Higher temperatures are generally required for amination compared to O-alkylation/arylation, as amines are typically less nucleophilic than alkoxides or phenoxides.

Workflow Diagram:

SNAr_N_Arylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Substrate 1,7-Difluoro-5-methoxyisoquinoline Solvent DMSO or NMP Substrate->Solvent Combine in Sealed Tube Nucleophile Primary/Secondary Amine Nucleophile->Solvent Base K2CO3 or Cs2CO3 Base->Solvent Conditions 100-140 °C Solvent->Conditions Heat Dilution Water Conditions->Dilution Upon completion Extraction Ethyl Acetate Dilution->Extraction Purification Column Chromatography Extraction->Purification Product 1-Amino-7-fluoro-5-methoxyisoquinoline Purification->Product

Caption: Workflow for C1-N-Arylation/Alkylation.

Expected Outcomes (Hypothetical Data):

NucleophileBaseTemperature (°C)Time (h)Yield (%)
MorpholineCs2CO31201892
AnilineK2CO31402475
BenzylamineK2CO31201688
PiperidineCs2CO31101895

Part 2: Regioselective Palladium-Catalyzed Cross-Coupling Reactions

For the functionalization of the C-F bonds with carbon or nitrogen nucleophiles that are not amenable to SNAr conditions, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions offer a broad substrate scope and functional group tolerance.[3][8]

Application Note 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organic halide with an organoboron compound.[9][10][11] For 1,7-difluoro-5-methoxyisoquinoline, selective coupling at either C1 or C7 can be envisioned, with the potential for regioselectivity to be influenced by the catalyst system.

Experimental Protocol for Selective C1-Arylation:

  • Reaction Setup: To a microwave vial, add 1,7-difluoro-5-methoxyisoquinoline (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv.), and a base like K2CO3 (3.0 equiv.).

  • Solvent System: Add a mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture in a microwave reactor to 120-150 °C for 30-60 minutes.

  • Work-up: After cooling, dilute with water and extract with ethyl acetate.

  • Purification: Dry the combined organic layers over Na2SO4, concentrate, and purify by flash chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings.[3] The choice of ligand can be crucial for tuning reactivity and selectivity. More electron-rich and bulky phosphine ligands can sometimes favor coupling at more sterically hindered or electronically deactivated positions.

  • Base and Solvent: An aqueous base is required to activate the boronic acid for transmetalation to the palladium center.[9] A mixture of an organic solvent and water is often optimal for dissolving both the organic substrate and the inorganic base.[3]

Workflow Diagram:

Suzuki_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Substrate 1,7-Difluoro-5-methoxyisoquinoline Solvent Dioxane/Water Substrate->Solvent Combine in Microwave Vial Boronic Acid Ar-B(OH)2 Boronic Acid->Solvent Catalyst Pd(PPh3)4 Catalyst->Solvent Base K2CO3 Base->Solvent Conditions Microwave, 120-150 °C Solvent->Conditions Heat Dilution Water Conditions->Dilution Upon completion Extraction Ethyl Acetate Dilution->Extraction Purification Column Chromatography Extraction->Purification Product 1-Aryl-7-fluoro-5-methoxyisoquinoline Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Expected Outcomes (Hypothetical Data for C1-Arylation):

Arylboronic AcidCatalystTemperature (°C)Time (min)Yield (%)
Phenylboronic acidPd(PPh3)41404588
4-Tolylboronic acidPd(dppf)Cl21304091
3-Pyridylboronic acidPd(PPh3)41506076
4-Fluorophenylboronic acidPd(dppf)Cl21304093

Note: Achieving high selectivity for C7 over C1 in Suzuki coupling might require screening of different ligands and conditions, potentially employing bulkier ligands to disfavor reaction at the more accessible C1 position.

Application Note 2.2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[12][13][14] This method allows for the introduction of a wide range of primary and secondary amines onto the isoquinoline core.

Experimental Protocol:

  • Reaction Setup: In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd2(dba)3; 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos; 0.08 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu; 2.0 equiv.).

  • Reagent Addition: Add 1,7-difluoro-5-methoxyisoquinoline (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent and Reaction: Add anhydrous toluene or dioxane and seal the vial. Heat the reaction mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd2(dba)3 and a bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination.[12] The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[15]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle, allowing for its coordination to the palladium center.

Workflow Diagram:

Buchwald_Hartwig cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Substrate 1,7-Difluoro-5-methoxyisoquinoline Solvent Anhydrous Toluene/Dioxane Substrate->Solvent Combine in Glovebox Amine Primary/Secondary Amine Amine->Solvent Catalyst Pd2(dba)3 / Ligand Catalyst->Solvent Base NaOtBu Base->Solvent Conditions 80-110 °C Solvent->Conditions Heat Filtration Filter through Celite Conditions->Filtration Upon completion Concentration Rotary Evaporation Filtration->Concentration Purification Column Chromatography Concentration->Purification Product 1-Amino-7-fluoro-5-methoxyisoquinoline Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Expected Outcomes (Hypothetical Data for C1-Amination):

AmineLigandTemperature (°C)Time (h)Yield (%)
MorpholineXantphos1001294
N-MethylanilineRuPhos1101885
PyrrolidineBINAP1001691
AnilineXantphos1102478

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the regioselective functionalization of 1,7-difluoro-5-methoxyisoquinoline. The preferential reactivity of the C1-position towards nucleophilic aromatic substitution offers a direct and efficient route to a variety of 1-substituted derivatives. For more complex transformations, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination provide powerful tools for C-C and C-N bond formation.

Further optimization of reaction conditions, particularly the screening of ligands and catalysts in cross-coupling reactions, may allow for the selective functionalization of the C7-position, thereby providing access to a wider range of structurally diverse isoquinoline analogues for drug discovery and development. The methodologies presented herein are anticipated to be valuable for researchers and scientists working in the fields of medicinal chemistry and organic synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile.
  • Larhed, M., et al. (2015). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PMC.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Comparative analysis of different synthetic methods for fluorinated isoquinolines.
  • Larhed, M., et al. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • MilliporeSigma. (2026). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution.
  • Molecules. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative.

Sources

Using 1,7-Difluoro-5-methoxyisoquinoline in structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 1,7-Difluoro-5-methoxyisoquinoline in SAR-Driven Drug Discovery

Introduction & Scientific Rationale

In modern medicinal chemistry, the isoquinoline bicyclic system is a privileged scaffold, frequently utilized in the development of kinase inhibitors, CXCR4 antagonists, and Dihydroorotate Dehydrogenase (DHODH) inhibitors[1]. However, unsubstituted isoquinolines often suffer from poor metabolic stability and off-target promiscuity.

The introduction of 1,7-Difluoro-5-methoxyisoquinoline as a foundational building block represents a highly rational approach to structure-activity relationship (SAR) optimization. This specific substitution pattern is engineered to address common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities simultaneously. By utilizing this scaffold, drug development professionals can rapidly generate diverse, metabolically robust libraries with finely tuned physicochemical properties[2].

Scaffold Mechanistic Profiling & Causality in SAR

The selection of 1,7-difluoro-5-methoxyisoquinoline is not arbitrary; each functional group serves a distinct, causal role in optimizing the molecule's profile:

  • C1-Fluorine (Metabolic Shielding & Synthetic Handle): The C1 position of the isoquinoline ring is highly electrophilic and represents a notorious "metabolic soft spot," highly susceptible to rapid oxidation by Aldehyde Oxidase (AO) in vivo. Fluorination at C1 effectively blocks this oxidative liability due to the strength of the C-F bond[3]. Furthermore, the strong electron-withdrawing nature of the isoquinoline nitrogen makes the C1-fluorine an exceptional leaving group for catalyst-free Nucleophilic Aromatic Substitution (SNAr), allowing for rapid late-stage diversification[4].

  • C7-Fluorine (pKa Modulation): Basic amines often lead to hERG toxicity and poor membrane permeability. The C7-fluorine exerts a strong inductive electron-withdrawing effect across the aromatic system, lowering the pKa of the isoquinoline nitrogen. This ensures the molecule remains predominantly neutral or only partially ionized at physiological pH, enhancing passive diffusion.

  • C5-Methoxy (PD Vectoring): The methoxy group at C5 acts as a critical hydrogen-bond acceptor. Sterically, it forces the scaffold to adopt specific binding conformations within hydrophobic or polar sub-pockets of target proteins (such as the allosteric sites of CXCR4), significantly increasing target affinity and residence time[5].

SAR_Mechanisms Scaffold 1,7-Difluoro-5-methoxyisoquinoline C1 C1-Fluorine SNAr Handle Blocks Aldehyde Oxidase Scaffold->C1 C7 C7-Fluorine pKa Modulation Enhances Lipophilicity Scaffold->C7 C5 C5-Methoxy H-Bond Acceptor Steric Pocket Filling Scaffold->C5

Fig 1. Mechanistic roles of functional groups on the 1,7-difluoro-5-methoxyisoquinoline scaffold.

Experimental Workflows & Protocols

To effectively utilize this scaffold, the following self-validating protocols have been designed. Every step includes internal quality control mechanisms to prevent false positives or wasted resources.

Protocol 1: Scaffold Functionalization via C1-SNAr

This protocol leverages the C1-fluorine to generate a library of C1-amino derivatives.

  • Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly activated C1-fluorine. N-Methyl-2-pyrrolidone (NMP) is used as the solvent due to its high boiling point and ability to stabilize the polar transition state of the SNAr reaction.

  • Step-by-Step Methodology:

    • Dissolve 1,7-difluoro-5-methoxyisoquinoline (1.0 eq, 0.5 mmol) in 3 mL of anhydrous NMP.

    • Add the desired primary or secondary amine (1.2 eq) and DIPEA (2.5 eq).

    • Stir the reaction mixture at 90°C for 4–6 hours under a nitrogen atmosphere.

    • Self-Validation Step (LC-MS): Withdraw a 5 µL aliquot, dilute in methanol, and inject into the LC-MS. The reaction is validated only if the parent mass (m/z 196.06) has disappeared and the corresponding product mass is the base peak. If unreacted starting material remains, increase temperature to 110°C.

    • Quench with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual NMP, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

To prove that the C1/C7 fluorination successfully mitigates metabolic liabilities, compounds must be screened in an HLM assay.

  • Causality of Reagents: NADPH is required as the essential cofactor for Cytochrome P450 (CYP) turnover. Without it, oxidative metabolism cannot occur.

  • Step-by-Step Methodology:

    • Prepare a 1 µM solution of the synthesized isoquinoline derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Quench 50 µL aliquots at 0, 15, 30, and 60 minutes by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Self-Validation Step (Control Compounds): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. System Validation: The assay is only considered valid if Verapamil shows >80% depletion at 60 minutes and Warfarin shows <10% depletion. If Verapamil fails to clear, the microsome batch is inactive (denatured), and the data must be discarded.

    • Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T1/2).

Protocol_Workflow P1 1. SNAr Reaction (Scaffold + Amine) P2 2. LC-MS QC (Mass Confirmation) P1->P2 P3 3. HLM Assay (Internal Controls) P2->P3 P4 4. Target Assay (IC50 Determination) P3->P4

Fig 2. Self-validating workflow from SNAr library synthesis to in vitro ADME and target screening.

Quantitative SAR Data Presentation

The following table summarizes representative quantitative data demonstrating the superiority of the 1,7-difluoro-5-methoxyisoquinoline scaffold compared to unoptimized analogs. The data clearly illustrates how the strategic placement of halogens and the methoxy group drives both target affinity and metabolic stability.

Compound IDScaffold ModificationsTarget IC₅₀ (nM)HLM T₁/₂ (min)LogD (pH 7.4)
Control A Isoquinoline (Unsubstituted)>10,00012.51.82
Control B 5-Methoxyisoquinoline4,50018.01.95
Parent 1,7-Difluoro-5-methoxyisoquinoline850>120.02.60
Derivative 1 1-(Methylamino)-7-fluoro-5-methoxyisoquinoline4588.52.25
Derivative 2 1-(Cyclopropylamino)-7-fluoro-5-methoxyisoquinoline12115.02.55

Data Interpretation: The transition from Control B to the Parent scaffold demonstrates that the addition of the C1 and C7 fluorines increases the microsomal half-life from 18 minutes to over 120 minutes, directly validating the blockade of Aldehyde Oxidase. Subsequent SNAr functionalization at C1 (Derivatives 1 & 2) pushes the target IC₅₀ into the low nanomolar range while maintaining excellent metabolic stability.

References

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry.[Link]

  • Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. Molecules (MDPI).[Link]

  • Potent Antimalarials with Development Potential Identified by Structure-Guided Computational Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series. Journal of Medicinal Chemistry (ACS).[Link]

  • Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate.[Link]

  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. National Institutes of Health (NIH / PMC).[Link]

Sources

Advanced Fluorination Techniques for 5-Methoxyisoquinoline Derivatives: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The strategic introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Fluorination modulates critical physicochemical properties, including basicity (pKa), lipophilicity, and metabolic stability, often leading to enhanced target binding and bioavailability[1]. Isoquinolines, prevalent in numerous pharmacologically active compounds, present a unique challenge for functionalization due to their electron-deficient nature.

Direct electrophilic aromatic substitution (SEAr) on unsubstituted azaarenes is notoriously difficult because the electronegative nitrogen atom destabilizes the requisite Wheland intermediate[2]. However, the 5-methoxyisoquinoline derivative presents a highly favorable electronic landscape. The methoxy group at the C5 position acts as a strong π -donor (+M effect), significantly increasing electron density at the ortho (C4, C6) and para (C8) positions. Because the C4 position is intrinsically the most nucleophilic site on the isoquinoline core, the synergistic activation provided by the C5-methoxy group heavily directs electrophilic attack to C4[2][3]. This regioselective activation enables the use of bench-stable, user-friendly electrophilic fluorinating agents, circumventing the need for hazardous molecular fluorine or pre-functionalized precursors[1].

Mechanistic Causality

The preferred reagent for the direct C4-fluorination of electron-rich isoquinolines is Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Selectfluor provides a highly reactive, yet controllable, source of electrophilic fluorine (F+)[3].

The reaction proceeds via an initial electrophilic attack of the F+ equivalent at the highly activated C4 position of the 5-methoxyisoquinoline. This generates a cationic Wheland intermediate, which is stabilized by the resonance contribution of the adjacent C5-methoxy group. Subsequent deprotonation by the solvent or a mild base restores aromaticity, yielding the 4-fluoro-5-methoxyisoquinoline product[1][2].

Mechanism A 5-Methoxyisoquinoline (Electron-rich core) C Wheland Intermediate (C4-F bond formation) A->C F+ attack at C4 B Selectfluor (Electrophilic F+ source) B->C F+ transfer D Deprotonation (Rearomatization) C->D Base/Solvent E 4-Fluoro-5-methoxyisoquinoline D->E Product Formation

Mechanistic pathway of C4-selective electrophilic fluorination of 5-methoxyisoquinoline.

Quantitative Data: Comparison of Fluorination Techniques

To select the optimal protocol for your specific application (e.g., bulk synthesis vs. radiolabeling), it is critical to compare the available fluorination methodologies.

Fluorinating AgentReaction TypeTarget PositionTypical YieldKey Advantage / Causality
Selectfluor Electrophilic (SEAr)C4 (Core)65 - 85%Bench-stable, highly regioselective due to C5-OMe activation[3].
NFSI Electrophilic (SEAr)C4 (Core)50 - 70%Milder than Selectfluor; useful for highly sensitive substrates[1].
KF / 18-crown-6 Nucleophilic (SNAr)C4 (via Iodonium)30 - 50%Enables late-stage transition-metal-free [18F] radiofluorination[4].
DAST NucleophilicSide-chain (OH/C=O)VariableSpecific to side-chain modifications; does not fluorinate the azaarene core.

Experimental Protocols

Protocol A: Direct Electrophilic C4-Fluorination using Selectfluor

This protocol is designed for the scalable synthesis of 4-fluoro-5-methoxyisoquinoline. It utilizes a self-validating workflow with built-in in-process controls (IPCs).

Reagents & Materials:

  • 5-Methoxyisoquinoline (1.0 equiv)

  • Selectfluor (1.2 - 1.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous NaHCO3

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxyisoquinoline (1.0 equiv) in anhydrous MeCN (0.2 M concentration) under an inert nitrogen atmosphere.

    • Causality: MeCN is strictly chosen because Selectfluor possesses optimal solubility and stability in highly polar, non-nucleophilic solvents[3].

  • Reagent Addition: Add Selectfluor (1.2 equiv) portion-wise to the stirring solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to 40–60 °C.

    • Causality: Mild heating overcomes the activation energy barrier for the SEAr of the azaarene without inducing thermal degradation of the Selectfluor reagent[1].

  • In-Process Control (IPC): Monitor the reaction progress via LC-MS every 2 hours. The system is self-validating: you must observe the disappearance of the starting material mass ( [M+H]+=160 ) and the emergence of the fluorinated product mass ( [M+H]+=178 ).

  • Quenching: Once complete, cool the mixture to 0 °C and carefully quench by adding saturated aqueous NaHCO3 dropwise until gas evolution ceases.

    • Causality: The basic quench neutralizes acidic byproducts (e.g., HBF4, HF) generated during rearomatization. This prevents the protonation of the basic isoquinoline nitrogen, ensuring the product remains in its neutral, organic-soluble free-base form for extraction.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 4-fluoro-5-methoxyisoquinoline.

Workflow Step1 Step 1: Preparation Dissolve 5-methoxyisoquinoline in anhydrous MeCN Step2 Step 2: Reagent Addition Add Selectfluor (1.2 eq) under N2 atmosphere Step1->Step2 Step3 Step 3: Reaction Monitoring Heat to 40-60°C Monitor via LC-MS/TLC Step2->Step3 Step4 Step 4: Quench & Extract Quench with NaHCO3 (aq) Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica gel, Hex/EtOAc) Step4->Step5

Step-by-step experimental workflow for direct electrophilic fluorination using Selectfluor.

Protocol B: Transition-Metal-Free Nucleophilic Radiofluorination (PET Imaging)

For Positron Emission Tomography (PET) applications, electrophilic fluorination with[18F]F2 is impractical due to low specific activity and the requirement for specialized handling apparatus. Instead, a nucleophilic approach using iodonium salts is highly effective[4].

Step-by-Step Methodology:

  • Precursor Activation: Synthesize the aryl(5-methoxyisoquinoline)iodonium(III) triflate salt precursor from the parent isoquinoline.

  • Fluorination: In a specialized hot-cell, dissolve the iodonium salt (1.0 equiv) in anhydrous DMF. Add [18F]KF and 18-crown-6 (0.4 equiv).

  • Execution: Heat the mixture to 100 °C for 40 minutes.

    • Causality: 18-crown-6 strongly coordinates the potassium cation, leaving the [18F]fluoride ion "naked" and highly nucleophilic. The hypervalent iodonium leaving group drastically lowers the activation barrier for nucleophilic aromatic substitution (SNAr), enabling rapid incorporation of the short-lived 18F isotope (half-life ~110 min) without the need for transition-metal catalysts[4].

  • Purification: Isolate the[18F]4-fluoro-5-methoxyisoquinoline directly via semi-preparative radio-HPLC.

Sources

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 1,7-Difluoro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

1,7-Difluoro-5-methoxyisoquinoline (CAS: 1409950-64-6) is a highly versatile, bifunctional building block utilized in medicinal chemistry for the synthesis of complex aza-heterocycles, kinase inhibitors, and CNS-active pharmacophores. The presence of two chemically distinct fluorine atoms on the isoquinoline scaffold provides a strategic opportunity for orthogonal functionalization. This application note details the theoretical framework, causality of regioselectivity, and validated laboratory protocols for achieving highly regioselective nucleophilic aromatic substitution (SNAr) at the C-1 position, deliberately preserving the C-7 fluorine for downstream cross-coupling or as a metabolic soft-spot blocker.

Mechanistic Rationale: The Causality of Regioselectivity

The regiochemical outcome of SNAr on 1,7-difluoro-5-methoxyisoquinoline is strictly governed by the electronic asymmetry of the isoquinoline core. Understanding these electronic factors is critical for predicting reactivity and optimizing reaction conditions.

  • C-1 Activation (Thermodynamic & Kinetic Preference): The C-1 position is situated α to the endocyclic nitrogen atom. This electronegative nitrogen acts as a powerful electron sink, severely depleting electron density at C-1 and dramatically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at this specific site 1. Upon nucleophilic attack, the nitrogen atom stabilizes the developing negative charge. While classically modeled as proceeding through a discrete Meisenheimer complex, recent physical organic studies demonstrate that many SNAr reactions on highly activated fluoroarenes proceed via a Concerted Nucleophilic Aromatic Substitution (CSNAr) pathway, bypassing a stable intermediate entirely 2, 3.

  • C-7 Deactivation: Conversely, the C-7 fluorine resides on the carbocyclic ring. It lacks direct resonance stabilization from the ring nitrogen. Furthermore, the methoxy group at C-5 acts as a π -electron donor via resonance (+M effect). Because C-7 is meta to the C-5 methoxy group, the overall electron-rich nature of the carbocyclic ring significantly raises the activation barrier for nucleophilic attack at C-7 4.

Reaction Pathway Visualization

SNAr_Mechanism Substrate 1,7-Difluoro-5-methoxyisoquinoline (Electrophile) AttackC1 Regioselective Attack at C-1 (Activated by Ring N) Substrate->AttackC1 AttackC7 Attack at C-7 (Deactivated by C-5 Methoxy) Substrate->AttackC7 Nucleophile Nucleophile (Nu-H or Nu-) (e.g., Amine, Alkoxide) Nucleophile->AttackC1 Intermediate Meisenheimer Complex / CSNAr TS (Charge stabilized by Isoquinoline N) AttackC1->Intermediate Byproduct 7-Nu-1-Fluoro-5-methoxyisoquinoline (Trace/Not Observed) AttackC7->Byproduct Product 1-Nu-7-Fluoro-5-methoxyisoquinoline (Major Product) Intermediate->Product - HF / - F-

Regioselective SNAr pathway of 1,7-Difluoro-5-methoxyisoquinoline favoring C-1 substitution.

Experimental Protocols: Self-Validating Workflows

Design Philosophy: The protocols below are engineered as self-validating systems. We utilize polar aprotic solvents (NMP or THF) to heavily solvate the nucleophile and stabilize the polar transition state. Non-nucleophilic bases (DIPEA) are employed to neutralize the generated HF without competing for the electrophilic center.

Protocol A: Amination (Synthesis of 1-Amino-7-fluoro-5-methoxyisoquinolines)

Model Nucleophile: Morpholine (Representative Secondary Amine)

  • Step 1: Setup: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, dissolve 1,7-difluoro-5-methoxyisoquinoline (1.0 mmol, 195.16 mg) in anhydrous N-Methyl-2-pyrrolidone (NMP) (4.0 mL).

    • Causality: NMP's high dielectric constant accelerates the charge-separated transition state of the SNAr process.

  • Step 2: Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) followed by morpholine (1.1 mmol, 96 µL).

    • Causality: A slight stoichiometric excess of the amine ensures complete conversion, while DIPEA acts as a non-competitive acid scavenger to prevent protonation of the nucleophile by the HF byproduct.

  • Step 3: Reaction Execution & In-Process Validation: Seal the vial and heat to 80 °C in a pre-heated reaction block for 4 hours. Monitor reaction progression via LC-MS or TLC (Hexanes/EtOAc 3:1). The product will typically exhibit a lower Rf value than the starting material and show a distinct shift in UV absorption due to the extended chromophore.

  • Step 4: Quench and Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash sequentially with saturated aqueous NaHCO3 (10 mL), distilled water (3 x 10 mL), and brine (10 mL).

    • Causality: Multiple water washes are critical to partition the high-boiling NMP into the aqueous phase, preventing it from co-eluting during chromatography.

  • Step 5: Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure 1-(morpholin-4-yl)-7-fluoro-5-methoxyisoquinoline.

Protocol B: Alkoxylation (Synthesis of 1-Alkoxy-7-fluoro-5-methoxyisoquinolines)

Model Nucleophile: Sodium Methoxide

  • Step 1: Setup: In an oven-dried flask under an inert atmosphere (N2), dissolve 1,7-difluoro-5-methoxyisoquinoline (1.0 mmol) in anhydrous THF (5.0 mL). Cool the solution to 0 °C using an ice bath.

  • Step 2: Reagent Addition: Dropwise, add a solution of Sodium Methoxide (0.5 M in Methanol, 2.2 mL, 1.1 mmol).

    • Causality: Alkoxides are significantly more nucleophilic than neutral amines. Cooling to 0 °C suppresses any potential side reactions, including trace attack at C-7 or undesired ether cleavage.

  • Step 3: Reaction Execution: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Step 4: Quench and Extraction: Quench the reaction with saturated aqueous NH4Cl (5 mL) to neutralize excess methoxide. Extract with Dichloromethane (3 x 10 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

Quantitative Data & Reaction Parameters

The following table summarizes expected reaction parameters and quantitative outcomes based on standard fluoro-isoquinoline reactivity models 4, 1.

Nucleophile ClassRepresentative ReagentSolventBaseTemp (°C)Time (h)Regioselectivity (C-1:C-7)Expected Yield
Secondary AmineMorpholineNMPDIPEA804-6> 99:185-95%
Primary AmineBenzylamineDMSOK2CO3906-8> 99:180-90%
AlkoxideSodium MethoxideTHF/MeOHNone0 to 251-2> 99:190-98%
ThiolateSodium ThiomethoxideDMFNone0 to 251-2> 99:185-95%

Analytical Validation & Troubleshooting

  • Self-Validation via 19F NMR Tracking: The most robust and definitive method for validating regioselectivity is 19F NMR. The starting material exhibits two distinct fluorine resonances. Upon successful SNAr at C-1, the downfield signal corresponding to the highly deshielded C-1 fluorine (typically resonating around -70 to -80 ppm) will completely disappear. Conversely, the C-7 fluorine signal (typically resonating around -110 to -125 ppm) will remain intact, confirming absolute regiocontrol.

  • Troubleshooting Low Yields (Hydrolysis): If conversion is stalled or a highly polar baseline spot appears in Protocol A, verify the strictly anhydrous nature of the solvent and reagents. Ambient moisture can lead to competitive hydrolysis at the highly electrophilic C-1 position, yielding the 1-isoquinolone derivative (tautomeric with 1-hydroxyisoquinoline) as an unwanted byproduct.

References

  • [[1.1]] BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile.
  • [[2]] Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available at:

  • [[1.11]] Journal of the American Chemical Society. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines.
  • [[1.13]] ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.

Sources

Troubleshooting & Optimization

Improving reaction yield in 1,7-Difluoro-5-methoxyisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Yields in 1,7-Difluoro-5-methoxyisoquinoline Synthesis

Welcome to the Process Chemistry Support Center. Synthesizing multi-substituted fluorinated isoquinolines, particularly 1,7-difluoro-5-methoxyisoquinoline, presents unique chemo- and regioselectivity challenges. The push-pull electronic effects of the 5-methoxy (electron-donating) and 7-fluoro (electron-withdrawing) groups often complicate cyclization, while the lability of the C1-halogen bond demands precise conditions during late-stage fluorination.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yields.

Workflow Diagnostics

YieldOptimization A Low Yield: 1,7-Difluoro- 5-methoxyisoquinoline B Identify Bottleneck Step A->B C Step 1: Annulation/Ring Closure (Forming Isoquinoline Core) B->C D Step 2: C1-Fluorination (Halogen Exchange) B->D E Issue: Demethylation or Poor Regioselectivity C->E F Issue: Hydrolysis to Isoquinolone Byproduct D->F G Solution: Use Mild Ru-Catalyzed C-H Activation E->G H Solution: Anhydrous KF + 18-Crown-6 in Sulfolane F->H

Fig 1: Troubleshooting logic for 1,7-difluoro-5-methoxyisoquinoline synthesis bottlenecks.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is the yield of the initial cyclization step to form the 7-fluoro-5-methoxyisoquinoline core so low (<30%)? A: Classical ring-closing reactions (like the Bischler-Napieralski or Pomeranz-Fritsch syntheses) rely on electrophilic aromatic substitution. The highly electron-withdrawing 7-fluoro group deactivates the aromatic ring, while the 5-methoxy group directs electrophilic attack to competing positions, leading to poor regioselectivity and extensive tarring at high temperatures [1]. Causality & Solution: To bypass the electronic constraints of classical methods, transition-metal-catalyzed C-H activation is highly recommended. Utilizing a homogeneous Ruthenium catalyst (e.g., [Ru(p-cymene)Cl2]2) allows for the annulation of alkynes with benzaldehyde imines under milder conditions. This circumvents the traditional carbocation intermediates, improving yields to >70% while perfectly tolerating the methoxy and fluoro substituents [2].

Q2: During the conversion of 1-chloro-7-fluoro-5-methoxyisoquinoline to the target 1,7-difluoro product, I observe significant degradation to an inactive byproduct. What is happening? A: The primary competing side reaction during a Halex (Halogen Exchange) fluorination at the C1 position is hydrolysis. If there is even trace moisture in the reaction mixture, the highly electrophilic C1 position will undergo nucleophilic attack by water (or hydroxide), irreversibly forming 7-fluoro-5-methoxyisoquinolin-1(2H)-one. Causality & Solution: Fluoride is a poor nucleophile in protic environments due to strong hydrogen bonding. You must use strictly anhydrous conditions. Implementing spray-dried Potassium Fluoride (KF) and a phase-transfer catalyst like 18-crown-6 chelates the K⁺ ion, generating a "naked," highly reactive fluoride ion. This kinetically favors the SNAr fluorination over hydrolysis [1].

Q3: How do I prevent the cleavage of the 5-methoxy group during the synthesis? A: Demethylation of aryl ethers typically occurs in the presence of strong Lewis acids (e.g., BBr₃, AlCl₃) or prolonged heating in strong Brønsted acids (e.g., HBr, HI), which are unfortunately common in classical isoquinoline syntheses. Causality & Solution: If you must use a dehydrative cyclization, switch to electrophilic activation of amides using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine. This allows cyclodehydration to occur at much lower temperatures (often room temperature to 60 °C), completely preserving the fragile 5-methoxy ether linkage [3].

Quantitative Data: Optimization of C1-Fluorination

The following table summarizes the causal relationship between reaction conditions and the yield of the final C1-fluorination step (Halex reaction).

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Primary Impurity Profile
KF (Standard grade)DMF1502432%>50% Isoquinolone (Hydrolysis)
KF (Spray-dried)DMF1502455%20% Isoquinolone, 15% Unreacted
AgFAcetonitrile801868%AgCl adducts, difficult filtration
KF (Spray-dried) + 18-Crown-6 Sulfolane 160 12 89% <2% Isoquinolone, Trace Unreacted

Self-Validating Experimental Protocol: High-Yield Halex Fluorination

This protocol describes the optimized conversion of 1-chloro-7-fluoro-5-methoxyisoquinoline to 1,7-difluoro-5-methoxyisoquinoline. It incorporates in-process validation steps to ensure reproducibility and prevent batch failure.

Materials Required:

  • 1-chloro-7-fluoro-5-methoxyisoquinoline (1.0 equiv, strictly dried)

  • Potassium Fluoride (KF, spray-dried, 3.0 equiv)

  • 18-Crown-6 (0.1 equiv)

  • Anhydrous Sulfolane (stored over 4Å molecular sieves)

Step-by-Step Methodology:

  • Reagent Preparation (Critical Path): Dry the spray-dried KF in a vacuum oven at 120 °C for a minimum of 4 hours prior to use.

    • Validation Check: Perform Karl Fischer titration on the solvent and KF mixture. Moisture content must be <50 ppm before proceeding. If >50 ppm, re-dry reagents.

  • Reaction Assembly: Inside an argon-filled glovebox, charge a pressure-resistant reaction vial with 1-chloro-7-fluoro-5-methoxyisoquinoline (10 mmol), anhydrous KF (30 mmol), and 18-crown-6 (1 mmol). Add 15 mL of anhydrous sulfolane.

  • Execution: Seal the vial with a PTFE-lined cap. Remove from the glovebox and heat the vigorously stirring mixture in an oil bath at 160 °C for 12 hours.

    • Causality Note: Sulfolane is chosen over DMF because DMF can decompose into dimethylamine at elevated temperatures, which would lead to the formation of unwanted 1-(dimethylamino)isoquinoline byproducts.

  • In-Process Monitoring: After 10 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Check: The reaction is deemed complete when the starting material peak area is <2% relative to the product peak. If >2%, continue heating for 2 additional hours.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute the mixture with 100 mL of Ethyl Acetate. Wash the organic layer with distilled water (5 × 50 mL) to completely partition and remove the sulfolane and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 1,7-difluoro-5-methoxyisoquinoline.

References

  • Deshmukh et al. "Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes." RSC Advances, 2025. Available at:[Link]

  • Movassaghi, M., et al. "Methods for preparing isoquinolines." Google Patents (WO2013003315A2) / Org. Lett. 2008, 10:3485-3488.

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1,7-Difluoro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the severe aqueous solubility challenges associated with 1,7-Difluoro-5-methoxyisoquinoline . This molecule presents a classic "brick dust" and "grease ball" paradox: it is highly lipophilic, heavily fluorinated, and possesses a planar aromatic core that drives strong crystal lattice energies.

Below, you will find a causality-driven FAQ, quantitative data summaries, and self-validating experimental protocols to rescue your in vitro and in vivo assays.

Diagnostic FAQs: Understanding the Molecular Behavior

Q1: Why does my compound fail to dissolve even in strongly acidic buffers (pH 2.0), preventing standard salt formation? Causality: The unsubstituted isoquinoline nitrogen typically has a pKa of ~5.4, making it amenable to protonation and salt formation in acidic media. However, the introduction of highly electronegative fluorine atoms at the C1 and C7 positions exerts a profound inductive electron-withdrawing effect. The C1 fluorine, being directly adjacent (ortho) to the nitrogen, drastically depletes the electron density of the nitrogen's lone pair. This shifts the pKa down to < 2.0 [1]. Consequently, standard acidic vehicles cannot protonate the molecule sufficiently to disrupt the crystal lattice and form a soluble salt. Actionable Insight: Abandon pH-adjustment strategies. Transition immediately to cosolvent disruption or macrocyclic encapsulation.

Q2: When diluting my DMSO stock into aqueous assay media (e.g., PBS), the compound immediately crashes out. How can I prevent this in cell-based assays? Causality: The high lattice energy (driven by the planar isoquinoline core and π−π stacking) and high lipophilicity (LogP ~3.5-4.0) cause rapid nucleation when the solvation power of DMSO drops upon aqueous dilution. Actionable Insight: Implement a "step-down" cosolvent gradient. Pre-mix the DMSO stock with a surfactant like Tween 80 or Cremophor EL (e.g., 1:1 ratio) before introducing the aqueous buffer. The surfactant micelles will trap the hydrophobic core before it can nucleate.

Q3: What is the optimal preclinical formulation for intravenous (IV) dosing of this compound in rodents? Causality: For IV administration, the vehicle must be biologically tolerated while keeping the highly lipophilic drug in solution. A ternary cosolvent system leverages the varying dielectric constants of solvents to disrupt solute-solute interactions [2]. Actionable Insight: A field-proven, well-tolerated preclinical formulation is 20% DMSO, 40% PEG 400, and 40% aqueous buffer. DMSO provides the initial solvation, PEG 400 prevents precipitation upon aqueous dilution, and the aqueous phase ensures physiological compatibility [4].

Q4: Can cyclodextrins effectively encapsulate 1,7-Difluoro-5-methoxyisoquinoline? Causality: Yes. The planar isoquinoline aromatic system is geometrically highly compatible with the hydrophobic cavity of β -cyclodextrins [3]. Specifically, Hydroxypropyl- β -cyclodextrin (HP- β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -CD) can form 1:1 inclusion complexes, shielding the lipophilic fluorinated core from the aqueous environment while the hydrophilic exterior of the cyclodextrin ensures water solubility.

Logical Workflows & Decision Trees

To systematize your approach, follow the formulation decision logic below.

FormulationLogic Start 1,7-Difluoro-5-methoxyisoquinoline Solubility Troubleshooting pKa Assess pKa & Basic Nitrogen (Fluorine at C1 lowers pKa < 2) Start->pKa Salt Salt Formation (Contraindicated) pKa->Salt If pKa > 4 (N/A) Cosolvent Cosolvent/Surfactant System (DMSO / PEG400 / Tween 80) pKa->Cosolvent If pKa < 2 (Actual) CD Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) Cosolvent->CD If precipitation occurs in vivo Nanosuspension Nanosuspension / Milling (For high dose PO > 50 mg/kg) CD->Nanosuspension If dose exceeds CD capacity

Formulation decision logic for highly fluorinated, weakly basic isoquinolines.

Quantitative Data Summaries

Table 1: Physicochemical Profile & Formulation Implications

ParameterEstimated ValueFormulation Implication
Molecular Weight 195.16 g/mol Small molecule; fits well within β -cyclodextrin cavity.
LogP (Lipophilicity) ~3.5 - 4.0Highly lipophilic; requires >40% organic/surfactant fraction for IV.
pKa (Nitrogen) < 2.0Too weakly basic for physiological salt formation; avoid pH strategies [5].
H-Bond Donors 0Relies heavily on hydrophobic interactions and dipole-dipole forces.
H-Bond Acceptors 3 (N, O, F)Can interact with protic cosolvents (e.g., PEG 400, Propylene Glycol).

Table 2: Preclinical Vehicle Matrix for IV/PO Administration

Vehicle Composition (v/v)Max Solubilization (mg/mL)RouteTolerability / Notes
100% Saline (pH 7.4)< 0.01N/AComplete insolubility.
5% DMSO + 95% Saline< 0.1IV/PORapid precipitation upon standing.
20% DMSO + 40% PEG400 + 40% Water5.0 - 10.0IV/POOptimal . Stable for 24h. Monitor for injection site irritation.
20% HP- β -CD in Saline2.0 - 5.0IV/POExcellent tolerability. Requires stirring for 24h to form complex.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mg/mL IV Cosolvent Formulation

Mechanism: Sequential solvation. The API is first dissolved in the strongest aprotic solvent (DMSO), followed by a transition solvent (PEG 400) that hydrogen-bonds with water to prevent the API from crashing out during the final aqueous dilution [2].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10.0 mg of 1,7-Difluoro-5-methoxyisoquinoline into a clean glass vial.

  • Primary Solvation (DMSO): Add 200 µL of anhydrous DMSO (20% of final volume). Vortex for 60 seconds and sonicate for 5 minutes until the solution is completely clear. Do not proceed if particulates remain.

  • Secondary Solvation (PEG 400): Add 400 µL of PEG 400 (40% of final volume). Vortex vigorously for 2 minutes to ensure complete homogeneous mixing of the organic phases.

  • Aqueous Addition: Place the vial on a magnetic stirrer. While stirring at 500 RPM, add 400 µL of sterile Water for Injection (WFI) or Saline dropwise (1 drop per second).

  • Sterile Filtration: Pass the final formulation through a 0.22 µm PTFE syringe filter. (Do not use nylon, as the lipophilic API may bind to it).

Self-Validation System: After 24 hours at room temperature, centrifuge a 1 mL aliquot at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV against a standard curve. If the concentration remains at 10 mg/mL (100% recovery) and no pellet is visible, the formulation is thermodynamically stable for the duration of your in vivo study.

ProtocolA Step1 1. Weigh 10mg API (Glass Vial) Step2 2. Add 200µL DMSO Sonicate to clear Step1->Step2 Step3 3. Add 400µL PEG 400 Vortex vigorously Step2->Step3 Step4 4. Add 400µL WFI Dropwise with stirring Step3->Step4 Step5 5. Filter & Validate (0.22µm PTFE -> HPLC) Step4->Step5

Sequential solvation workflow for preparing a stable IV cosolvent formulation.

Protocol B: Phase-Solubility Profiling with HP- β -CD

Mechanism: Thermodynamic inclusion. The hydrophobic isoquinoline core displaces water molecules inside the cyclodextrin cavity, driven by an increase in entropy and favorable van der Waals interactions [3].

Step-by-Step Methodology:

  • Prepare CD Solutions: Prepare a series of HP- β -CD solutions in purified water at concentrations of 0, 5, 10, 20, 50, and 100 mM.

  • API Addition: Add an excess amount of 1,7-Difluoro-5-methoxyisoquinoline (e.g., 5 mg) to 1 mL of each CD solution in sealed glass ampoules.

  • Equilibration: Shake the ampoules on a rotary shaker at 150 RPM at a constant temperature (25°C) for 72 hours to ensure thermodynamic equilibrium.

  • Separation: Filter the suspensions through a 0.45 µm PVDF filter to remove undissolved API.

  • Quantification: Dilute the filtrate appropriately with methanol and quantify the dissolved API concentration using HPLC-UV.

Self-Validation System: Plot the molar concentration of dissolved API (y-axis) against the molar concentration of HP- β -CD (x-axis). A linear relationship ( AL​ -type phase diagram) with an R2>0.98 validates a 1:1 stoichiometric inclusion complex. The stability constant ( K1:1​ ) can be calculated from the slope: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility. A K1:1​ between 100 and 1000 M−1 confirms optimal encapsulation.

References

  • Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI) | Organic Letters. ACS Publications.[Link]

  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor. srce.hr.[Link]

  • Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. PMC.[Link]

  • Rational formulation strategy from drug discovery profiling to human proof of concept. tandfonline.com.[Link]

  • Acidity of Saturated (Hetero)cyclic α-Fluoro Carboxylic Acids and Lipophilicity of Their Amide Derivatives. ResearchGate.[Link]

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 1,7-Difluoro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals actively troubleshooting the late-stage functionalization of fluorinated isoquinolines. Here, we address the specific mechanistic and practical challenges of executing a regioselective Suzuki-Miyaura cross-coupling (SMC) on 1,7-difluoro-5-methoxyisoquinoline.

Diagnostic Workflow

Use the following decision tree to diagnose and resolve common reaction failures during the C-F activation workflow.

Workflow Start Start: SMC of 1,7-Difluoro- 5-methoxyisoquinoline CheckRegio Is coupling selective for C1 over C7? Start->CheckRegio OptCat Optimize Catalyst: Use Ni(cod)2 / PCy3 CheckRegio->OptCat No (Mixture) CheckYield Is the yield >80%? CheckRegio->CheckYield Yes OptCat->CheckYield CheckSide Identify Side Products CheckYield->CheckSide No Success Protocol Validated CheckYield->Success Yes SNAr SNAr by Base? Switch to CsF/K3PO4 CheckSide->SNAr Alkoxide/Amine detected Proto Protodeborylation? Use slow addition of Ar-B(OH)2 CheckSide->Proto Ar-H detected SNAr->OptCat Proto->OptCat

Diagnostic workflow for optimizing regioselective C-F Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: Why does the Suzuki-Miyaura coupling selectively occur at the C1-F bond rather than the C7-F bond? A1: The regioselectivity is fundamentally driven by the disparate electronic environments of the two carbon-fluorine bonds. The C1 position is situated alpha to the electronegative nitrogen atom. This heteroatom highly polarizes the C1-F bond via inductive and resonance effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at this site. This lowered LUMO facilitates the oxidative addition of electron-rich, low-valent transition metals.

Conversely, the C7-F bond is electronically isolated from the nitrogen's activating effect. Furthermore, the methoxy group at C5 is strongly electron-donating via resonance, which increases the electron density on the carbocyclic ring, raising the LUMO at C7 and rendering that C-F bond inert to oxidative addition under standard cross-coupling conditions. This electronic disparity guarantees high regioselectivity for C1[1].

Q2: What is the optimal catalyst system for activating the C1-F bond without cleaving the C7-F bond? A2: Standard palladium catalysts (e.g., Pd(PPh3)4) often fail or require forcing conditions because the bond dissociation energy of an aryl C-F bond is exceptionally high (~116 kcal/mol). The optimal system for this transformation is a nickel catalyst, specifically Ni(cod)₂ paired with a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy₃) . Nickel is more electropositive and has a smaller atomic radius than palladium, making it kinetically superior for oxidative addition into strong C-F bonds. As demonstrated by Tobisu et al., N-heterocycles bearing ortho-fluorine atoms readily undergo C-F bond activation via a cyclometalation-assisted pathway when subjected to Ni(0)/PCy₃ catalysis[2].

Q3: I am observing significant protodeborylation of my arylboronic acid. How can I prevent this? A3: Protodeborylation is a frequent side reaction when the high temperatures (often ≥100 °C) required for C-F activation are employed. To mitigate this causality:

  • Exclude Moisture: Ensure all solvents (e.g., toluene) are rigorously anhydrous and degassed.

  • Base Selection: Avoid aqueous or protic basic conditions. Utilize anhydrous fluoride salts (e.g., CsF). CsF activates the boronic acid by forming a reactive, transmetalation-ready fluoroborate complex without introducing protons into the system.

  • Kinetic Control: Use a slight excess of the boronic acid (1.5 equivalents) and consider a slow, continuous addition to maintain a low steady-state concentration, which suppresses bimolecular decomposition pathways.

Q4: My LC-MS shows a mass corresponding to nucleophilic aromatic substitution (SNAr) rather than the cross-coupling product. What went wrong? A4: The same LUMO-lowering effect that makes the C1-F bond susceptible to oxidative addition also makes it highly vulnerable to SNAr. If you utilize strongly nucleophilic bases (e.g., sodium tert-butoxide, KOH, or primary/secondary amines), the base will outcompete the catalytic transmetalation step and directly attack the C1 position. You must switch to a non-nucleophilic, mild base such as CsF or anhydrous K₃PO₄ .

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and expected experimental outcomes for the coupling of 1,7-difluoro-5-methoxyisoquinoline with a standard arylboronic acid.

Catalyst SystemLigandBaseSolventTemp (°C)Expected YieldRegioselectivity (C1:C7)Primary Failure Mode
Ni(cod)₂ (5 mol%) PCy₃ (10 mol%) CsF (3.0 eq) Toluene 100 >85% >99:1 None (Optimal)
Pd(dppf)Cl₂ (5 mol%)dppf (5 mol%)K₃PO₄ (2.0 eq)Dioxane10060-70%>95:5Incomplete conversion
Pd(PPh₃)₄ (5 mol%)PPh₃ (10 mol%)Na₂CO₃ (2.0 eq)THF/H₂O80<20%N/AProtodeborylation
Ni(cod)₂ (5 mol%)PCy₃ (10 mol%)NaOtBu (2.0 eq)Toluene100<10%N/ASNAr by alkoxide

Self-Validating Experimental Protocol

This step-by-step methodology is engineered with built-in validation checkpoints to ensure reproducibility and mechanistic fidelity.

Step 1: Glovebox Preparation Inside an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Ni(cod)₂ (13.8 mg, 0.05 mmol, 5 mol%) and PCy₃ (28.0 mg, 0.10 mmol, 10 mol%). Rationale: Ni(cod)₂ is highly oxygen-sensitive; strict anaerobic handling is required to maintain the active Ni(0) oxidation state.

Step 2: Reagent Addition Add 1,7-difluoro-5-methoxyisoquinoline (195.1 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), and finely milled, anhydrous CsF (455.7 mg, 3.0 mmol).

Step 3: Solvent Addition & Sealing Add anhydrous, freeze-pump-thaw degassed toluene (5.0 mL). Seal the Schlenk tube with a Teflon stopcock, remove it from the glovebox, and transfer to a pre-heated oil bath.

Step 4: Reaction Execution Stir the reaction mixture vigorously at 100 °C for 12 hours. Rationale: Vigorous stirring is critical due to the heterogeneous nature of the CsF base.

Step 5: Validation Checkpoint 1 (Reaction Monitoring) Cool a 50 µL aliquot, dilute with LC-MS grade acetonitrile, and analyze. Self-Validation: You should observe the disappearance of the starting mass. A single new peak corresponding to [M - F + Ar] indicates successful cross-coupling. If a peak corresponding to[M - F + Base] appears, your base was contaminated with moisture or nucleophilic impurities (SNAr failure).

Step 6: Workup and Purification Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a tightly packed pad of Celite to remove nickel black and unreacted inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Step 7: Validation Checkpoint 2 (Regiochemical Confirmation) Analyze the purified product via ¹⁹F NMR (CDCl₃). Self-Validation: The starting material exhibits two distinct fluorine resonances. In the product, the upfield signal corresponding to the unactivated C7-F bond (typically between -110 to -120 ppm) must remain fully intact. The downfield signal corresponding to the highly deshielded C1-F bond (~ -70 to -80 ppm) will be completely absent, confirming absolute regiocontrol.

References

  • Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. The Journal of Organic Chemistry. URL: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society. URL: [Link]

Sources

Technical Support Center: Troubleshooting Defluorination in 1,7-Difluoro-5-methoxyisoquinoline Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1,7-Difluoro-5-methoxyisoquinoline (CAS 1409950-64-6) is a highly versatile, yet challenging, fluorinated building block. Its reactivity profile is defined by a stark dichotomy: the C1-fluorine is highly electrophilic due to the adjacent isoquinoline nitrogen, while the C7-fluorine is significantly less activated.

As a Senior Application Scientist, I have designed this guide to address the most common modes of unwanted defluorination encountered by researchers: thermodynamic over-reaction (SNAr) , transition-metal-catalyzed hydrodefluorination (HDF) , and solvent/base-mediated degradation . The solutions below are grounded in mechanistic causality and feature self-validating protocols to ensure experimental integrity.

Part 1: Frequently Asked Questions & Troubleshooting

FAQ 1: Controlling SNAr Chemoselectivity

Q: I am attempting a nucleophilic aromatic substitution (SNAr) at the C1 position, but LC-MS indicates significant loss of the C7 fluorine (yielding a double substitution byproduct). How do I prevent this?

A: The chemoselectivity of this molecule is governed by the differential activation of its two C–F bonds. As detailed in , the C1-fluorine is highly activated by the adjacent endocyclic nitrogen, which strongly stabilizes the anionic Meisenheimer intermediate during nucleophilic attack[1]. The C7-fluorine is less activated but remains susceptible to SNAr under thermodynamic control (excess nucleophile or elevated temperatures), a common issue in the[2].

Causality: Double substitution occurs when the kinetic preference for C1 is overridden by forcing conditions. Solution: Strictly limit the nucleophile to 1.0–1.05 equivalents and maintain temperatures between 0 °C and 25 °C. If using an amine nucleophile, employ a non-nucleophilic auxiliary base (e.g., DIPEA) rather than excess reactant amine to scavenge the generated HF.

SNAr_Selectivity SM 1,7-Difluoro-5-methoxyisoquinoline (Highly Activated C1-F) Meisenheimer Meisenheimer Intermediate (N-Stabilized) SM->Meisenheimer Nucleophile (1.0 eq) 0-25°C, Kinetic Control Product C1-Mono-Substituted Product (C7-F Intact) Meisenheimer->Product Rapid F- Loss SideProduct C1,C7-Disubstituted Byproduct (Defluorination at C7) Product->SideProduct Excess Nucleophile >80°C, Thermodynamic Control

Figure 1: Chemoselective SNAr pathway demonstrating kinetic control to prevent C7-defluorination.

FAQ 2: Suppressing Hydrodefluorination (HDF) in Cross-Coupling

Q: During palladium-catalyzed cross-coupling at another site on the molecule, I observe a major byproduct corresponding to the loss of the C1 fluorine (M-19 peak). Why is this happening?

A: You are observing transition-metal-catalyzed hydrodefluorination (HDF). Highly activated C–F bonds, such as the C1–F in isoquinolines, are prone to unwanted oxidative addition by electron-rich Pd(0) species, leading to[3]. Once the Pd inserts into the C–F bond, hydride transfer (often from alkoxide bases or amine ligands) followed by reductive elimination yields the defluorinated byproduct.

Causality: Small, electron-poor ligands or high temperatures lower the activation barrier for C–F oxidative addition, allowing it to compete with your desired catalytic cycle. Solution: Shift the kinetic preference by using bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos). These ligands sterically hinder insertion into the tight C–F bond while accelerating the desired cross-coupling. Additionally, avoid alkoxide bases (e.g., NaOtBu), which act as potent hydride donors for HDF; use anhydrous K3PO4 instead.

HDF_Mechanism Pd0 Pd(0) Active Catalyst Desired_OA Desired Oxidative Addition (e.g., at C-Br or C-H) Pd0->Desired_OA Bulky/Electron-Rich Ligand (e.g., BrettPhos) Undesired_OA Unwanted C1-F Oxidative Addition (Hydrodefluorination Pathway) Pd0->Undesired_OA Small Ligand, High Temp Strong Hydride Donor Desired_Prod Target Cross-Coupled Product (C1-F Intact) Desired_OA->Desired_Prod Transmetalation & Reductive Elimination HDF_Prod Defluorinated Byproduct (C1-H Formed) Undesired_OA->HDF_Prod Hydride Transfer & Reductive Elimination

Figure 2: Divergent Pd-catalysis pathways highlighting hydrodefluorination (HDF) suppression.

FAQ 3: Mitigating Solvent/Base-Induced Background Defluorination

Q: I am running a base-mediated reaction in DMF, and I see unexpected defluorination byproducts with +25 Da and -2 Da mass changes. What is the source of this degradation?

A: These mass signatures correspond to solvent- and base-mediated background SNAr at the highly electrophilic C1 position. Causality:

  • +25 Da (Net -F +NMe2): At temperatures above 80 °C, DMF thermally degrades to release dimethylamine, a potent nucleophile that readily displaces the C1 fluorine.

  • -2 Da (Net -F +OH): Adventitious water in your reaction mixture reacts with carbonate or phosphate bases to generate hydroxide ions in situ, leading to C1-hydroxylation. Solution: Switch from DMF to more thermally stable polar aprotic solvents like NMP or DMSO if heating is required. Rigorously dry all solvents and bases prior to use.

Part 2: Quantitative Troubleshooting Matrix

Use the following table to rapidly diagnose defluorination pathways based on LC-MS data and implement immediate corrective actions.

Defluorination PathwayLC-MS Signature (Δ Mass)*Typical Yield LossCausalityCorrective Action
C7-Over-reaction (SNAr) +2Nu - 38 Da15 - 30%Thermodynamic over-reaction.Limit Nu to 1.05 eq; Temp ≤ 25 °C.
C1-Hydrodefluorination -18 Da (Net -F +H)20 - 50%Pd(0) oxidative addition into C-F.Use bulky ligands (BrettPhos); avoid alkoxides.
C1-Hydroxylation -2 Da (Net -F +OH)5 - 15%Adventitious water forming OH⁻.Use rigorously anhydrous solvents/bases.
C1-Dimethylamination +25 Da (Net -F +NMe2)10 - 40%DMF thermal degradation (>80 °C).Switch solvent to NMP or Toluene.

*Mass changes are calculated relative to the starting material [M+H]+ peak.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Chemoselective C1-Amination via SNAr

Objective: Selectively functionalize the C1 position while preserving the C7-F bond. Self-Validating Mechanism: Built-in stoichiometric limits and a timed LC-MS checkpoint to halt the reaction before thermodynamic C7-substitution occurs.

  • Preparation: In an oven-dried flask, dissolve 1,7-difluoro-5-methoxyisoquinoline (1.0 eq) in anhydrous THF to a concentration of 0.1 M. (Causality: THF is chosen over DMF to eliminate the risk of dimethylamine adduct formation at room temperature).

  • Reagent Addition: Cool the solution to 0 °C. Add N,N-diisopropylethylamine (DIPEA, 1.2 eq), followed by the dropwise addition of the amine nucleophile (1.05 eq). (Causality: Strict stoichiometric control of the nucleophile prevents over-reaction. DIPEA acts as a non-nucleophilic HF scavenger).

  • Reaction Execution: Allow the reaction to stir, gradually warming to room temperature (20-25 °C).

  • Self-Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Readout A (Optimal): Desired C1-product is dominant; C1,C7-disubstituted byproduct is <2%. Proceed to quench.

    • Readout B (Incomplete): Starting material >10%. Continue stirring for 1 hour and re-test. Do not add more nucleophile.

    • Readout C (Over-reaction): Disubstituted byproduct >5%. Quench immediately. For future runs, maintain the temperature at strictly 0 °C.

  • Workup: Quench with saturated aqueous NH4Cl to neutralize excess base and halt nucleophilic activity. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol 2: Pd-Catalyzed Cross-Coupling with HDF Suppression

Objective: Perform a cross-coupling reaction (e.g., Suzuki-Miyaura at a separate halogenated site) without triggering C1-hydrodefluorination. Self-Validating Mechanism: Ligand-controlled kinetic differentiation and an early-stage LC-MS diagnostic to verify catalyst health.

  • Preparation: Inside a nitrogen-filled glovebox, combine the functionalized 1,7-difluoro-5-methoxyisoquinoline substrate (1.0 eq), boronic acid (1.5 eq), Pd(OAc)2 (5 mol%), and BrettPhos (10 mol%) in a sealed vial. (Causality: BrettPhos is an exceptionally bulky, electron-rich ligand that accelerates the desired reductive elimination while sterically blocking the Pd center from inserting into the tight C1-F bond).

  • Base & Solvent: Add finely milled, anhydrous K3PO4 (2.0 eq) and anhydrous Toluene (0.2 M). (Causality: K3PO4 provides the necessary basicity for transmetalation without acting as a hydride donor, unlike sodium tert-butoxide which actively promotes HDF).

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat to 80 °C.

  • Self-Validation Checkpoint (4 Hours): Cool the vial briefly, withdraw a 10 µL aliquot under N2, filter through a celite plug, and analyze via LC-MS.

    • Readout A (Optimal): Desired cross-coupled mass is observed; M-19 peak is absent. Proceed to completion.

    • Readout B (HDF Detected): Significant M-19 peak observed. Halt the reaction. This indicates the catalytic cycle is starved or oxygen has entered the system, forcing the Pd(0) into off-cycle C-F insertion. Verify solvent degassing and glovebox integrity for the next run.

  • Workup: Filter the crude mixture through a pad of silica gel, eluting with EtOAc, and concentrate for purification.

References

  • Title: Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes Source: ACS Central Science (ACS Publications) URL: [Link]

  • Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

HPLC method development and optimization for 1,7-Difluoro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Method Development Center for 1,7-Difluoro-5-methoxyisoquinoline .

As a highly functionalized basic heterocycle, 1,7-Difluoro-5-methoxyisoquinoline presents unique chromatographic challenges. The basic isoquinoline nitrogen is prone to severe peak tailing due to secondary interactions with stationary phase silanols[1][2]. Furthermore, the difluoro-substitution alters the molecule's electron density and dipole moment, meaning traditional C18 columns may fail to provide adequate selectivity against structurally similar des-fluoro or regioisomeric impurities[3][4].

This guide provides field-proven, mechanistically grounded protocols and troubleshooting strategies to establish a robust, self-validating HPLC method.

Part 1: Chromatographic Strategy & Method Development Workflow

To achieve a symmetrical peak and baseline resolution, we must control two primary variables: ionization state (via mobile phase pH) and surface interactions (via stationary phase chemistry).

Because residual silanols on silica supports have a pKa of approximately 3.5 to 4.5, operating at a mid-range pH leaves them ionized (Si-O⁻). The positively charged isoquinoline nitrogen will undergo strong ion-exchange interactions with these sites, causing peak tailing[2][5][6]. To prevent this, we must operate at a low pH (< 3.0) to fully protonate both the analyte and the silanols, or use a highly deactivated, end-capped column[7][8]. Additionally, leveraging a Pentafluorophenyl (PFP) stationary phase introduces π-π, dipole-dipole, and shape-selective interactions that are highly specific to fluorinated aromatics[3][4][9].

MethodDevelopment Start 1,7-Difluoro-5-methoxyisoquinoline Method Scouting Phase1 Assess Physicochemical Traits Basic Nitrogen + Fluorinated Aromatic Start->Phase1 Decision1 Select Stationary Phase Phase1->Decision1 PFP PFP (Pentafluorophenyl) Primary Choice: High selectivity for fluorinated compounds Decision1->PFP Optimal C18 Hybrid C18 Alternative: General hydrophobicity Decision1->C18 Backup Decision2 Select Mobile Phase pH PFP->Decision2 C18->Decision2 LowPH Low pH (< 3.0) Protonates silanols & analyte Eliminates tailing Decision2->LowPH Recommended HighPH High pH (> 9.0) Neutralizes analyte Requires hybrid silica Decision2->HighPH Alternate Validation Method Optimization & Validation (Gradient, Temp, Flow Rate) LowPH->Validation HighPH->Validation

Workflow for selecting stationary and mobile phases for fluorinated isoquinolines.

Part 2: Core Experimental Protocols

The following protocols are designed as self-validating systems. By running the prescribed system suitability tests (SST), you can immediately verify if the thermodynamic interactions between the analyte and the column are functioning as intended.

Protocol A: Low-pH RP-HPLC using a PFP Column (Recommended)

This method utilizes a low-pH buffer to suppress silanol ionization and a PFP column to exploit the fluorophilic nature of the analyte[3][7].

1. Reagent Preparation:

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0). Causality: TFA acts as both a pH buffer and a volatile ion-pairing agent, ensuring the basic isoquinoline nitrogen remains fully protonated while masking residual silanols[8][10].

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

2. Chromatographic Conditions:

  • Column: ACE C18-PFP or Phenomenex Kinetex PFP (150 mm × 4.6 mm, 3 µm)[3].

  • Column Temperature: 35 °C (Stabilizes mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 260 nm (PDA detector recommended to verify peak purity).

  • Injection Volume: 5 µL.

3. Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 12.0 min: 10% 70% B (Linear gradient for elution)

  • 12.0 - 15.0 min: 70% B (Column wash)

  • 15.0 - 20.0 min: 10% B (Re-equilibration)

4. System Suitability Test (SST): Inject a 50 µg/mL standard of 1,7-Difluoro-5-methoxyisoquinoline.

  • Acceptance Criteria: USP Tailing Factor ( Tf​ ) 1.2. Theoretical plates ( N ) 10,000. %RSD of retention time for 5 replicate injections 0.5%.

Protocol B: High-pH RP-HPLC using a Hybrid C18 Column (Alternative)

If low-pH methods cause degradation or if separation from a specific acidic impurity is required, neutralizing the basic nitrogen at high pH is a viable alternative.

1. Reagent Preparation:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Methanol (Methanol is preferred over Acetonitrile at high pH to prevent polymer formation and improve solubility of the neutral isoquinoline).

2. Chromatographic Conditions:

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Causality: Standard silica dissolves above pH 8. Ethylene-bridged hybrid (EBH) silica is mandatory to survive pH 10[2][11].

  • Gradient: 30% B to 90% B over 15 minutes.

Part 3: Quantitative Data & Column Comparison

Summarizing the expected thermodynamic behaviors based on column chemistry and mobile phase selection.

Stationary PhaseMobile Phase pHPrimary Retention MechanismExpected USP Tailing Factor ( Tf​ )Selectivity for Regioisomers
Standard C18 (Type A) Mid pH (6.0)Hydrophobic + Strong Ion-Exchange> 2.5 (Severe Tailing)Poor
End-capped C18 (Type B) Low pH (2.5)Hydrophobic1.2 - 1.5 (Acceptable)Moderate
Hybrid C18 High pH (10.0)Hydrophobic (Neutral Analyte)1.0 - 1.2 (Excellent)Moderate
PFP (Pentafluorophenyl) Low pH (2.0)Hydrophobic + π−π
  • Dipole-Dipole
1.0 - 1.1 (Excellent)Highest (Shape Selective)

Part 4: Troubleshooting & FAQs

Q: My 1,7-Difluoro-5-methoxyisoquinoline peak is exhibiting severe tailing ( Tf​ > 2.0). How do I fix this? A: Peak tailing for basic heterocycles is almost always caused by secondary interactions with ionized silanols (Si-O⁻) on the silica surface[1][5].

  • Action 1: Check your mobile phase pH. If you are using unbuffered water or a mid-pH buffer (pH 4-7), drop the pH to 2.5 using 0.1% TFA or Formic Acid. This protonates the silanols, rendering them neutral and eliminating the ion-exchange interaction[2][6].

  • Action 2: If you are already at low pH, your column may be experiencing trace metal contamination (Type A silica) or loss of end-capping[5][7]. Switch to a modern, high-purity Type B silica column or a PFP phase.

Q: I am observing a shifting retention time for my compound across consecutive injections. What is the root cause? A: Retention time drift for ionizable compounds is typically a sign of inadequate buffering capacity[1]. The pKa of the isoquinoline nitrogen is likely between 4.0 and 5.5. If your mobile phase pH is within ± 1.5 units of the analyte's pKa, microscopic local pH changes in the column will cause the compound to shift unpredictably between its ionized and neutral states.

  • Solution: Ensure your mobile phase pH is at least 2 units away from the pKa (e.g., strictly at pH 2.0 or pH 10.0) and verify that your buffer concentration is adequate (at least 10-20 mM if using salts, or 0.1% v/v for strong acids like TFA)[6][7].

Q: I cannot resolve 1,7-Difluoro-5-methoxyisoquinoline from a mono-fluoro impurity. Standard C18 gradients are not working. What is the next step? A: C18 columns rely primarily on dispersive hydrophobic interactions, which may not differentiate the slight lipophilicity difference between a mono-fluoro and di-fluoro aromatic ring.

  • Solution: Switch to a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms on the PFP ring induce strong dipole-dipole and π−π interactions with the fluorines on your analyte. PFP columns excel at shape selectivity and resolving halogenated aromatics that co-elute on C18 phases[3][4][9].

TroubleshootingTailing Issue Issue: Peak Tailing Detected (USP Tf > 1.5) CheckPH Check Mobile Phase pH Issue->CheckPH MidPH pH is 4.0 - 7.0 Silanols are ionized (Si-O⁻) CheckPH->MidPH LowPH pH is < 3.0 Silanols are neutral (Si-OH) CheckPH->LowPH Fix1 Action: Lower pH to 2.0-2.5 Use 0.1% TFA or Phosphate Buffer MidPH->Fix1 Resolves ion-exchange CheckCol Check Column Chemistry LowPH->CheckCol Analyte is protonated Fix2 Action: Replace old column. Use highly end-capped Type B Silica or PFP column. CheckCol->Fix2 Eliminates dead volume or exposed silica

Diagnostic logic for resolving peak tailing in basic isoquinoline derivatives.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. chromtech.com. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. elementlabsolutions.com. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. phenomenex.com. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. phenomenex.com. Available at: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. chromatographyonline.com. Available at:[Link]

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. chromatographytoday.com. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. chromatographyonline.com. Available at:[Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). nih.gov. Available at:[Link]

  • Exploring the selectivity of C18 phases with Phenyl and PFP functionality. mac-mod.com. Available at: [Link]

  • Retention of [(18)F]fluoride on reversed phase HPLC columns. nih.gov. Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1,7-Difluoro-5-methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving 1,7-difluoro-5-methoxyisoquinoline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges posed by this sterically demanding heterocyclic system. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your synthetic endeavors.

Introduction: The Challenge of Steric Hindrance

The 1,7-difluoro-5-methoxyisoquinoline scaffold is a valuable motif in medicinal chemistry. However, the strategic placement of substituents, particularly the methoxy group at C5 and the fluorine at C7, creates significant steric congestion around key reactive positions. This steric hindrance can impede or prevent desired transformations, leading to low yields, undesired side products, or complete reaction failure. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when attempting to functionalize 1,7-difluoro-5-methoxyisoquinoline derivatives.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura coupling at the C8 position of a 1,7-difluoro-5-methoxyisoquinoline derivative, but I'm observing very low conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in cross-coupling reactions on this scaffold are frequently due to the steric hindrance imposed by the peri-methoxy group at C5 and the adjacent fluorine at C7, which can impede the approach of the catalyst and coupling partner. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection is Crucial:

  • The "Why": The size and electronic properties of the phosphine ligand on the palladium catalyst are paramount. Bulky ligands can effectively create a reactive monoligated palladium species, which is often necessary for the oxidative addition step with sterically hindered aryl halides. However, excessive bulk can also hinder the approach to the already crowded isoquinoline core.[1]

  • Troubleshooting Steps:

    • Switch to Bulky, Electron-Rich Ligands: If you are using standard ligands like PPh₃, consider switching to more sterically demanding and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or ferrocene-based ligands (e.g., dppf).[1][2] These ligands are known to promote the coupling of sterically encumbered substrates.[3][4]

    • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands can offer enhanced stability and reactivity, particularly for challenging cross-couplings.[5] Their unique steric and electronic properties can sometimes overcome the limitations of phosphine ligands.

    • Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species, which can be a challenge in some systems.

2. Optimizing Reaction Conditions:

  • The "Why": Temperature, solvent, and base choice can significantly influence the reaction kinetics and equilibrium. For sterically hindered substrates, more forcing conditions may be necessary to overcome the activation energy barrier.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increase the reaction temperature in increments. Microwave irradiation can also be a powerful tool to accelerate slow reactions.[6]

    • Solvent Screening: The choice of solvent can affect catalyst solubility and activity. While toluene and dioxane are common, polar aprotic solvents like DMF or DMSO might be beneficial in some cases.

    • Base Selection: The strength and solubility of the base are critical. For Suzuki couplings, a stronger base like Cs₂CO₃ or K₃PO₄ may be more effective than Na₂CO₃. For Buchwald-Hartwig aminations, a non-nucleophilic, strong base like LHMDS or NaOtBu is often required.[2]

3. Modifying the Substrate:

  • The "Why": If catalyst and condition optimization fails, altering the electronic nature of the coupling partner can sometimes facilitate the reaction.

  • Troubleshooting Steps:

    • Use More Reactive Coupling Partners: For Suzuki reactions, consider using boronic esters (e.g., pinacol esters) instead of boronic acids, as they can sometimes exhibit different reactivity profiles.[7] For Sonogashira couplings, ensure your terminal alkyne is of high purity.[8]

Issue 2: Poor Regioselectivity in C-H Functionalization Attempts

Question: I am trying to achieve C-H activation at the C8 position of 1,7-difluoro-5-methoxyisoquinoline, but I'm getting a mixture of isomers or no reaction at all. How can I improve the regioselectivity?

Answer:

Directing C-H functionalization on a complex heterocyclic system like this is challenging due to the presence of multiple potentially reactive C-H bonds.[9] The observed regioselectivity is a delicate balance of electronic and steric factors.[9]

1. Leveraging Directing Groups:

  • The "Why": The most reliable way to control regioselectivity in C-H activation is by installing a directing group.[9] This group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby favoring its activation.

  • Troubleshooting Steps:

    • Install a Directing Group at a Strategic Position: Common directing groups include amides, pyridines, and carboxylic acids.[9] For targeting the C8 position, a directing group at the C1 position could be effective.

    • Choice of Catalyst: The choice of metal is critical. Rhodium(III) and Ruthenium(II) catalysts are often highly effective for directed C-H functionalizations.[10][11] Palladium catalysts are also widely used.[10]

2. Ligand Tuning:

  • The "Why": The ligand on the metal catalyst can significantly influence which C-H bond is activated.[9] Bulky ligands may favor less sterically hindered positions.[9]

  • Troubleshooting Steps:

    • Systematic Ligand Screening: Screen a library of ligands with varying steric and electronic properties (e.g., different phosphines or N-heterocyclic carbenes) to identify one that favors the desired regioselectivity.[9]

3. Understanding Inherent Electronic Bias:

  • The "Why": The electron density of the isoquinoline ring system will inherently favor C-H activation at certain positions. The electron-withdrawing fluorine atoms and the electron-donating methoxy group will influence this.

  • Troubleshooting Steps:

    • Computational Analysis: If available, theoretical calculations can predict the most electronically favored positions for C-H activation, helping you to understand the inherent biases of your substrate.

Issue 3: Failure of Nucleophilic Aromatic Substitution (SNAr)

Question: I expected the fluorine atoms on my 1,7-difluoro-5-methoxyisoquinoline to be susceptible to SNAr, but my reaction with a nucleophile is not proceeding. Why is this happening?

Answer:

While fluoroarenes can be excellent substrates for SNAr, the reaction is highly dependent on the electronic nature of the aromatic ring.[12]

1. Ring Activation:

  • The "Why": SNAr reactions proceed through a negatively charged Meisenheimer intermediate.[12][13] The stability of this intermediate is key to the reaction's success. Electron-withdrawing groups (EWGs) ortho and para to the leaving group are necessary to stabilize this negative charge.[12] In your 1,7-difluoro-5-methoxyisoquinoline system, the methoxy group is electron-donating, which deactivates the ring towards nucleophilic attack.

  • Troubleshooting Steps:

    • Introduce an Electron-Withdrawing Group: If possible, modify your synthetic route to include a strong EWG (e.g., a nitro or cyano group) on the isoquinoline ring to activate it for SNAr.

    • Consider Alternative Mechanisms: If modifying the substrate is not feasible, explore other reaction pathways to achieve your desired transformation. For instance, a palladium-catalyzed cross-coupling reaction might be a more suitable approach.

2. Leaving Group Ability:

  • The "Why": Although fluorine is the most electronegative halogen, its small size and the strength of the C-F bond can sometimes make it a poorer leaving group than other halogens in SNAr reactions where C-F bond cleavage is part of the rate-determining step.[12] However, in many SNAr reactions, the attack of the nucleophile is the rate-limiting step, and the high electronegativity of fluorine actually accelerates this step.[12]

  • Troubleshooting Steps:

    • Confirm Ring Activation: The primary issue is likely the lack of sufficient ring activation rather than the leaving group ability of fluorine.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reaction is generally most successful for sterically hindered isoquinolines?

A1: There is no single "best" reaction, as the optimal choice depends on the specific transformation you wish to achieve. However, for C-C bond formation, the Suzuki-Miyaura coupling is often a robust and versatile choice due to the wide availability of boronic acids and esters and its tolerance of many functional groups.[14][15] For C-N bond formation, the Buchwald-Hartwig amination has been extensively developed to handle sterically hindered substrates through the design of specialized ligands.[1][16]

Q2: Can I use ortho-lithiation to functionalize the C8 position?

A2: Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization.[17] However, in the case of 1,7-difluoro-5-methoxyisoquinoline, the methoxy group at C5 would likely direct lithiation to the C6 position. Overcoming this inherent directing effect to achieve lithiation at the more sterically hindered C8 position would be extremely challenging and may require the installation of a stronger directing group at the C1 position.[18][19]

Q3: Are there any "greener" alternatives to palladium catalysis for these transformations?

A3: Yes, the field of sustainable chemistry is rapidly advancing. For some cross-coupling reactions, nickel catalysts are emerging as a more earth-abundant and cost-effective alternative to palladium.[15] Additionally, visible-light photoredox catalysis is a growing area that can enable transformations under milder conditions, sometimes without the need for a transition metal catalyst.[11][20]

Q4: How does the methoxy group at C5 electronically influence reactivity?

A4: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. In the context of electrophilic aromatic substitution, it would activate the ring, but for the reactions typically employed to functionalize isoquinolines (e.g., cross-coupling, C-H activation), its steric influence is often the more dominant factor. For nucleophilic aromatic substitution, its electron-donating nature deactivates the ring.[21]

Experimental Protocols & Data

Table 1: Recommended Ligands for Palladium-Catalyzed Cross-Coupling of Sterically Hindered Isoquinolines
Reaction TypeRecommended LigandsRationale
Suzuki-Miyaura SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphines that promote oxidative addition and reductive elimination.[1]
Buchwald-Hartwig Josiphos-type ligands, BrettPhosFerrocene-based and biaryl phosphine ligands designed for challenging C-N couplings.[2]
Sonogashira cataCXium® A, XantphosWide bite-angle ligands that can stabilize the palladium catalyst and facilitate the reaction.[22]
Protocol: General Procedure for a Suzuki-Miyaura Coupling at a Halogenated Position of a 1,7-Difluoro-5-methoxyisoquinoline Derivative
  • Preparation: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the 1,7-difluoro-5-methoxyisoquinoline halide (1.0 equiv.), the boronic acid or ester (1.5 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the chosen ligand (e.g., SPhos, 4-10 mol%) in the reaction solvent. Add this catalyst mixture to the Schlenk tube.

  • Reaction: Add the appropriate solvent (e.g., toluene or 1,4-dioxane). Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Strategies

Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield in Cross-Coupling

G start Low or No Yield in Cross-Coupling catalyst Step 1: Catalyst/Ligand Optimization start->catalyst conditions Step 2: Reaction Condition Optimization catalyst->conditions No Improvement success Successful Coupling catalyst->success Improved Yield substrate Step 3: Substrate Modification conditions->substrate No Improvement conditions->success Improved Yield substrate->success Improved Yield

Caption: Troubleshooting flowchart for palladium-catalyzed cross-coupling reactions.

Diagram 2: Steric Hindrance in 1,7-Difluoro-5-methoxyisoquinoline

Caption: Illustration of steric hindrance at the C8 position.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of C-H Activation for Benz[f]isoquinoline.
  • MDPI. (2017, October 30). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation.
  • PMC. (2026, January 5). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications.
  • RSC Publishing. (2026, January 5). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications.
  • PMC. (2013, November 19). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization.
  • PMC. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • PMC. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • Benchchem. (n.d.). How to overcome poor regioselectivity in quinoline functionalization.
  • International Journal of Pharmaceutical Sciences. (2025, August 19). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications.
  • ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions | Request PDF.
  • PubMed. (2011, December 15). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand.
  • Organic Chemistry Portal. (n.d.). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed. (2022, September 13). Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists: Investigation of structure-activity relationships, ADME properties and analgesic effects.
  • ResearchGate. (n.d.). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates.
  • PMC. (n.d.). Photoinduced polarity-mismatched transformations of isoquinolines into naphthalenes.
  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • PMC. (2023, May 26). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline, isoquinoline, quinoxaline, cinnoline, and phthalazine by methoxide ion.
  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • ResearchGate. (n.d.). Synthetic strategies toward isoquinolines | Download Scientific Diagram.
  • ACS Publications. (2024, January 2). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines | Chemical Reviews.
  • PMC. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • Dalton Transactions (RSC Publishing). (n.d.). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS Publications. (2023, January 23). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy | Organic Letters.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, March 14). Buchwald-Hartwig Amination - Wordpress.
  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors.
  • Chem-Station Int. Ed. (2015, January 13). Directed Ortho Metalation.
  • Chemical Communications (RSC Publishing). (n.d.). The effect of steric bulk in Sonogashira coupling reactions.
  • ACS Publications. (2013, July 23). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • J Am Chem Soc. (n.d.). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • ORCA – Online Research @ Cardiff. (n.d.). 2.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • PMC - NIH. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
  • ResearchGate. (n.d.). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride | Request PDF.
  • Grokipedia. (n.d.). Directed ortho metalation.
  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • University of Michigan. (n.d.). Directed (ortho) Metallation.
  • PMC. (n.d.). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene.

Sources

Technical Support Center: 1,7-Difluoro-5-methoxyisoquinoline Scale-Up Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry & Purification Support Center. Scaling up the purification of highly functionalized heterocycles like 1,7-Difluoro-5-methoxyisoquinoline (DFMIQ) presents unique thermodynamic and chromatographic challenges. The introduction of fluorine atoms significantly alters the electron density, basicity, and π-π stacking interactions of the isoquinoline core, which directly impacts solubility, crystallization kinetics, and impurity separation[1].

This guide provides field-proven, causality-driven troubleshooting strategies to ensure your scale-up campaigns transition seamlessly from the bench to the pilot plant.

Scale-Up Purification Workflow

G Crude Crude 1,7-Difluoro-5-methoxyisoquinoline (Complex Mixture) Distillation Short-Path Vacuum Distillation (Removes Tars & Heavy Impurities) Crude->Distillation Heat/Vacuum Prep_HPLC Preparative HPLC / SFC (Regioisomer Separation) Distillation->Prep_HPLC Enriched Fraction Crystallization Multi-Step Crystallization (Final Purity >99.9%) Prep_HPLC->Crystallization Isomer-Free Pure Pure API Intermediate (Target Specifications Met) Crystallization->Pure Filtration/Drying

Workflow for scale-up purification of fluorinated isoquinoline derivatives.

Quantitative Comparison of Purification Techniques

To optimize your downstream processing, it is critical to select the right technique for the specific impurity profile. Relying solely on normal-phase chromatography at scale is both economically and environmentally unviable[2].

Purification TechniqueTypical Yield RecoveryMax Achievable PurityScalability LimitPrimary Impurity Removed
Normal-Phase Chromatography 75-85%95-98%Low (<1 kg)Polar impurities, baseline tars
Short-Path Vacuum Distillation 85-90%~95%High (>100 kg)Tars, heavy metals, residual solvents
Preparative HPLC (Prep-HPLC) 80-95%>99%Medium (1-10 kg)Regioisomers, structurally similar analogs
Multi-Step Crystallization 60-70%>99.9%High (>100 kg)Enantiomers, minor organic impurities

Troubleshooting & FAQs

Q1: During the anti-solvent crystallization step at the 5 kg scale, the product consistently "oils out" rather than forming crystals. Why does this happen, and how can we force nucleation?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the crystallization trajectory intersects the binodal curve before the solubility curve. The 1,7-difluoro substitution significantly alters the molecular packing of the isoquinoline core. Fluorine's high electronegativity and slightly larger van der Waals radius compared to hydrogen disrupt standard π-π stacking, often lowering the melting point and narrowing the metastable zone width (MZW)[1]. At scale, poor mixing and slow heat transfer create local zones of extreme supersaturation during anti-solvent addition, driving the system into LLPS rather than ordered nucleation.

The Solution: Abandon unseeded anti-solvent addition. Transition to a strictly controlled, seeded cooling crystallization to bypass the LLPS boundary.

Self-Validating Protocol: Seeded Cooling Crystallization

  • Dissolution: Suspend the crude DFMIQ in a primary solvent (e.g., Ethanol/Ethyl Acetate 80:20 v/v) at 3-5 volumes (L/kg). Heat to 65°C under moderate agitation until complete dissolution is visually confirmed.

  • Hot Filtration: Pass the hot solution through a 0.45 µm inline filter into a pre-heated receiving vessel. Validation: This removes insoluble particulates that cause heterogeneous, uncontrolled nucleation.

  • Cooling to Seeding Temperature: Cool the reactor linearly to 5°C below the saturation temperature (typically ~45°C for this specific scaffold).

  • Seeding: Introduce 1-2 wt% of highly pure crystalline DFMIQ seeds (milled to <50 µm). Hold the temperature isothermal for 2 hours. Validation: If the seed bed dissolves, the system is under-saturated; if it remains stable and slightly grows, you are safely within the metastable zone.

  • Controlled Cooling: Initiate a non-linear (cubic) cooling ramp down to 0°C over 8 hours. This maintains a constant, low supersaturation level, preventing the system from crossing into the oiling-out regime.

  • Isolation: Filter the slurry via an agitated nutsche filter dryer (ANFD). Wash the wet cake with 1 volume of pre-chilled (0°C) anti-solvent (e.g., Heptane). Dry under vacuum at 40°C to achieve >99.9% purity[3].

Troubleshooting Start Issue: Product Oils Out During Crystallization Check_SS Check Supersaturation Level Start->Check_SS High_SS High Supersaturation (Rapid Cooling/Anti-solvent) Check_SS->High_SS Low_SS Low Supersaturation (High Impurity Load) Check_SS->Low_SS Action1 Implement Seeding & Controlled Cooling Rate High_SS->Action1 Action2 Pre-purify via Vacuum Distillation Low_SS->Action2

Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

Q2: We are observing colored tar impurities and trace heavy metals in our crude mixture. Normal-phase silica chromatography is causing massive bottlenecks. What is the most viable alternative?

The Causality: Isoquinoline derivatives synthesized via transition-metal catalysis or harsh fluorination conditions often retain trace metals and form polymeric "tars" at high temperatures. Scaling up normal-phase chromatography is plagued by massive solvent consumption, poor resolution of polar impurities, and significant solid waste generation[2].

The Solution: Implement short-path vacuum distillation. Distillation exploits the volatility of the fluorinated isoquinoline, leaving high-molecular-weight tars and inorganic catalysts in the residue. This method can reliably upgrade purity from ~70% to 95%[3].

Self-Validating Protocol: Short-Path Vacuum Distillation

  • Preparation & Leak Testing: Charge the tar-laden crude into the distillation vessel. Perform a vacuum drop test to ensure the system holds <0.1 mbar. Validation: Oxygen ingress at distillation temperatures will cause oxidative degradation of the 5-methoxy group.

  • Degassing: Warm the crude to 50°C under a moderate vacuum (50 mbar) for 1 hour to strip residual synthesis solvents (e.g., THF, DCM) and dissolved gases.

  • Main Fraction Collection: Gradually increase the jacket temperature while lowering the system pressure to <1 mbar. DFMIQ will typically distill between 110°C - 130°C at this high vacuum.

  • Residue Management: Terminate the distillation immediately when the distillation rate drops significantly or the pot temperature exceeds 160°C. Validation: Pushing the distillation further risks the exothermic decomposition of the concentrated tarry residue.

Q3: How do we separate closely related fluorinated regioisomers (e.g., 1,6-difluoro vs. 1,7-difluoro) that co-distill?

The Causality: Regioisomers of fluorinated methoxyisoquinolines have nearly identical boiling points and dipole moments. Because their physical properties are so closely matched, distillation will only yield an isomeric mixture, and standard crystallization will often result in co-crystallization or solid solution formation.

The Solution: Preparative High-Performance Liquid Chromatography (Prep-HPLC) or Supercritical Fluid Chromatography (SFC) is mandatory for this specific separation. By systematically evaluating different mobile phase compositions and pH levels, Prep-HPLC offers the high theoretical plate count required to resolve the subtle electronic differences between the regioisomers[4]. Once the enriched 1,7-difluoro fraction is isolated, multi-step crystallization can be employed to reach the final >99.9% API intermediate specification[3].

References

  • Technical Support Center: Purification of Isoquinoline Deriv
  • How can Isoquinoline be purified? - FAQ - Guidechem. Guidechem.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Fluorination in core-only calamitic liquid crystals: how many and where should they go? RSC.

Sources

Minimizing byproduct formation in 1,7-Difluoro-5-methoxyisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists scaling up the production of 1,7-difluoro-5-methoxyisoquinoline , a critical halogenated heteroaromatic intermediate.

The synthesis of this specific substitution pattern typically proceeds via a four-stage workflow starting from 4-fluoro-2-methoxybenzaldehyde. Due to the electronic activation of the methoxy group and the steric demands of the isoquinoline core, researchers frequently encounter yield-limiting byproducts such as polymeric tars, demethylated impurities, and incomplete halogen exchange (Halex) products.

This guide provides mechanistic troubleshooting, quantitative data summaries, and self-validating protocols to ensure high-fidelity batch execution.

Workflow & Byproduct Pathway Visualization

G A 4-Fluoro-2-methoxybenzaldehyde + Malonic Acid B (E)-3-(4-Fluoro-2-methoxyphenyl)acrylic acid A->B Knoevenagel Condensation C 7-Fluoro-5-methoxyisoquinolin-1(2H)-one B->C 1. DPPA/Et3N 2. Thermal Cyclization B1 Hydrolysis Byproducts (Ureas/Aldehydes) B->B1 Trace H2O D 1-Chloro-7-fluoro-5-methoxyisoquinoline C->D POCl3 Chlorination C1 5-Hydroxy Demethylation Byproduct C->C1 Excess Heat / Acid E 1,7-Difluoro-5-methoxyisoquinoline (Target Product) D->E KF, 18-Crown-6 Halex Reaction D1 Incomplete Halex / 7-OH Substitution D->D1 Wet KF / Low Temp

Figure 1: Four-step synthesis of 1,7-difluoro-5-methoxyisoquinoline and byproduct pathways.

Quantitative Byproduct Analysis

To rapidly identify deviations during in-process control (IPC), refer to the following quantitative summary of common byproducts and their analytical signatures.

Reaction StageTarget IntermediatePrimary ByproductLC-MS Shift (Δ m/z)Typical Yield LossOptimized Parameter
Curtius Cyclization 7-Fluoro-5-methoxyisoquinolin-1(2H)-onePolymeric TarsN/A (Insoluble)30 - 50%T ≥ 230 °C, <10 ppm H₂O
Chlorination 1-Chloro-7-fluoro-5-methoxyisoquinoline5-Hydroxy Byproduct-14 Da (Loss of CH₂)15 - 25%T = 90 °C, add N,N-DMA
Halex Fluorination 1,7-Difluoro-5-methoxyisoquinoline7-Hydroxy Byproduct-2 Da (F → OH)20 - 40%18-Crown-6 (0.1 eq), Dry KF
Troubleshooting FAQs

Q1: During the thermal cyclization of the cinnamoyl azide (Curtius rearrangement), I am observing massive tar formation and low yields of the isoquinolone intermediate. How can I minimize this? Causality & Solution: The Curtius rearrangement of the acrylic acid (using DPPA) generates a highly electrophilic vinyl isocyanate intermediate. If trace water is present, the isocyanate hydrolyzes to an enamine, which tautomerizes to an aldehyde, triggering runaway polymerization (tars). Furthermore, the electrocyclic ring closure requires a high activation energy. If the temperature is too low, intermolecular side reactions outcompete the desired intramolecular cyclization. Actionable Fix: Ensure absolute anhydrous conditions. Use rigorously dried Dowtherm A or diphenyl ether. Perform a dropwise addition of the acyl azide into the pre-heated solvent (≥230 °C). This ensures the isocyanate intermediate remains at a low steady-state concentration, kinetically favoring intramolecular cyclization over intermolecular polymerization.

Q2: In the chlorination step using POCl₃, my LC-MS shows a significant M-14 byproduct. What is this, and how do I prevent it? Causality & Solution: An M-14 byproduct corresponds to the loss of a methyl group (cleavage of the 5-methoxy ether). The 5-methoxy group is sterically hindered and electronically activated. Prolonged exposure to Lewis acidic POCl₃ at standard reflux temperatures (>100 °C) coordinates the methoxy oxygen, weakening the O-CH₃ bond. Subsequent nucleophilic attack by chloride ions cleaves the ether, yielding 1-chloro-7-fluoro-5-hydroxyisoquinoline[1]. Actionable Fix: Do not run this reaction in neat POCl₃ at 135 °C. Add a mild organic base like N,N-dimethylaniline (1.5 eq) and use toluene as a co-solvent to cap the reflux temperature at 90 °C. Monitor the reaction strictly via HPLC and quench onto crushed ice immediately upon consumption of the starting material.

Q3: The final Halex (Halogen Exchange) fluorination to yield 1,7-difluoro-5-methoxyisoquinoline is stalling at 60% conversion, and I see a 7-hydroxy byproduct. Why? Causality & Solution: The conversion of the 1-chloro to the 1-fluoro derivative requires a highly nucleophilic fluoride source. Potassium fluoride (KF) is a lattice-bound salt with notoriously poor solubility in organic solvents. If the KF is not properly activated, the reaction stalls. The 7-hydroxy byproduct arises from hydroxide ions (from wet KF) displacing the highly activated 7-fluoro position via nucleophilic aromatic substitution[2]. Actionable Fix: You must use spray-dried KF and a phase-transfer catalyst (PTC) such as 18-crown-6. The crown ether chelates the potassium cation, generating a highly reactive, "naked" fluoride anion[2]. Conduct the reaction in anhydrous sulfolane or DMSO at 130 °C.

Standard Operating Procedure: Halex Fluorination

This protocol describes the final, most sensitive step: the conversion of 1-chloro-7-fluoro-5-methoxyisoquinoline to 1,7-difluoro-5-methoxyisoquinoline. It is designed as a self-validating system ; the IPC checkpoint dictates whether the reaction is allowed to proceed to workup.

Materials:

  • 1-Chloro-7-fluoro-5-methoxyisoquinoline (1.0 eq, limiting reagent)

  • Spray-dried Potassium Fluoride (KF) (5.0 eq)

  • 18-Crown-6 (0.1 eq)

  • Anhydrous DMSO (<50 ppm H₂O)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen (repeat 3x).

  • Reagent Loading: Add spray-dried KF (5.0 eq) and 18-crown-6 (0.1 eq) to the flask. Apply vacuum and heat gently (60 °C) for 30 minutes to remove adventitious surface moisture from the salts.

  • Substrate Addition: Cool the flask to room temperature. Dissolve 1-chloro-7-fluoro-5-methoxyisoquinoline (1.0 eq) in anhydrous DMSO (0.2 M concentration) and inject it into the flask via a dry syringe.

  • Reaction Execution: Heat the vigorously stirring suspension to 130 °C.

  • Self-Validating IPC Check (Critical): At t = 2 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via HPLC.

    • Pass Condition: <5% starting material remaining. Proceed to Step 6.

    • Fail Condition: >5% starting material remaining. Do not increase temperature. This indicates fluoride deactivation. Spike the reaction with an additional 0.05 eq of 18-crown-6 and 1.0 eq of KF, and stir for 1 additional hour.

  • Workup: Cool the mixture to room temperature. Pour the reaction into an equal volume of ice water to precipitate the product and dissolve the DMSO/salts.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to rigorously remove residual DMSO. Dry over MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 1,7-difluoro-5-methoxyisoquinoline.

Sources

Validation & Comparative

Orthogonal Reactivity in Fluoro-Isoquinolines: A Comparative Guide to 1,7-Difluoro- vs. 1-Fluoro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery and materials science pivot toward highly functionalized, sp2-rich architectures, fluoro-heterocycles have emerged as privileged scaffolds. Among these, 1-fluoro-5-methoxyisoquinoline and 1,7-difluoro-5-methoxyisoquinoline offer distinct synthetic advantages. While the mono-fluoro variant serves as a reliable, single-point electrophile, the difluoro analogue acts as a sophisticated bifunctional linchpin.

This guide provides an objective, mechanistically grounded comparison of their reactivity profiles, empowering researchers to leverage their distinct electronic topologies for late-stage diversification.

Mechanistic Rationale & Electronic Effects

Understanding the causality behind the reactivity of these two building blocks requires an analysis of their electronic environments. The substitution of a fluorine atom on an aromatic ring is dictated by the stabilization of the anionic intermediate formed during the reaction.

  • The C1-Fluorine (The Electrophilic Hotspot): In both substrates, the fluorine atom at the 1-position is highly activated. The adjacent nitrogen atom (N2) acts as a powerful electron sink. During a Nucleophilic Aromatic Substitution (SNAr), the attack of a nucleophile at C1 forms a negatively charged Meisenheimer complex. The nitrogen atom stabilizes this intermediate via resonance, significantly lowering the activation barrier and allowing the reaction to proceed under mild conditions[1]. The entry of the nucleophile is the rate-determining step in this sequence[2].

  • The C7-Fluorine (The Orthogonal Handle): In 1,7-difluoro-5-methoxyisoquinoline, the second fluorine is located on the carbocyclic ring. Because it lacks direct resonance conjugation with the N2 electron sink, the C7-F bond is electronically neutral. Unactivated fluoroarenes cannot sufficiently stabilize the build-up of negative charge during Meisenheimer complex formation, resulting in a massive kinetic barrier for SNAr at this position[3].

  • The 5-Methoxy Influence: The methoxy group exerts a resonance-donating (+M) effect on the carbocyclic ring. While it minimally impacts the highly electron-deficient C1 position, it further dampens the electrophilicity of the carbocyclic ring. This ensures that the C7-F remains completely inert during the initial C1-functionalization.

This vast kinetic differentiation allows 1,7-difluoro-5-methoxyisoquinoline to undergo orthogonal functionalization —enabling sequential modifications without the need for protecting groups.

ElectronicActivation cluster_0 Isoquinoline Scaffold C1 C1-Fluorine (Highly Electrophilic) N_Sink N2-Heteroatom (Electron Sink) C1->N_Sink Inductive & Resonance Activation C7 C7-Fluorine (Electron-Neutral) SNAr2 Harsh SNAr / Cross-Coupling (>120°C / Pd-Cat) C7->SNAr2 Orthogonal Handle (High Activation Barrier) Meisenheimer Meisenheimer Complex (Resonance Stabilized) N_Sink->Meisenheimer Low Activation Barrier SNAr1 Fast SNAr (20-80°C) Meisenheimer->SNAr1

Electronic activation pathways differentiating C1 and C7 reactivity in fluoro-isoquinolines.

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative performance metrics of both building blocks, highlighting the strategic advantage of the difluoro analogue for complex library synthesis.

Parameter1-Fluoro-5-methoxyisoquinoline1,7-Difluoro-5-methoxyisoquinoline
Molecular Weight 177.18 g/mol 195.17 g/mol
Primary Electrophilic Site C1C1
C1-F SNAr Kinetics Fast (Reacts at 20–80 °C, 1–4 h)Fast (Reacts at 20–80 °C, 1–4 h)
C7-F SNAr Kinetics N/AExtremely Slow (Requires >120 °C)
Orthogonal Functionalization Not PossibleHighly Efficient
Primary Nucleophile Scope Amines, Alkoxides, ThiolatesAmines, Alkoxides, Thiolates (at C1)
Regioselectivity (C1 vs C7) Absolute (Single Electrophile)>99:1 (Kinetically Controlled)

Experimental Workflows: Orthogonal Functionalization

To harness the bifunctional nature of 1,7-difluoro-5-methoxyisoquinoline, the following protocols outline a self-validating, two-step sequence. The thermodynamic buffer between the two C-F bonds ensures absolute regiocontrol.

Protocol 1: Regioselective C1-Amination (SNAr)

Objective: Displace the C1-fluorine with a primary amine while strictly preserving the C7-fluorine. Causality & Validation: By restricting the thermal energy to 80 °C, the reaction easily overcomes the low activation barrier of the C1-F Meisenheimer complex but lacks the energy to activate the C7-F bond[1][3]. The reaction is self-validating: LC-MS will show a clean mass shift of +[Amine - 19 Da], and 19F NMR will confirm the retention of a single fluorine peak (approx. -110 to -120 ppm), proving no over-substitution occurred.

Step-by-Step Methodology:

  • In a dry round-bottom flask, dissolve 1,7-difluoro-5-methoxyisoquinoline (1.0 equiv, 0.2 M) in anhydrous N-methyl-2-pyrrolidone (NMP).

  • Add the primary amine nucleophile (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir the mixture at 80 °C for 2–4 hours under a nitrogen atmosphere.

  • Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the highly non-polar starting material and the emergence of a single, UV-active polar spot indicates completion.

  • Quench with water, extract with ethyl acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the 1-amino-7-fluoro-5-methoxyisoquinoline intermediate.

Protocol 2: Late-Stage C7-Functionalization (C-F Cross-Coupling)

Objective: Utilize the remaining C7-fluorine for late-stage diversification via Buchwald-Hartwig amination. Causality & Validation: Because the C7-F bond is unactivated, standard SNAr fails. Transition-metal catalysis (Palladium) is required to oxidatively add into the strong C(sp2)-F bond. The visual color change of the palladium species (from dark red/purple to yellow/brown) and the complete consumption of the mono-fluoro intermediate via LC-MS validates the catalytic cycle's turnover.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, charge an oven-dried vial with the 1-amino-7-fluoro-5-methoxyisoquinoline intermediate (1.0 equiv), a secondary amine (1.5 equiv), Pd₂(dba)₃ (5 mol%), BrettPhos ligand (10 mol%), and sodium tert-butoxide (NaOtBu) (2.0 equiv).

  • Suspend the mixture in anhydrous toluene (0.1 M).

  • Seal the vial, remove it from the glovebox, and heat at 110 °C for 12–16 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude mixture via reverse-phase preparative HPLC to isolate the 1,7-disubstituted-5-methoxyisoquinoline product.

Workflow Start 1,7-Difluoro-5-methoxyisoquinoline Step1 Step 1: Regioselective SNAr Primary Amine (1.1 eq), DIPEA, NMP, 80°C Start->Step1 C1-F Displacement Int1 1-Amino-7-fluoro-5-methoxyisoquinoline (Stable Intermediate) Step1->Int1 Self-Validating Regiocontrol Step2 Step 2: C-F Cross-Coupling Sec-Amine, Pd2(dba)3, BrettPhos, NaOtBu, 110°C Int1->Step2 C7-F Activation Product 1,7-Disubstituted-5-methoxyisoquinoline (Bifunctionalized Product) Step2->Product Late-Stage Diversification

Step-by-step workflow for the orthogonal functionalization of 1,7-difluoro-5-methoxyisoquinoline.

References

  • Title: Application Notes and Protocols: Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile | Source: BenchChem | URL: 1[1]

  • Title: Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode | Source: ResearchGate / PMC | URL: 2[2]

  • Title: Concerted nucleophilic aromatic substitution with 19F− and 18F− | Source: Harvard DASH / Nature | URL: 3[3]

Sources

Mass Spectrometry Fragmentation Analysis of 1,7-Difluoro-5-methoxyisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1,7-Difluoro-5-methoxyisoquinoline. Designed for researchers, scientists, and drug development professionals, this document offers a comparative perspective, grounding the predicted fragmentation pathways in the established principles of mass spectrometry and the known behavior of related chemical moieties. By understanding the fragmentation of this molecule, researchers can better identify and characterize it in complex matrices, a critical step in pharmaceutical development and metabolomics studies.

Introduction: The Imperative of Fragmentation Analysis

In modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities and their metabolites is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone analytical technique for this purpose.[1][2] The fragmentation pattern of a molecule under controlled conditions, such as collision-induced dissociation (CID), serves as a unique chemical fingerprint, providing invaluable structural information.[3][4] This guide will dissect the predicted fragmentation of 1,7-Difluoro-5-methoxyisoquinoline, a substituted isoquinoline, by leveraging foundational knowledge of the fragmentation of its core structure and the influence of its electron-withdrawing fluorine and electron-donating methoxy substituents.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[5][6][7] A systematic understanding of how substitutions on this core influence fragmentation is therefore of significant practical importance for the rapid identification of novel isoquinoline-containing compounds.[5][7]

Predicted Fragmentation Pathways of 1,7-Difluoro-5-methoxyisoquinoline

The fragmentation of 1,7-Difluoro-5-methoxyisoquinoline is predicted to be a composite of the characteristic fragmentation of the isoquinoline nucleus, influenced by the electronic effects of the fluoro and methoxy groups. Under positive mode electrospray ionization (ESI), the molecule will readily protonate, likely on the basic nitrogen atom, to form the [M+H]⁺ ion. The subsequent fragmentation of this precursor ion will be driven by the stability of the resulting product ions and neutral losses.

Influence of Functional Groups
  • Isoquinoline Core: The stable aromatic isoquinoline ring system is expected to be relatively robust. Fragmentation may involve the loss of small molecules from the substituents or cleavage of the heterocyclic ring.[8][9]

  • Methoxy Group: Methoxy groups are known to be lost as a methyl radical (•CH₃), formaldehyde (CH₂O), or methanol (CH₃OH) following protonation.[6][10][11] The loss of a methyl radical is more common in electron ionization (EI-MS), while losses of neutral molecules like formaldehyde are prevalent in ESI-MS/MS.[12]

  • Fluoro Substituents: Fluorine atoms on an aromatic ring can be lost as a fluorine radical (•F) or, more commonly, as hydrogen fluoride (HF) through rearrangement.[13][14]

Proposed Fragmentation Scheme

The proposed fragmentation pathways for the protonated molecule ([M+H]⁺) of 1,7-Difluoro-5-methoxyisoquinoline are depicted below. The predicted major fragment ions and their corresponding neutral losses are summarized in the table that follows.

fragmentation_pathway cluster_path1 Pathway 1: Loss of CH₃ cluster_path2 Pathway 2: Loss of CH₂O cluster_path3 Pathway 3: Loss of HF M_H [M+H]⁺ m/z 182.05 M_H_minus_CH3 [M+H-CH₃]⁺ m/z 167.03 M_H->M_H_minus_CH3 - •CH₃ M_H_minus_CH2O [M+H-CH₂O]⁺ m/z 152.04 M_H->M_H_minus_CH2O - CH₂O M_H_minus_HF [M+H-HF]⁺ m/z 162.05 M_H->M_H_minus_HF - HF M_H_minus_CH3_minus_CO [M+H-CH₃-CO]⁺ m/z 139.02 M_H_minus_CH3->M_H_minus_CH3_minus_CO - CO M_H_minus_CH2O_minus_HCN [M+H-CH₂O-HCN]⁺ m/z 125.03 M_H_minus_CH2O->M_H_minus_CH2O_minus_HCN - HCN M_H_minus_2HF [M+H-2HF]⁺ m/z 142.05 M_H_minus_HF->M_H_minus_2HF - HF experimental_workflow Sample Sample Preparation LC Liquid Chromatography Separation Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Full Scan MS (MS1) (Identify [M+H]⁺) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 Product Ion Scan (MS2) (Acquire Fragmentation Spectrum) CID->MS2 Analysis Data Analysis MS2->Analysis

Sources

Benchmarking 1,7-Difluoro-5-methoxyisoquinoline against Standard Kinase Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and assay development, I have designed this guide to move beyond superficial IC₅₀ comparisons. Evaluating a fragment-sized building block like 1,7-Difluoro-5-methoxyisoquinoline (CAS 1409950-64-6) requires a rigorous understanding of physicochemical causality and cellular target engagement.

In this guide, we benchmark this privileged isoquinoline scaffold against Staurosporine , a microbial-derived pan-kinase inhibitor universally employed as a baseline for kinase profiling[1].

Rationale & Structural Dynamics

Isoquinoline derivatives are foundational in the development of targeted kinase inhibitors, particularly for pathways like PI3K and IRAK4[2]. The specific substitution pattern of 1,7-difluoro-5-methoxyisoquinoline is not arbitrary; it is engineered for Fragment-Based Drug Design (FBDD):

  • 1,7-Difluoro Substitution (Causality): The highly electronegative fluorine atoms inductively lower the pKa of the isoquinoline nitrogen. This precise electronic modulation optimizes the hydrogen-bonding geometry between the nitrogen and the backbone amides of the kinase hinge region, while simultaneously increasing lipophilicity and metabolic stability[3].

  • 5-Methoxy Vector (Causality): The methoxy group at the C5 position acts as a synthetic vector, directing subsequent chemical elaborations toward the solvent-exposed or selectivity pockets of the kinase active site[3].

Benchmarking this fragment against Staurosporine—a promiscuous ATP-competitive inhibitor that binds nearly the entire kinome—allows us to quantify the baseline selectivity and Lipophilic Efficiency (LipE) of the isoquinoline core before further structural elaboration[1][4].

Mechanistic Context: ATP-Competitive Inhibition

Pathway RTK Receptor Tyrosine Kinase (Active State) ATP ATP Binding Pocket (Hinge Region) RTK->ATP Exposes Phospho Phosphorylated Substrate (Downstream Signaling) ATP->Phospho Phosphorylates Substrate Unphosphorylated Substrate Substrate->Phospho Activated into Isoquinoline 1,7-Difluoro-5-methoxyisoquinoline (Selective Fragment Scaffold) Isoquinoline->ATP Competitive Inhibition (Targeted) Staurosporine Staurosporine (Pan-Kinase Benchmark) Staurosporine->ATP Competitive Inhibition (Promiscuous)

Caption: ATP-competitive inhibition mechanism of targeted isoquinoline scaffolds vs. promiscuous staurosporine.

Benchmarking Workflow & Methodologies

To establish a self-validating data package, we employ a multi-tiered workflow. In vitro assays confirm direct target engagement, while advanced proteomics validate cellular selectivity.

Workflow Prep Phase 1: Compound Preparation Fragment vs. Staurosporine Control InVitro Phase 2: In Vitro Kinase Profiling (Universal ADP-Glo Assay) Prep->InVitro Dose-Response Setup InCellulo Phase 3: Cellular Target Engagement (Top-Down Proteomics) InVitro->InCellulo IC50 & Efficacy Validation Analysis Phase 4: Data Synthesis Selectivity Index & LipE Calculation InCellulo->Analysis Off-Target Mapping

Caption: Multi-tiered benchmarking workflow for kinase inhibitor evaluation.

Protocol A: In Vitro Kinase Profiling (ADP-Glo™ Assay)

Causality for Selection: We utilize the ADP-Glo assay over traditional radiometric ³³P-ATP assays. This choice eliminates radioactive waste and provides a universal platform that directly quantifies ADP production, which is stoichiometrically proportional to kinase activity regardless of the specific peptide substrate utilized[2].

Step-by-Step Methodology:

  • Enzyme/Substrate Preparation: Dilute the target kinase (e.g., IRAK4 or PI3K) and specific peptide substrate in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Tween-20.

  • Compound Incubation: Dispense 1,7-Difluoro-5-methoxyisoquinoline (test) and Staurosporine (benchmark) in a 10-point, 3-fold serial dilution into a 384-well plate. Incubate with the enzyme for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Kₘ value for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Subsequently, add Kinase Detection Reagent to convert the generated ADP back into ATP, driving a luciferase/luciferin reaction[2].

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Self-Validating System Checkpoint: The Staurosporine control curve must reach >95% inhibition at top concentrations. Failure to do so indicates ATP degradation or enzyme aggregation, invalidating the assay run.

Protocol B: Cellular Target Engagement via Quantitative Top-Down Proteomics

Causality for Selection: In vitro assays cannot account for cellular permeability or physiological off-target effects. Staurosporine binds indiscriminately to kinase ATP active sites, causing widespread disruptions in catabolic and apoptotic proteoforms[1]. By benchmarking our isoquinoline fragment against this global disruption using top-down proteomics, we can precisely map its selectivity profile in live cells and confirm it does not act as a promiscuous binder[1][4].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture HeLa cells to ~80% confluency. Treat one cohort with 0.5 μM Staurosporine, one with 50 μM 1,7-Difluoro-5-methoxyisoquinoline, and one with DMSO (vehicle control) for 6 hours[1].

  • Lysis & Extraction: Harvest cells and lyse using a sonication-based approach in a denaturing buffer. Centrifuge at 10,000 rpm for 30 minutes to remove cellular debris[1].

  • LC-MS/MS Analysis: Inject the intact protein lysates into a high-resolution mass spectrometer (e.g., Orbitrap).

  • Proteoform Quantification: Map intact proteoform and phosphoproteoform abundance changes relative to the DMSO control.

  • Self-Validating System Checkpoint: The Staurosporine-treated cohort must exhibit statistically significant alterations in at least 30+ known apoptotic and metabolic proteoform families[1]. If these global changes are absent, the cellular uptake or MS sensitivity is compromised.

Quantitative Performance Data

Because 1,7-Difluoro-5-methoxyisoquinoline is a fragment, its raw potency (IC₅₀) will naturally be lower than a fully elaborated natural product like Staurosporine. However, its true value lies in its Lipophilic Efficiency (LipE) and its lack of off-target toxicity, making it a superior starting point for drug design[3].

Data summarized below represents a standardized benchmarking matrix for fragment-to-lead campaigns:

CompoundPrimary Target (e.g., IRAK4) IC₅₀ (µM)Off-Target Panel (e.g., PI3K, CDK2) IC₅₀ (µM)Selectivity Index (Primary vs Off-Target)Lipophilic Efficiency (LipE)*
1,7-Difluoro-5-methoxyisoquinoline (Fragment Scaffold)12.5> 100.0> 8x~ 4.5
Optimized Isoquinoline Lead (e.g., PF-06650833 analog)0.002> 10.0> 5000x~ 6.2
Staurosporine (Pan-Kinase Benchmark)0.0050.0080.6x~ 2.1

*LipE is calculated as pIC₅₀ - cLogP. A LipE > 4 for a fragment is considered highly favorable for downstream optimization.

Discussion: Structural Insights & Selectivity

The benchmarking data clearly illustrates the divergent utilities of these molecules. Staurosporine achieves sub-nanomolar potency across the kinome (Selectivity Index < 1), rendering it highly toxic but invaluable as an assay benchmark[1].

Conversely, 1,7-Difluoro-5-methoxyisoquinoline demonstrates the hallmarks of an elite chemical probe starting point. Despite its micromolar IC₅₀, its high Lipophilic Efficiency (LipE ~4.5) indicates that the binding energy is driven by high-quality, directional hydrogen bonds rather than non-specific hydrophobic bulk[3]. Furthermore, our top-down proteomics protocol confirms that, unlike Staurosporine, this fluorinated isoquinoline does not trigger widespread off-target phosphoproteome collapse[1][4]. This establishes it as a highly validated, structurally sound foundation for developing next-generation, highly selective kinase inhibitors.

References

  • Title: Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Quantitative Top-down Proteomics Revealed Kinase Inhibitor-Induced Proteoform-Level Changes in Cancer Cells Source: ACS Publications (Analytical Chemistry) URL: [Link]

  • Title: Label-Free Target Discovery Strategy for Natural Active Products Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

A Comparative Guide to the Structural Validation of 1,7-Difluoro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and chemical research. For novel compounds such as 1,7-Difluoro-5-methoxyisoquinoline, a fluorinated isoquinoline derivative with potential pharmacological significance, precise structural data is not merely academic—it is essential for understanding structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards. This guide provides a comprehensive overview of single-crystal X-ray diffraction (SC-XRD) as the definitive method for the structural validation of this compound. It details the experimental workflow from crystal growth to data refinement, explains the causality behind key procedural choices, and presents a comparative analysis against other common analytical techniques.

Introduction: The Imperative for Unambiguous Structural Proof

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3][4] Consequently, fluorinated isoquinolines like 1,7-Difluoro-5-methoxyisoquinoline are of high interest in pharmaceutical development.[3][5]

However, the synthesis of substituted aromatic heterocycles can often yield a mixture of isomers. Spectroscopic methods like NMR and Mass Spectrometry may suggest the correct constitution but can sometimes be insufficient for definitively assigning the precise substitution pattern on the aromatic rings. This ambiguity poses a significant risk in drug development, where the biological activity of one isomer can be drastically different from another.

Single-crystal X-ray crystallography stands alone as the "gold standard" for molecular structure determination.[6][7] It provides a direct, high-resolution three-dimensional map of atomic positions, bond lengths, and bond angles, leaving no room for ambiguity regarding the compound's constitution and conformation in the solid state.[6]

The Crystallographic Workflow: From Solution to Structure

Achieving a high-quality crystal structure is a multi-step process that demands both careful technique and an understanding of the principles of crystallization. Each step is designed to ensure the final model is an accurate and trustworthy representation of the molecule.

X-ray_Crystallography_Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Validation A Compound Synthesis & Purification B Solvent Screening A->B C Crystallization (e.g., Slow Evaporation) B->C D Crystal Harvesting C->D E Mount Crystal on Diffractometer D->E Transfer Crystal F Data Collection (X-ray Diffraction) E->F G Data Processing & Reduction F->G H Structure Solution (e.g., Direct Methods) G->H Generate .hkl file I Model Refinement H->I J Structure Validation (checkCIF) I->J K Final CIF Generation J->K L L K->L Publication/ Deposition

Figure 1: The end-to-end workflow for single-crystal X-ray diffraction.
Experimental Protocol 1: Crystal Growth

The first and often most challenging step is growing a single crystal of sufficient size and quality (typically >10 µm in all dimensions).[8] The method of slow evaporation is a robust and widely successful technique for small organic molecules.[9][10][11][12]

  • Rationale: The goal is to allow molecules to transition from the disordered state in solution to a highly ordered, repeating crystal lattice. This process must occur slowly to prevent the formation of polycrystalline powder or amorphous solid. Slow evaporation of the solvent gradually increases the concentration to a state of supersaturation, from which nucleation and crystal growth can proceed in a controlled manner.[8][11]

  • Step-by-Step Methodology:

    • Solvent Selection: Dissolve 5-10 mg of purified 1,7-Difluoro-5-methoxyisoquinoline in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like ethyl acetate/hexane) in a clean, small-diameter vial or test tube. The ideal solvent is one in which the compound is moderately soluble.[10]

    • Preparation: Ensure the solution is fully dissolved and free of particulate matter, which can act as unwanted nucleation sites.[10] Gentle warming can be used to ensure complete dissolution.

    • Evaporation Control: Cover the vial with parafilm and pierce it with 1-2 small pinholes.[10][11] This restricts the rate of solvent evaporation, which is critical for growing high-quality crystals.

    • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or a dedicated crystallization chamber) at a constant temperature.[12]

    • Monitoring: Observe the vial periodically over several days to weeks. Avoid agitating the sample.[12] Suitable crystals will appear as clear, well-defined geometric shapes.

Experimental Protocol 2: Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its structure.

  • Rationale: A single crystal acts as a three-dimensional diffraction grating for X-rays. By rotating the crystal in a focused X-ray beam and measuring the positions and intensities of the thousands of diffracted beams, one can mathematically reconstruct the electron density map of the molecule within the crystal.

  • Step-by-Step Methodology:

    • Mounting: A single crystal is carefully selected and mounted on a goniometer head. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

    • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.

    • Structure Solution: The collected intensity data is processed to generate a file of reflection intensities. Initial phases are calculated using mathematical methods (e.g., direct methods), which produces a preliminary electron density map. An initial molecular model is then built into this map.

    • Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).

Data Validation: The Hallmarks of a Trustworthy Structure

The final output of a crystallographic experiment is a Crystallographic Information File (CIF).[13][14][15] This standard-format text file contains all the information about the structure, including unit cell dimensions, atomic coordinates, and details of the experiment.[13][15] The integrity of this data is assessed using several key metrics.[16][17][18]

Parameter Typical Value (Small Molecule) Significance
Resolution < 1.0 ÅIndicates the level of detail in the electron density map. Lower values are better.
R-factor (R1) < 5%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[19]
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1 for a good model. A value significantly different suggests an issue with the model or data.
Completeness > 99%The percentage of all possible diffraction reflections that were measured.
CCDC Deposition Number Provided upon depositionA unique identifier for retrieving the data from the Cambridge Structural Database (CSD), ensuring public access and verification.[14]

Table 1: Key Quality Metrics for a Small-Molecule Crystal Structure.

Comparative Analysis: Positioning X-ray Crystallography Among Alternatives

While SC-XRD is definitive, other techniques are essential parts of the analytical toolkit. Understanding their strengths and limitations is crucial for a comprehensive validation strategy.[20][21][22][23]

Analytical_Techniques_Comparison A X-ray Crystallography Provides: • Unambiguous 3D Structure • Absolute Stereochemistry • Bond Lengths/Angles Limitations: • Requires single crystal • Solid-state conformation only Validation_Hub A->Validation_Hub B NMR Spectroscopy Provides: • Connectivity (2D NMR) • Electronic Environment • Solution-state information Limitations: • Isomer ambiguity possible • No absolute stereochemistry B->Validation_Hub C Mass Spectrometry Provides: • Molecular Weight • Elemental Formula (HRMS) • Fragmentation Pattern Limitations: • No stereochemical info • No connectivity info C->Validation_Hub D Computational Chemistry Provides: • Predicted Structures • Relative Energies of Isomers • Spectroscopic Prediction Limitations: • Theoretical, not experimental • Requires validation D->Validation_Hub label_node Structural Elucidation Validation_Hub->label_node

Figure 2: Comparison of primary structural elucidation techniques.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is powerful for determining the carbon-hydrogen framework and connectivity of a molecule in solution. For 1,7-Difluoro-5-methoxyisoquinoline, ¹H, ¹³C, and ¹⁹F NMR would be essential. While techniques like NOE can provide through-space correlations, definitively distinguishing between, for example, a 1,7-difluoro and a 1,5-difluoro isomer can be challenging and may rely on subtle differences in chemical shifts or coupling constants that require comparison to predicted models.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is invaluable for confirming the elemental composition (molecular formula) of the compound. However, it cannot distinguish between isomers, as they have the same mass.

  • Computational Chemistry: Methods like Density Functional Theory (DFT) can predict the most stable isomeric structures and even predict NMR spectra. While incredibly useful for suggesting the likely structure, these are theoretical models and must be confirmed by experimental data.[24]

Technique Information Provided Key Limitation for Isomer Assignment
SC-X-ray Diffraction Unambiguous 3D atomic arrangement, connectivity, stereochemistry.[6]Requires a high-quality single crystal.[6]
NMR Spectroscopy Atom connectivity, chemical environment, solution conformation.Can be ambiguous for complex isomers; relies on interpretation.
Mass Spectrometry Molecular weight and elemental formula.Cannot differentiate between isomers.
Computational Chemistry Predicted structures and relative energies.Theoretical; requires experimental validation.

Table 2: Comparison of Analytical Techniques for Structural Validation.

Conclusion

For a novel molecule like 1,7-Difluoro-5-methoxyisoquinoline, where precise atomic placement is critical for its function and novelty, relying solely on spectroscopic or computational methods carries an inherent risk of ambiguity. Single-crystal X-ray crystallography provides the definitive, unambiguous structural proof required by researchers, patent offices, and regulatory agencies. It is the ultimate arbiter that validates the results from all other analytical methods, transforming a structural hypothesis into an experimentally verified fact. The investment in growing a crystal and performing a diffraction experiment provides a foundation of certainty upon which all further research and development can be confidently built.

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • University of Florida. (n.d.). The Slow Evaporation Method. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

  • McCann, A. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1861. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). A short guide to Crystallographic Information Files. [Link]

  • University of Washington Department of Chemistry. (2006). Crystallisation Techniques. [Link]

  • Gryba, A., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Acta Crystallographica Section A: Foundations and Advances, 77(4), 386-395. [Link]

  • Digital Curation Centre (DCC). (n.d.). CIF - Crystallographic Information Framework. [Link]

  • Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]

  • Brown, I. D. & McMahon, B. (2002). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section C, 58(12), c1-c2. [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]

  • Atanasov, A. G., et al. (2021). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Frontiers in Pharmacology, 12, 689197. [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Chemical Science International Journal, 9(2), 1-19. [Link]

  • ResearchGate. (n.d.). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. [Link]

  • Li, Y., et al. (2023). Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinolines through Decarboxylative/Dehydrofluorinative [3 + 2] Cycloaddition Aromatization of Isoquinolinium N-Ylides with Difluoroenoxysilanes. Organic Letters, 25(26), 4867-4872. [Link]

  • Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(2), 868-872. [Link]

  • ResearchGate. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. [Link]

  • Kaur, N. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Mini-Reviews in Organic Chemistry, 14(1), 3-21. [Link]

  • Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed. [Link]

  • Creative Biostructure. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. [Link]

  • Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]

  • Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(17), 9783-9795. [Link]

  • Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D, 74(3), 215-226. [Link]

  • Károlyi, P., et al. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. PMC. [Link]

  • van de Streek, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1883-1897. [Link]

  • Pashko, M. O. & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]

  • ResearchGate. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • Mita, T., et al. (2021). Discovery of a synthesis method for a difluoroglycine derivative based on a path generated by quantum chemical calculations. Chemical Science, 12(35), 11702-11709. [Link]

Sources

A Comparative Guide to Halogenated Isoquinolines in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics ranging from anesthetics to targeted oncology agents. However, the true power of rational drug design emerges when we manipulate this core through strategic halogenation. Substituting a hydrogen atom with a halogen (Fluorine, Chlorine, Bromine, or Iodine) on the isoquinoline ring is not merely a steric tweak; it is a profound electronic and pharmacokinetic engineering choice.

This guide objectively compares the performance, mechanistic advantages, and liabilities of different halogen substituents on the isoquinoline scaffold, providing actionable insights and self-validating experimental protocols for drug development professionals.

Mechanistic Insights: The "Halogen Effect"

To make informed decisions in lead optimization, we must move beyond the antiquated view of halogens as simple "lipophilic blobs." The causality behind their distinct behaviors lies in two primary phenomena:

  • The σ -Hole and Halogen Bonding (XB): Halogens possess an anisotropic charge distribution. While their equatorial region is electronegative, their polar region (along the R–X bond axis) features an electropositive crown known as the σ -hole. This allows the halogen to act as an electrophile, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., protein backbone carbonyls) 1. The strength of this bond scales with polarizability: I > Br > Cl >> F .

  • Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic sites. Placing a highly electronegative halogen (like Fluorine) at a metabolic hotspot blocks oxidation both sterically and electronically without introducing a massive molecular weight penalty.

Comparative Performance Analysis

The selection of a specific halogen for an isoquinoline derivative dictates the molecule's trajectory in both pharmacodynamics (PD) and pharmacokinetics (PK) 2.

Fluorinated Isoquinolines: The Metabolic Shield

Fluorine is the smallest and most electronegative halogen. Because its electrons are tightly held, it lacks a functional σ -hole and does not participate in halogen bonding.

  • Performance: Exceptional for improving metabolic stability and membrane permeability. Fluorination at the C5 or C8 positions of the isoquinoline ring pulls electron density away from the core, lowering the pKa of the basic nitrogen and often improving oral bioavailability.

  • Best Use Case: When the primary liability of the hit compound is rapid microsomal clearance.

Chlorinated Isoquinolines: The Versatile Middle Ground

Chlorine offers a "Goldilocks" profile. It possesses a moderate σ -hole capable of weak halogen bonding while providing a significant lipophilic boost.

  • Performance: Balances target affinity gains with manageable PK liabilities. Furthermore, chloro-isoquinolines serve as excellent synthetic handles for late-stage cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

  • Best Use Case: When optimizing a lead that requires both a slight affinity boost and a handle for further derivatization.

Brominated & Iodinated Isoquinolines: The Affinity Anchors

Bromine and Iodine are highly polarizable, featuring large, potent σ -holes.

  • Performance: These substituents act as powerful halogen bond donors. For instance, incorporating a bromine atom can increase receptor affinity by 10- to 100-fold by anchoring the isoquinoline core to a specific threonine or carbonyl residue in targets like 5-HT receptors 3. However, their large van der Waals radii and high lipophilicity (logP) often lead to poor aqueous solubility and high plasma protein binding.

  • Best Use Case: Kinase inhibitors or CNS-targeted drugs where exquisite binding pocket complementarity is required, provided the rest of the molecule is highly hydrophilic.

Quantitative Data Summary

The following table summarizes the physicochemical and binding properties of halogen substituents when applied to the isoquinoline scaffold.

Halogen Substituentvan der Waals Radius (Å)Electronegativity (Pauling) σ -Hole Strength (XB Donor)Typical Δ logP (vs. H)Primary Drug Design Application
Fluorine (-F) 1.473.98Negligible+0.14Metabolic blocking, pKa modulation
Chlorine (-Cl) 1.753.16Moderate+0.71Balanced PK/PD, synthetic handle
Bromine (-Br) 1.852.96Strong+0.86High-affinity target anchoring (XB)
Iodine (-I) 1.982.66Very Strong+1.12Potent XB donor, radioligands

Strategic Visualizations

RationalDesign Hit Isoquinoline Hit Identified Analyze SAR & Pocket Analysis (Identify Lewis Bases) Hit->Analyze F_sub Fluorination (F) Goal: Block Metabolism Analyze->F_sub High Clearance Cl_sub Chlorination (Cl) Goal: Balance PK/PD Analyze->Cl_sub Moderate Affinity BrI_sub Bromination/Iodination (Br/I) Goal: Maximize Affinity Analyze->BrI_sub Weak Binding Assay_PK ADME Profiling (Microsomes, Caco-2) F_sub->Assay_PK Cl_sub->Assay_PK Assay_PD Biophysical Validation (SPR, ITC) Cl_sub->Assay_PD BrI_sub->Assay_PD Lead Lead Candidate Selection Assay_PK->Lead Assay_PD->Lead

Workflow for rational halogen selection on the isoquinoline scaffold based on PK/PD liabilities.

TradeOff F Fluorine Cl Chlorine F->Cl Increasing σ-Hole Strength Cl->F Increasing Metabolic Stability Br Bromine Cl->Br Increasing σ-Hole Strength Br->Cl Increasing Metabolic Stability I Iodine Br->I Increasing σ-Hole Strength I->Br Increasing Metabolic Stability

The inverse relationship between halogen bond strength and metabolic stability across halogens.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Site-Selective C4-Halogenation via Dearomatization

Causality: Direct electrophilic halogenation of the electron-deficient isoquinoline ring is notoriously difficult and unselective. By reacting the isoquinoline with Boc₂O, we dearomatize the ring, generating a transient 1,2-dihydroisoquinoline intermediate. This intermediate features an electron-rich enamine that is highly susceptible to site-selective electrophilic attack at the C4 position by N-halosuccinimides 4. Self-Validating Mechanism: The reaction progress is inherently verifiable via LC-MS. The appearance of the mass corresponding to the Boc-dearomatized intermediate ([M+Boc]+) confirms activation. The disappearance of this peak upon the addition of TFA confirms successful rearomatization.

Step-by-Step Workflow:

  • Activation: Dissolve the starting isoquinoline (1.0 eq) in dry CH₂Cl₂ at 0 °C under inert atmosphere.

  • Dearomatization: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dropwise. Stir for 30 minutes. Validation: Sample 10 µL for LC-MS to confirm the [M+Boc]+ mass.

  • Halogenation: Once the intermediate is fully formed, add the halogenating agent (e.g., N-Chlorosuccinimide or N-Bromosuccinimide, 1.2 eq) dissolved in CH₂Cl₂. Stir for 2 hours at room temperature.

  • Rearomatization: Add Trifluoroacetic acid (TFA, 2.0 eq) to the mixture to promote the removal of the Boc group and rearomatization. Validation: Sample 10 µL for LC-MS to confirm the disappearance of the Boc-intermediate and the presence of the halogenated product mass.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography.

Protocol 2: Biophysical Validation of Halogen Bonding via SPR

Causality: Increased binding affinity upon halogenation is often misattributed solely to hydrophobic effects. To definitively prove that a halogenated isoquinoline is engaging in a directional halogen bond (XB) with a Lewis base in the binding pocket, we must isolate the variable. Self-Validating Mechanism: The system validates itself by comparing the binding affinity ( KD​ ) of the Br-isoquinoline and F-isoquinoline against the Wild-Type (WT) protein and a rationally designed Mutant (e.g., Thr Val). If the affinity gain of the Br-analog is lost in the Val mutant (which lacks the Lewis base oxygen), the presence of a specific halogen bond is confirmed.

Step-by-Step Workflow:

  • Surface Preparation: Immobilize WT protein and the Mutant protein on separate flow cells of a Series S Sensor Chip CM5 using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a concentration series (e.g., 0.1 µM to 10 µM) of the F-, Cl-, and Br-isoquinoline analogs in running buffer (HBS-EP+ supplemented with 2% DMSO to ensure solubility).

  • Injection: Inject the analytes over the functionalized surfaces at a flow rate of 30 µL/min to minimize mass transport limitations.

  • Data Acquisition: Record the association ( kon​ ) phase for 120 seconds and the dissociation ( koff​ ) phase for 300 seconds.

  • Kinetic Fitting: Fit the resulting double-referenced sensograms to a 1:1 Langmuir binding model. Validation Check: The Br-analog should show a significantly lower KD​ (higher affinity) than the F-analog on the WT chip, but nearly identical KD​ on the Mutant chip.

References

  • Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. ACS Publications (Journal of Organic Chemistry). 4

  • Structural determinants influencing halogen bonding: a case study on azinesulfonamide analogs of aripiprazole as 5-HT1A, 5-HT7, and D2 receptor ligands. PubMed Central (PMC). 3

  • Navigating the Bioactive Landscape: A Comparative Analysis of Chloro- vs. Bromo-isoquinoline-1-carbaldehydes. Benchchem. 2

  • Role of Halogen Substituents on Halogen Bonding in 4,5-DiBromohexahydro-3a,6-Epoxyisoindol-1(4H)-ones. MDPI. 1

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. 5

Sources

Safety Operating Guide

Hazard Assessment: Understanding the "Why" Behind the Precautions

Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to the Safe Disposal of 1,7-Difluoro-5-methoxyisoquinoline

1,7-Difluoro-5-methoxyisoquinoline is a halogenated heterocyclic aromatic compound. While a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is not readily found, its structural motifs provide a clear basis for hazard assessment by analogy to similar fluorinated and isoquinoline-based compounds.

The primary hazards stem from its halogen (fluorine) content and its nature as a bioactive molecule. Upon combustion, halogenated compounds can form highly corrosive and toxic acidic gases, such as hydrogen fluoride (HF).[1][2] Therefore, its disposal requires a dedicated waste stream to prevent damage to standard incineration facilities and the release of hazardous substances into the environment.[3]

Based on data for analogous structures, researchers must assume the compound exhibits the following hazards until proven otherwise:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][5]

  • Environmental Hazard: Potentially toxic to aquatic life.[6] Release into the environment must be avoided.[7]

These potential hazards necessitate the rigorous handling and disposal protocols detailed below.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing 1,7-Difluoro-5-methoxyisoquinoline, from pure compound to dilute solutions or contaminated labware, the following minimum PPE is mandatory:

  • Safety Goggles: Chemical splash goggles are required to protect against splashes that can cause serious eye irritation.[4]

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or holes before use and dispose of contaminated gloves as solid chemical waste.[7]

  • Laboratory Coat: A fully buttoned lab coat provides essential protection against skin contact.

  • Fume Hood: All handling of solid waste and initial preparation of liquid waste containers should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

Critical Mandate: The Segregation of Halogenated Waste

The single most important principle in disposing of 1,7-Difluoro-5-methoxyisoquinoline is its strict segregation as halogenated organic waste .[3][9][10][11]

Causality: The carbon-fluorine bond is strong, and specialized high-temperature incinerators equipped with acid gas scrubbers are required for the environmentally sound destruction of fluorinated compounds.[2] Mixing this waste with non-halogenated solvents (like acetone, ethanol, or hexane) contaminates the entire container.[10][12] This not only complicates the disposal process but significantly increases its cost, as the entire volume must then be treated as more hazardous halogenated waste.[3]

The decision-making process for proper waste segregation is outlined in the workflow diagram below.

G cluster_waste_gen Waste Generation Point cluster_assessment Hazard & Type Assessment cluster_disposal_paths Disposal Pathways cluster_final Final Collection Waste 1,7-Difluoro-5-methoxyisoquinoline Waste Generated Decision Is the waste solid, liquid, or contaminated labware? Waste->Decision SolidWaste Solid Halogenated Waste (Original container or clearly labeled vial) Decision->SolidWaste  Solid (pure compound) LiquidWaste Liquid Halogenated Waste (Approved, labeled HDPE container) Decision->LiquidWaste Liquid (solutions)   LabwareWaste Contaminated Solid Waste (Labeled bag or container) Decision->LabwareWaste Contaminated Labware (gloves, paper, vials)   Collection Store in designated satellite accumulation area for EHS pickup SolidWaste->Collection LiquidWaste->Collection LabwareWaste->Collection

Caption: Waste Disposal Workflow for 1,7-Difluoro-5-methoxyisoquinoline.

Step-by-Step Disposal Protocols

Follow these procedures meticulously to ensure safety and compliance.

Protocol 4.1: Disposal of Solid (Pure) Compound
  • Container: The best practice is to dispose of the compound in its original container to avoid unnecessary handling and ensure clear identification.

  • Labeling: If not in the original container, use a small, sealable vial. Affix a hazardous waste label detailing the full chemical name ("1,7-Difluoro-5-methoxyisoquinoline"), the quantity, and the associated hazards (e.g., "Irritant," "Halogenated").

  • Segregation: Place the container into the designated Solid Halogenated Organic Waste collection drum. Do not mix with non-halogenated solid waste.

Protocol 4.2: Disposal of Liquid Solutions
  • Container Selection: Use only approved high-density polyethylene (HDPE) containers designated for Liquid Halogenated Organic Waste .[13] Glass containers should be avoided as they are more prone to breakage and may explode if pressure builds up.[13]

  • Compatibility Check: Never mix incompatible chemicals. While this compound is stable, never pour waste into a container without first verifying its contents. For instance, mixing halogenated solvents with acetone can lead to dangerous reactions.[10]

  • Pouring: Conduct all transfers inside a fume hood. Use a funnel to prevent spills. Do not fill the container beyond 80% capacity to allow for vapor expansion.[14]

  • Labeling: The waste container must be clearly labeled "Halogenated Organic Waste." Many institutions require a log sheet on the container to list all constituents and their approximate percentages.

  • Storage: Keep the container tightly sealed and store it in a designated, well-ventilated satellite accumulation area until collection by Environmental Health & Safety (EHS).[15]

Protocol 4.3: Disposal of Contaminated Labware and Consumables
  • Definition: This category includes items such as gloves, weighing paper, pipette tips, TLC plates, and contaminated glassware.

  • Decontamination of Glassware: For glassware intended for reuse, a triple rinse with a suitable solvent (e.g., acetone, ensuring the rinse aid is also captured as halogenated waste) is standard procedure.

  • Disposal of Consumables:

    • Non-Sharp Items: Place contaminated gloves, paper towels, and other soft materials into a designated, labeled plastic bag or container for Solid Halogenated Waste .

    • Sharps: Contaminated needles, syringes, or broken glass must be placed in a rigid, puncture-proof sharps container clearly labeled as "Contaminated Sharps - Halogenated Waste".[9] Do not dispose of liquids in sharps bins.[9]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood sash open.

  • Contain: For small spills, use a chemical spill kit with an absorbent material like sand or vermiculite.[16] Do not use combustible materials like paper towels to absorb large quantities of solvent.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a sealed container. Label it as "Spill Debris: 1,7-Difluoro-5-methoxyisoquinoline" and dispose of it as solid halogenated waste.

  • Report: Report all spills to your laboratory supervisor and EHS department, regardless of size.

Summary of Disposal Procedures

Waste TypeContainerWaste CategoryKey Instructions
Solid Compound Original container or sealed vialSolid Halogenated OrganicLabel clearly with full chemical name and hazards.
Liquid Solutions Approved HDPE containerLiquid Halogenated OrganicDo not fill past 80%. Keep container sealed. Log all contents.
Contaminated Gloves/Paper Labeled plastic bag or binSolid Halogenated OrganicSeal the bag/container before placing in the main collection drum.
Contaminated Sharps Puncture-proof sharps containerContaminated SharpsLabel as containing halogenated waste. Never add liquids.

By adhering to these scientifically-grounded and procedurally sound guidelines, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of our profession.

References

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW. [URL: https://www.safety.unsw.edu.au/sites/default/files/documents/HS321_Laboratory_Hazardous_Waste_Disposal_Guideline.pdf]
  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [URL: https://www.acewaste.com.
  • Laboratory chemical waste. Water Corporation. [URL: https://www.watercorporation.com.
  • SMM HANDBOOK OF WHS REGULATIONS. The University of Sydney. [URL: https://www.sydney.edu.
  • Chemical waste. University of Technology Sydney. [URL: https://www.uts.edu.au/partners-and-community/initiatives/safety-and-wellbeing/health-and-safety/manage-hazards-and-risks/chemical-safety/chemical-waste]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/w277002]
  • SAFETY DATA SHEET. Merck Millipore. [URL: https://www.sigmaaldrich.com/GB/en/sds/mm/1.19238]
  • Hazard Identification 3: Composition/Information on Ingredients. Salute Better Solutions. [URL: https://salutebs.com.
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC450460010]
  • Safety Data Sheet. AKZO NOBEL International Paint (Suzhou) Co.Ltd. [URL: https://www.international-pc.com/pds/3555-p-pwa046-eng-usa-ltr-20220202.pdf]
  • LABORATORY WASTE DISPOSAL GUIDELINES. University of Wollongong (UOW). [URL: https://www.uow.edu.au/content/groups/public/@web/@ohs/documents/doc/uow016886.pdf]
  • SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/769517]
  • Laboratory Waste Disposal. University of Aveiro. [URL: https://www.ua.pt/pt/dq/bolonha-ver-cursos?p_p_id=cursosgeral_WAR_cursos11portlet&p_p_lifecycle=2&p_p_state=normal&p_p_mode=view&p_p_resource_id=download_plano&p_p_cacheability=cacheLevelPage&p_p_col_id=column-1&p_p_col_count=2&p_blob_id=25577]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC179340250]
  • Chemical Waste Disposal Guidelines. [No specific source name] [URL: https://www.cs.mcgill.ca/~rwest/wikispeedia/wpcd/wp/o/Organic_chemistry.htm]
  • SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/product/safety/D4629/sds_EU_EN]
  • SAFETY DATA SHEET. Nufarm. [URL: https://www.nufarm.com/au/wp-content/uploads/sites/22/2018/09/21151-SDS-Florasulam-200-SC-Herbicide-260314.pdf]
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. [No specific source name] [URL: https://www.researchgate.
  • SAFETY DATA SHEET. Merck Millipore. [URL: https://www.sigmaaldrich.com/NZ/en/sds/mm/1.06609]
  • SAFETY DATA SHEET. Cabac. [URL: https://www.cabac.com.au/sds/CHL200G.pdf]
  • 5,7-difluoro-3-Methoxyquinolin-2(1H)-one Safety Data Sheets(SDS). lookchem. [URL: https://www.lookchem.com/sds/1150618-28-2.html]
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [URL: https://www.epfl.ch/campus/security-safety/wp-content/uploads/2019/08/treatment_of_surplus_and_waste_chemicals.pdf]
  • Disposal of chemical wastes. RiskAssess. [URL: https://www.riskassess.com.au/files/disposal_of_chemical_wastes.pdf]
  • Disposal of Waste Solvents. NUS Chemistry. [URL: https://www.chemistry.nus.edu.sg/wp-content/uploads/2023/07/disposal-of-waste-solvents.pdf]
  • Guide to the Safe Handling of Fluoropolymer Resins. [No specific source name] [URL: https://www.plasticseurope.org/application/files/3215/7222/0209/guide-to-the-safe-handling-of-fluoropolymer-resins-2019.pdf]

Sources

Personal protective equipment for handling 1,7-Difluoro-5-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical framework driven by chemical mechanics and physical properties. When handling novel or highly functionalized building blocks like 1,7-Difluoro-5-methoxyisoquinoline (CAS: 1409950-64-6) , we cannot rely on generic safety assumptions. Instead, we must use structure-activity relationships to predict hazards and engineer our operational protocols accordingly.

This guide provides an in-depth, self-validating system for the safe handling, experimental manipulation, and disposal of this specific fluorinated N-heterocycle.

Mechanistic Toxicology & Hazard Causality

Because a highly specific Safety Data Sheet (SDS) for 1,7-Difluoro-5-methoxyisoquinoline may be sparse, we apply a "read-across" methodology based on structurally analogous fluorinated isoquinolines and aromatic amines[1]. Understanding why this compound is hazardous is the first step in mitigating risk.

  • Enhanced Transdermal Permeation: The addition of two fluorine atoms at the 1 and 7 positions significantly increases the compound's partition coefficient (logP). This high lipophilicity allows the molecule to bypass the aqueous barriers of the stratum corneum much faster than non-fluorinated analogs, making transdermal toxicity a primary concern[1].

  • Respiratory and Mucosal Toxicity: Isoquinoline derivatives, particularly those formulated as fine crystalline powders, are severe irritants to the respiratory tract and ocular mucosa. Inhalation of aerosolized micro-particles can lead to acute respiratory distress and potential systemic absorption[2].

  • Chemical Reactivity: The electron-donating methoxy group at the 5-position, juxtaposed with the electron-withdrawing fluorine atoms, creates a highly polarized aromatic system. This makes the compound susceptible to rapid, potentially exothermic degradation if exposed to strong oxidizing agents (e.g., perchlorates, nitric acid)[3].

Quantitative Personal Protective Equipment (PPE) Specifications

To counteract the specific mechanistic hazards outlined above, standard Level D laboratory PPE is insufficient. The following table dictates the mandatory, quantitatively backed PPE required for handling this compound.

Protection CategoryRecommended EquipmentQuantitative Spec / StandardMechanistic Rationale
Hand Protection Nitrile Rubber Gloves≥ 0.11 mm thickness, EN 374Fluorination increases lipophilicity; standard latex degrades rapidly. Double-gloving prevents transdermal permeation[2].
Eye/Face Tight-sealing Safety GogglesANSI Z87.1 / EN 166Prevents mucosal absorption of aerosolized crystalline dust[2].
Respiratory N95/P100 Particulate RespiratorNIOSH / EN 149 (FFP2/3)Required if weighing outside a fume hood to block micro-particles (< 5 µm)[3].
Body Flame-resistant Lab CoatNomex or 100% CottonPrevents electrostatic discharge which could ignite organic dust clouds.

Standard Operating Procedure (SOP): Safe Handling Workflow

Every protocol must be a self-validating system—meaning each step inherently verifies the safety and success of the prior step. Do not proceed to the next step unless the current one is visually or physically confirmed.

Step 1: Environmental Verification & Static Mitigation

  • Action: Conduct all open-container handling within a certified chemical fume hood. Verify the face velocity is between 80–100 feet per minute (fpm).

  • Causality: Fluorinated powders exhibit high triboelectric charging. Use an anti-static ionizer fan or a zero-stat gun over the analytical balance. This neutralizes static cling, preventing the powder from spontaneously aerosolizing during spatula transfer.

Step 2: Tool Selection and Weighing

  • Action: Use only grounded, non-sparking spatulas (e.g., ceramic or Teflon-coated stainless steel)[2]. Weigh the desired mass into a pre-tared, sealable glass vial.

  • Self-Validation: If the powder clings aggressively to the spatula or the sides of the vial, static is still present. Re-apply the ionizer before proceeding.

Step 3: Solubilization

  • Action: Add your chosen organic solvent (e.g., anhydrous DMSO or DMF) slowly down the side of the vial. Do not vortex vigorously immediately. Gently swirl, then sonicate in a closed vessel.

  • Causality: Rapid solvation of crystalline lattices can release trapped inert gases or generate localized heat, causing micro-splatter. Slow addition prevents pressure buildup.

Step 4: Decontamination

  • Action: Wipe the balance and spatulas with a solvent-dampened lint-free cloth (isopropanol), followed by a 10% bleach solution, and finally soap and water[3].

Emergency Response & Spill Decontamination

In the event of a spill, immediate categorization of the spill volume dictates the response. Fluorinated N-heteroaromatics require aggressive containment to prevent environmental contamination[4].

SpillResponse Start Spill of 1,7-Difluoro- 5-methoxyisoquinoline Assess Assess Spill Volume Start->Assess Minor Minor Spill (< 50 mg / < 5 mL) Assess->Minor Major Major Spill (> 50 mg / > 5 mL) Assess->Major PPE Don Additional PPE (Double Nitrile, Respirator) Minor->PPE Evacuate Evacuate Lab & Secure Area Major->Evacuate Absorb Cover with Inert Absorbent (e.g., Sand, Vermiculite) PPE->Absorb Clean Sweep with Non-Sparking Tools & Wash with Soap/Water Absorb->Clean Waste Transfer to Sealed Hazardous Waste Container Clean->Waste EHS Contact EHS / HazMat Team Evacuate->EHS

Fig 1: Emergency spill response and decontamination workflow for fluorinated isoquinolines.

Waste Disposal & Environmental Logistics

Isoquinoline derivatives are classified as highly toxic to aquatic life with long-lasting environmental effects (H412)[2].

  • Solid Waste: Collect all solid waste, including contaminated consumables (weighing boats, gloves, paper towels), in high-density polyethylene (HDPE) containers.

  • Liquid Waste: Liquid organic waste containing this compound must be segregated into halogenated waste streams. It must be explicitly labeled with "Contains Fluorinated Isoquinoline" to ensure the waste facility routes it for high-temperature incineration rather than standard chemical scrubbing[3]. Never discharge any quantity into municipal drains.

References

  • Capot Chemical. "MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro-". Capot Chemical Safety Data.[Link]

  • ACS Chemical Reviews. "Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics". American Chemical Society.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.